molecular formula C17H14Cl2FN3OS B2594326 JR-AB2-011 CAS No. 2411853-34-2

JR-AB2-011

Cat. No.: B2594326
CAS No.: 2411853-34-2
M. Wt: 398.28
InChI Key: SHKNIJKASRGSEG-XLNRJJMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JR-AB2-011 is a useful research compound. Its molecular formula is C17H14Cl2FN3OS and its molecular weight is 398.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(4-fluorophenyl)imino-5-methyl-1,3-thiazolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2FN3OS/c1-10-9-23(16(24)21-13-6-7-14(18)15(19)8-13)17(25-10)22-12-4-2-11(20)3-5-12/h2-8,10H,9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKNIJKASRGSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=NC2=CC=C(C=C2)F)S1)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of JR-AB2-011: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the mechanism of action of JR-AB2-011, a selective inhibitor of the mTORC2 signaling complex. This guide details its molecular interactions, downstream cellular effects, and the experimental methodologies used to elucidate its function.

Abstract

This compound is a potent and selective small molecule inhibitor of the mechanistic target of rapamycin complex 2 (mTORC2).[1][2] Its primary mechanism of action is the disruption of the protein-protein interaction between the core components of mTORC2, specifically preventing the association of Rictor with mTOR.[2][3] This selective inhibition leads to a cascade of downstream effects, primarily centered on the attenuation of the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, migration, and invasion.[1][4] While the primary mechanism is well-established in several cancer models, emerging evidence suggests potential mTORC2-independent effects on cellular metabolism in specific contexts.[5]

Primary Mechanism of Action: Disruption of mTORC2 Assembly

This compound functions by directly binding to Rictor, a key scaffolding protein of the mTORC2 complex.[3] This binding event sterically hinders the association of Rictor with mTOR, the catalytic subunit of the complex.[3] The inhibition of the Rictor-mTOR interaction is critical as it prevents the proper assembly and activation of the mTORC2 kinase.[3][6] This targeted disruption is highly specific, as this compound does not significantly affect the assembly or signaling of the related mTORC1 complex.[2][3]

Signaling Pathway of this compound Action

Caption: Signaling pathway illustrating the inhibitory action of this compound on the mTORC2 complex.

Quantitative Data Summary

The inhibitory potency and cellular effects of this compound have been quantified in various studies. The following tables summarize key quantitative data.

ParameterValueDescriptionReference
IC₅₀ 0.36 µMThe half maximal inhibitory concentration for mTORC2 activity.[1][2]
Kᵢ 0.19 µMThe inhibition constant for the Rictor-mTOR association.[1][2]

Table 1: In Vitro Inhibitory Activity of this compound

Cell LineConcentration RangeDurationEffectReference
Melanoma (MelJu, MelJuso, MelIm, B16)10 µM - 250 µM48hSignificantly reduces survival and proliferation.[1]
Glioblastoma (LN229)4 mg/kg/d and 20 mg/kg/d (in vivo)10 daysMarkedly reduces tumor growth and enhances apoptosis.[3]
Melanoma (MelIm)50 µM, 250 µM48hDecreases phosphorylation of Akt.[1]
Human Chondrocytes50, 100, 250 µMNot SpecifiedInhibits inflammatory, catabolic, and apoptotic responses induced by IL-1β.[7]

Table 2: Cellular and In Vivo Effects of this compound

Downstream Cellular Consequences

The inhibition of mTORC2 by this compound triggers several significant downstream cellular effects:

  • Decreased Akt Phosphorylation: A primary consequence of mTORC2 inhibition is the reduced phosphorylation of Akt at serine 473.[1][3] This attenuates the full activation of Akt, a critical node in cell survival and proliferation signaling.

  • Reduced Cell Viability and Proliferation: By dampening Akt signaling, this compound leads to a dose-dependent decrease in the viability and proliferation of various cancer cell lines, including melanoma and glioblastoma.[1][4]

  • Impaired Cell Migration and Invasion: this compound has been shown to reduce the migratory and invasive capabilities of cancer cells.[1][4] This is partly achieved by decreasing the activity of matrix metalloproteinase 2 (MMP2), an enzyme involved in the degradation of the extracellular matrix.[1]

  • Induction of Non-Apoptotic Cell Death: In some cellular contexts, this compound can induce a form of non-apoptotic cell death.[1]

A Note on Potential mTORC2-Independent Effects

A recent study investigating the effects of this compound in leukemia and lymphoma cell lines has introduced a new perspective on its mechanism.[5][8] In this context, the compound was observed to induce rapid changes in cellular metabolism, specifically a decrease in cell respiration, that appeared to be independent of mTORC2 inhibition.[5][9] The study reported that this compound did not affect Akt Ser473 phosphorylation or the Rictor-mTOR association under their experimental conditions.[5][9] Furthermore, the metabolic effects persisted in RICTOR-null cells.[5] These findings suggest that this compound may possess additional, off-target effects or alternative mechanisms of action in certain cell types.

Experimental Protocols

The following are overviews of key experimental methodologies used to characterize the mechanism of action of this compound.

In Vitro Kinase Assay
  • Objective: To determine the direct inhibitory effect of this compound on mTORC2 kinase activity.

  • Methodology: Purified mTORC2 complex is incubated with its substrate (e.g., Akt1) and ATP in the presence of varying concentrations of this compound. The phosphorylation of the substrate is then measured, typically using methods like ELISA or radiometric assays, to calculate the IC₅₀ value.[3]

Co-Immunoprecipitation
  • Objective: To assess the effect of this compound on the Rictor-mTOR protein-protein interaction.

  • Methodology: Cells are treated with this compound or a vehicle control. Cell lysates are then incubated with an antibody against either Rictor or mTOR to pull down the protein and its binding partners. The immunoprecipitated complex is then analyzed by Western blotting using an antibody against the other protein to determine if the association is disrupted.[5][8]

Western Blotting
  • Objective: To measure the phosphorylation status of downstream mTORC2 substrates.

  • Methodology: Cells are treated with this compound at various concentrations and for different durations. Cell lysates are prepared, and proteins are separated by SDS-PAGE. The separated proteins are transferred to a membrane and probed with antibodies specific for phosphorylated forms of proteins like Akt (Ser473) and total protein levels for normalization.[4]

Cell Viability and Proliferation Assays
  • Objective: To quantify the effect of this compound on cell survival and growth.

  • Methodology: Assays such as MTT or BrdU incorporation are used. For MTT assays, cells are treated with this compound, and the metabolic activity, which correlates with cell viability, is measured colorimetrically.[4] BrdU assays measure DNA synthesis as an indicator of cell proliferation.[4]

Cell Migration and Invasion Assays
  • Objective: To evaluate the impact of this compound on the motile and invasive properties of cells.

  • Methodology: Transwell assays (e.g., Boyden chamber) are commonly employed. Cells are seeded in the upper chamber of a Transwell insert, which may be coated with a basement membrane extract (e.g., Matrigel) for invasion assays. The lower chamber contains a chemoattractant. The number of cells that migrate or invade through the porous membrane is quantified after treatment with this compound.[4]

In Vivo Xenograft Studies
  • Objective: To determine the anti-tumor efficacy of this compound in a living organism.

  • Methodology: Immunocompromised mice are subcutaneously or orthotopically implanted with human cancer cells. Once tumors are established, the mice are treated with this compound or a vehicle control. Tumor growth is monitored over time, and at the end of the study, tumors are excised for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement.[3]

General Experimental Workflow

Experimental_Workflow Start Hypothesis: This compound inhibits mTORC2 In_Vitro_Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Start->In_Vitro_Kinase_Assay Co_IP Co-Immunoprecipitation (Rictor-mTOR Interaction) Start->Co_IP Cell_Culture Cell Culture Treatment (e.g., Cancer Cell Lines) Start->Cell_Culture Analysis Data Analysis & Conclusion In_Vitro_Kinase_Assay->Analysis Co_IP->Analysis Western_Blot Western Blot (p-Akt, etc.) Cell_Culture->Western_Blot Functional_Assays Functional Assays Cell_Culture->Functional_Assays Western_Blot->Analysis Viability_Proliferation Viability/ Proliferation Assays Functional_Assays->Viability_Proliferation Migration_Invasion Migration/ Invasion Assays Functional_Assays->Migration_Invasion In_Vivo_Studies In Vivo Xenograft Studies Viability_Proliferation->In_Vivo_Studies Migration_Invasion->In_Vivo_Studies In_Vivo_Studies->Analysis

Caption: A generalized workflow for characterizing the mechanism of action of this compound.

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate that selectively targets the mTORC2 complex by disrupting the Rictor-mTOR interaction. This leads to the inhibition of downstream signaling pathways crucial for cancer cell survival, proliferation, and metastasis. While its primary mechanism is well-documented, further investigation into its potential mTORC2-independent metabolic effects is warranted to fully understand its pharmacological profile. The experimental methodologies outlined in this guide provide a framework for the continued exploration of this compound and other targeted inhibitors in drug discovery and development.

References

The Selective Inhibition of Rictor-mTOR Association by JR-AB2-011: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of JR-AB2-011, a selective inhibitor of the mTORC2 complex. The document outlines the compound's mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows. This information is intended to support further research and development efforts targeting the mTOR signaling cascade.

Core Mechanism of Action

This compound is a small molecule that selectively inhibits the mammalian target of rapamycin complex 2 (mTORC2).[1][2][3] Its primary mechanism of action is the disruption of the crucial protein-protein interaction between the regulatory subunit Rictor and the catalytic subunit mTOR.[1][2][3][4][5] By blocking this association, this compound effectively inhibits mTORC2 kinase activity. This leads to a downstream reduction in the phosphorylation of key mTORC2 substrates such as Akt at Ser473, PKCα, and NDRG1.[4] Notably, this compound demonstrates selectivity for mTORC2, with minimal impact on the mTORC1 signaling pathway.[2][4]

Recent studies have indicated that the effects of this compound may be context-dependent, with some research in leukemia cell lines suggesting metabolic changes independent of mTORC2 inhibition.[6][7] In these studies, the compound did not affect AKT Ser473 phosphorylation or the dissociation of mTOR from Rictor.[6][7] This highlights the importance of considering the specific cellular context when investigating the activity of this compound.

Quantitative Inhibitory Data

The potency of this compound in inhibiting mTORC2 activity and the Rictor-mTOR association has been quantified in several studies. The following tables summarize the key inhibitory constants.

ParameterValueDescriptionReference
IC50 0.36 μMThe half maximal inhibitory concentration for mTORC2 activity.[1][2][3]
Ki 0.19 μMThe inhibition constant for the Rictor-mTOR association.[1][2][3]

In Vitro and In Vivo Efficacy

This compound has demonstrated significant anti-tumor effects in various cancer models, particularly glioblastoma and melanoma.

Cancer ModelKey FindingsReference
Glioblastoma Inhibited cell growth, motility, and invasion in vitro. Reduced tumor growth in xenograft models.[4][8]
Melanoma Reduced survival and proliferation of melanoma cell lines. Decreased cell migration and invasion by reducing MMP2 activity.[1]

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the mTOR signaling pathway and the specific point of intervention by this compound.

mTOR_Pathway cluster_mTORC2 mTORC2 Complex GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P-Thr308 mTORC1 mTORC1 Akt->mTORC1 Downstream_C2 Cytoskeletal Organization, Cell Survival Akt->Downstream_C2 mTORC2 mTORC2 mTORC2->Akt P-Ser473 Rictor Rictor mTOR_C2 mTOR Rictor->mTOR_C2 SIN1 mSIN1 mTOR_C2->SIN1 Downstream_C1 Protein Synthesis, Cell Growth mTORC1->Downstream_C1 JR_AB2_011 This compound JR_AB2_011->Rictor Inhibits Association CoIP_Workflow Start Start: Cell Culture and Treatment Lysis Cell Lysis and Protein Extraction Start->Lysis Preclear Pre-clearing Lysates with Beads Lysis->Preclear IP Immunoprecipitation with Anti-mTOR Antibody Preclear->IP Capture Capture with Protein A/G Beads IP->Capture Wash Wash Beads to Remove Non-specific Binders Capture->Wash Elute Elute Immunocomplexes Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Western Western Blot with Anti-Rictor Antibody SDS_PAGE->Western Detect Detection and Analysis Western->Detect End End: Quantify Rictor-mTOR Association Detect->End

References

Investigating the Downstream Targets of JR-AB2-011: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JR-AB2-011 is a selective small molecule inhibitor of the mammalian target of rapamycin complex 2 (mTORC2).[1][2] It exerts its inhibitory effect by disrupting the crucial protein-protein interaction between the regulatory subunit Rictor and the catalytic subunit mTOR.[3][4] This specific mechanism of action allows for the targeted interrogation of mTORC2-dependent signaling pathways, distinguishing its effects from those of mTORC1. This technical guide provides an in-depth overview of the known downstream targets of this compound, summarizing key quantitative data and detailing the experimental protocols used for their identification and validation. The information presented is intended to serve as a comprehensive resource for researchers investigating mTORC2 signaling and for professionals involved in the development of targeted cancer therapeutics.

Core Mechanism of Action

This compound selectively binds to Rictor, a key component of the mTORC2 complex, thereby preventing its association with mTOR.[3] This disruption is critical as the Rictor-mTOR interaction is essential for mTORC2's kinase activity. The inhibition of mTORC2 leads to a cascade of downstream effects, primarily initiated by the reduced phosphorylation of its key substrates.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its observed effects in various experimental models.

ParameterValueReference
IC₅₀ (mTORC2) 0.36 µM[5][6]
Kᵢ (Rictor-mTOR association) 0.19 µM[5][6]
Cell LineAssayConcentration RangeEffectReference
Glioblastoma (e.g., LN229) Cell Growth/Viability0.5 - 10 µMInhibition of growth, motility, and invasion[7][8]
Melanoma (e.g., MelJu, MelJuso, MelIm, B16) Cell Viability10 - 250 µMSignificant reduction in cell viability[9]
Melanoma (e.g., MelIm) Cell Proliferation100 - 250 µMModerate reduction in proliferation (up to 14%)[10]
Leukemia/Lymphoma (e.g., Jurkat, Karpas-299) Cell Viability/Proliferation5 - 50 µMLittle to no impact on cell growth and viability[1][11]
Animal ModelCancer TypeDosing RegimenRouteEffectReference
SCID mice with LN229 xenografts Glioblastoma4 mg/kg/day & 20 mg/kg/day-Significant anti-tumor properties[7][8]
C57BL/6N mice with B16 xenografts Melanoma--Significant reduction in liver metastasis[9]
C57BL/6N mice Macrophage Polarization4 mg/kg/dayp.o.Blocked Dioscin-induced M2 macrophage polarization[6]

Signaling Pathways and Experimental Workflows

mTORC2 Signaling Pathway Inhibition by this compound

mTORC2_Inhibition cluster_input Upstream Signals cluster_mTORC2 mTORC2 Complex Growth_Factors Growth Factors mTOR mTOR Rictor Rictor p_Akt_S473 p-Akt (Ser473) mTOR->p_Akt_S473 Phosphorylates p_NDRG1 p-NDRG1 mTOR->p_NDRG1 Phosphorylates mSIN1 mSIN1 mLST8 mLST8 JR_AB2_011 This compound JR_AB2_011->Rictor Binds to & blocks mTOR association Akt Akt MMP2 MMP2 Activity p_Akt_S473->MMP2 Regulates Cell_Effects Cell Migration & Invasion Inhibition, Reduced Proliferation, Non-apoptotic Cell Death p_Akt_S473->Cell_Effects NDRG1 NDRG1 p_NDRG1->Cell_Effects MMP2->Cell_Effects

Caption: Inhibition of the mTORC2 signaling pathway by this compound.

Experimental Workflow for Target Validation

Experimental_Workflow Cell_Culture Cancer Cell Lines (Glioblastoma, Melanoma) Treatment This compound Treatment Cell_Culture->Treatment Co_IP Co-Immunoprecipitation (Rictor-mTOR) Treatment->Co_IP Western_Blot Western Blot (p-Akt, p-NDRG1) Treatment->Western_Blot Functional_Assays Functional Assays (Migration, Invasion, Viability) Treatment->Functional_Assays Xenograft In Vivo Xenograft Models Treatment->Xenograft Analysis Data Analysis & Target Validation Co_IP->Analysis Western_Blot->Analysis Functional_Assays->Analysis Xenograft->Analysis

Caption: General experimental workflow for validating this compound targets.

Detailed Experimental Protocols

Western Blotting for Phospho-Akt (Ser473) and Phospho-NDRG1
  • Cell Lysis:

    • Treat cells with desired concentrations of this compound for the specified duration (e.g., 48 hours for melanoma cells).[9]

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-NDRG1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence detection system.

Co-Immunoprecipitation for Rictor-mTOR Interaction
  • Cell Lysis:

    • Treat cells with this compound as required.

    • Lyse cells in a non-denaturing lysis buffer (e.g., CHAPS-based buffer) to preserve protein complexes.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody against either mTOR or Rictor overnight at 4°C.

    • Add Protein A/G agarose or magnetic beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blotting using antibodies against both mTOR and Rictor to detect the co-immunoprecipitated protein.

Cell Migration and Invasion Assays
  • Wound Healing (Scratch) Assay for Migration:

    • Grow cells to a confluent monolayer in a multi-well plate.

    • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

    • Wash with PBS to remove detached cells.

    • Add media containing this compound at various concentrations.

    • Image the wound at time 0 and at subsequent time points (e.g., 24, 48, 72 hours).

    • Quantify the rate of wound closure as a measure of cell migration.

  • Transwell (Boyden Chamber) Assay for Invasion:

    • Coat the upper surface of a Transwell insert with a porous membrane (e.g., 8 µm pores) with a layer of Matrigel to mimic the extracellular matrix.

    • Seed cells in serum-free media in the upper chamber of the insert.

    • Add media containing a chemoattractant (e.g., FBS) to the lower chamber.

    • Add this compound to the upper and/or lower chambers.

    • Incubate for a sufficient period to allow for cell invasion (e.g., 24-48 hours).

    • Remove non-invading cells from the upper surface of the membrane.

    • Fix and stain the invading cells on the lower surface of the membrane.

    • Count the number of stained cells to quantify invasion.

In Vivo Xenograft Studies
  • Glioblastoma Xenograft Model:

    • Implant human glioblastoma cells (e.g., LN229) subcutaneously or orthotopically into immunocompromised mice (e.g., SCID mice).[7]

    • Allow tumors to establish to a palpable size.

    • Randomize mice into control (vehicle) and treatment groups.

    • Administer this compound at specified doses (e.g., 4 mg/kg/day and 20 mg/kg/day) via an appropriate route (e.g., intraperitoneal injection).[7]

    • Monitor tumor growth over time using calipers or bioluminescence imaging.

    • At the end of the study, excise tumors for downstream analysis (e.g., Western blotting for p-Akt).

  • Melanoma Metastasis Model:

    • Inject melanoma cells (e.g., B16) into the spleen of syngeneic mice (e.g., C57BL/6N) to induce liver metastasis.[9]

    • Administer this compound to the treatment group.

    • Monitor the development of liver metastases using in vivo imaging (e.g., bioluminescence).[6]

Discussion of Conflicting Findings

It is important to note that the downstream effects of this compound may be cell-type dependent. While studies in glioblastoma and melanoma have consistently shown inhibition of Akt phosphorylation at Ser473, a recent study in leukemia and lymphoma cell lines did not observe this effect.[1][11] In these hematological cancer models, this compound induced rapid metabolic changes, including a drop in the cellular respiration rate, that appeared to be independent of mTORC2 inhibition.[1][4] Furthermore, in this context, this compound did not disrupt the Rictor-mTOR association.[1][11] These findings suggest that this compound may have off-target effects or that the regulation of mTORC2 and its downstream signaling can vary significantly between different cancer types. Further investigation is warranted to elucidate the precise mechanisms of action of this compound in different cellular contexts.

Conclusion

This compound is a valuable tool for dissecting the downstream signaling of mTORC2. Its ability to inhibit the Rictor-mTOR interaction leads to reduced phosphorylation of key substrates like Akt and NDRG1, resulting in anti-tumor effects such as decreased migration, invasion, and proliferation in solid tumors like glioblastoma and melanoma. However, the context-dependent effects observed in hematological malignancies highlight the complexity of mTOR signaling and the need for careful validation of downstream targets in each experimental system. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of targeting the mTORC2 pathway.

References

The Contested Role of JR-AB2-011 in Akt Ser473 Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide addresses the current, complex understanding of the small molecule JR-AB2-011 and its effect on the phosphorylation of Akt at the Serine 473 site, a critical event in cell signaling. Initially identified as a selective inhibitor of mTORC2, this compound has produced conflicting results across different cancer cell types, necessitating a detailed examination of the available data and experimental approaches. This document is intended for researchers, scientists, and drug development professionals investigating the mTOR pathway and novel cancer therapeutics.

Executive Summary

This compound is a small molecule originally reported to inhibit the mechanistic Target of Rapamycin Complex 2 (mTORC2) by blocking the crucial association between the Rictor and mTOR subunits.[1][2][3][4] The canonical downstream effect of mTORC2 inhibition is a reduction in the phosphorylation of Akt at Ser473 (pAkt Ser473), a key node in signaling pathways that control cell survival, proliferation, and metabolism.

Early studies in glioblastoma and melanoma cell lines supported this mechanism, demonstrating a dose-dependent decrease in pAkt Ser473 upon treatment with this compound.[5] However, a recent 2024 study in leukemia and lymphoma cell lines challenges this model, reporting that this compound affects cellular metabolism without altering pAkt Ser473 levels, suggesting an mTORC2-independent mechanism of action.[6][7]

This guide presents the quantitative data from these conflicting studies, details the experimental protocols employed, and provides a visual representation of the originally proposed signaling pathway. The divergent findings underscore the importance of cellular context in determining the activity of targeted inhibitors and highlight the need for further investigation into the off-target effects or alternative mechanisms of this compound.

Data Presentation: Quantitative Effects of this compound on pAkt Ser473

The following tables summarize the quantitative findings from key studies. The conflicting outcomes are evident, with significant inhibition of pAkt Ser473 observed in solid tumors (glioblastoma, melanoma) but not in hematological cancer cell lines.

Table 1: Studies Demonstrating Inhibition of Akt Ser473 Phosphorylation

Cell LineCancer TypeTreatment ConditionsObserved Effect on pAkt Ser473Reference
LN229 (in vivo xenograft)Glioblastoma4 mg/kg/d and 20 mg/kg/d for 10 daysSignificant reduction in the ratio of phospho-S473-AKT to total AKT.[2]
MelImMelanoma50 µM and 250 µM for 48 hoursDose-dependent reduction of up to 50%.[5]

Table 2: Study Demonstrating No Effect on Akt Ser473 Phosphorylation

Cell Line(s)Cancer TypeTreatment ConditionsObserved Effect on pAkt Ser473Reference
Jurkat, Karpas-299, MOLM-13, OCI-AML3Leukemia/Lymphoma5 µM, 50 µM (1 hr); 5 µM (24, 48 hr)No effect on phosphorylation levels, even at higher doses or longer treatment times.[7]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the proposed mechanism of action for this compound and a typical workflow for assessing its impact on the mTORC2-Akt signaling axis.

JR_AB2_011_Pathway cluster_0 cluster_2 JR_AB2_011 This compound Rictor Rictor JR_AB2_011->Rictor Inhibits Association mTOR mTOR pAkt pAkt (Ser473) mTOR->pAkt Phosphorylates Rictor->mTOR Akt Akt Downstream Downstream Effects (Cell Survival, Proliferation) pAkt->Downstream

Proposed mechanism of this compound action.

Western_Blot_Workflow start Cancer Cell Culture (e.g., Melanoma, Leukemia) treatment Treat with this compound (Varying concentrations and durations) start->treatment lysis Cell Lysis (RIPA or CHAPS buffer) treatment->lysis protein_quant Protein Quantification (e.g., BCA Assay) lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer probing Primary & Secondary Antibody Probing (pAkt Ser473, Total Akt, Loading Control) transfer->probing detection Chemiluminescence Detection probing->detection analysis Densitometry Analysis (Ratio of pAkt / Total Akt) detection->analysis

Experimental workflow for pAkt Ser473 Western Blotting.

Experimental Protocols

The discrepancy in findings may arise from differences in experimental conditions, including cell type, lysis buffer composition, and treatment duration. The detailed methodologies from the key studies are provided below.

I. Protocol from Benavides-Serrato A, et al. (2017) - Glioblastoma

This study demonstrated inhibition of pAkt Ser473.

  • Cell Lysis: Cells were lysed in RIPA buffer supplemented with a protease inhibitor cocktail and PhosSTOP phosphatase inhibitor cocktail (Roche).[8]

  • Co-Immunoprecipitation: To maintain the integrity of the mTORC2 complex during immunoprecipitation, a 0.3% CHAPS-containing buffer was used.[9] For mTOR-Flag binding assays, purified myc-Rictor was pre-treated with this compound for 1 hour at 4°C before being added to mTOR-Flag beads for overnight incubation.[8]

  • Western Blotting:

    • Cell extracts were resolved by SDS-PAGE and transferred to PVDF membranes.[8]

    • Membranes were incubated with primary antibodies as indicated in the study.

    • Antigen-antibody complexes were detected using appropriate horseradish peroxidase-conjugated secondary antibodies and enhanced chemiluminescence (ECL).[8]

II. Protocol from Günzle J, et al. (2020) - Melanoma

This study also demonstrated inhibition of pAkt Ser473.

  • Cell Treatment: Human melanoma (MelIm) cells were treated with 50 µM and 250 µM of this compound.[5]

  • Western Blotting:

    • 20 µg of protein lysates were separated by SDS-PAGE.

    • Primary antibodies used were for total Akt, pAktSer473, and pNDRG1.

    • Protein Disulfide Isomerase (PDI) was used as a loading control.

    • Densitometry was performed to determine the ratio of pAktSer473 to total Akt.[5] (Note: The full lysis buffer composition was not detailed in the abstract)

III. Protocol from Kořánová T, et al. (2024) - Leukemia/Lymphoma

This study found no effect on pAkt Ser473.

  • Cell Treatment: Cells were treated with this compound for various durations, including 1 hour, 24 hours, and 48 hours, at concentrations up to 50 µM.[7]

  • Cell Lysis: Cells were lysed for 30 minutes at 4°C in a modified RIPA buffer (50 mM HEPES; 0.15 M NaCl; 2 mM EDTA; 0.1% NP-40; 0.05% sodium deoxycholate; 25 mM NaF) freshly supplemented with 1 mM PMSF and a phosphatase inhibitor cocktail.[7]

  • Western Blotting:

    • Standard western blot protocols were used to assess protein amounts and phosphorylation status.

    • Primary antibodies included pAkt Ser473 (Cell Signaling, #4060).

    • Band intensities were normalized to β-ACTIN and to untreated controls.[10][7]

  • Co-Immunoprecipitation: To assess the mTOR-Rictor interaction, Karpas-299 cells were treated with this compound for 1 hour. The study found that the RICTOR/mTOR ratio in the immunoprecipitates was not affected by the treatment.[7]

Conclusion and Future Directions

The available evidence presents a conflicting picture of this compound's mechanism of action. While it effectively inhibits mTORC2 signaling and pAkt Ser473 in glioblastoma and melanoma cells, it fails to do so in leukemia and lymphoma cell lines, where it still exerts metabolic effects.[5][6][7]

This discrepancy suggests several possibilities:

  • Cell-Type Specificity: The assembly, regulation, or accessibility of the mTORC2 complex may differ significantly between solid tumors and hematological malignancies, altering the efficacy of this compound.

  • Off-Target Effects: The metabolic changes observed in leukemia cells could be due to this compound acting on an entirely different target, independent of mTORC2.[6][10][7]

  • Experimental Variables: Subtle differences in experimental protocols, such as lysis buffer composition (e.g., use of CHAPS vs. modified RIPA) or treatment kinetics, could contribute to the different outcomes. The 2024 study notes that the disruption of mTOR-Rictor binding was previously shown after a 24-hour treatment in glioblastoma cells, whereas their co-immunoprecipitation was performed after only 1 hour.[7]

For researchers in the field, it is critical to consider these conflicting findings. Future studies should aim to directly compare the effects of this compound across a diverse panel of cell lines under standardized conditions. Further investigation is required to identify potential alternative binding partners of this compound to elucidate the mTORC2-independent effects observed in leukemia cells. This will be crucial in determining the true therapeutic potential and target patient populations for this compound.

References

An In-depth Technical Guide to JR-AB2-011: A Selective mTORC2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of JR-AB2-011, a potent and selective inhibitor of the mTORC2 complex. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound is a small molecule with the chemical formula C17H14Cl2FN3OS.[1][2] Its IUPAC name is (Z)-N-(3,4-dichlorophenyl)-2-((4-fluorophenyl)imino)-5-methylthiazolidine-3-carboxamide.[1] The compound has a molecular weight of 398.28 g/mol .[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2411853-34-2[1][4]
Molecular Formula C17H14Cl2FN3OS[1][2]
Molecular Weight 398.28[1][3]
Exact Mass 397.0219[1]
IUPAC Name (Z)-N-(3,4-dichlorophenyl)-2-((4-fluorophenyl)imino)-5-methylthiazolidine-3-carboxamide[1]
InChI Key SHKNIJKASRGSEG-XLNRJJMWSA-N[1]
SMILES ClC1=C(C=C(C=C1)NC(N2/C(SC(C2)C)=N/C3=CC=C(C=C3)F)=O)Cl[1]

Mechanism of Action

This compound functions as a selective inhibitor of the mechanistic target of rapamycin complex 2 (mTORC2).[4][5] Its primary mechanism involves binding to the RICTOR subunit of the mTORC2 complex, thereby blocking its association with mTOR.[4][5][6] This specific disruption of the RICTOR-mTOR interaction prevents the kinase activity of mTORC2 without significantly affecting the mTORC1 complex.[5][6]

The inhibition of mTORC2 by this compound leads to a downstream reduction in the phosphorylation of key signaling proteins, including:

  • Akt (at Serine-473): A critical node in cell survival and proliferation pathways.[4][6]

  • NDRG1 (at Threonine-346): Involved in cell growth, differentiation, and stress responses.[6]

  • PKCα (at Serine-657): Plays a role in various cellular processes, including proliferation and migration.[6]

However, it is important to note that a recent 2024 study in leukemia and lymphoma cell lines has suggested that this compound may induce rapid metabolic changes through a mechanism independent of mTORC2 inhibition, as the study did not observe the expected decrease in Akt phosphorylation or disruption of the RICTOR-mTOR interaction under their experimental conditions.[7][8] This suggests that the molecule's activity may be cell-type specific or possess a more complex pharmacological profile than initially described.

JR_AB2_011_Signaling_Pathway cluster_mTORC2 mTORC2 Complex mTOR mTOR RICTOR RICTOR mSIN1 mSIN1 mLST8 mLST8 JR_AB2_011 This compound JR_AB2_011->RICTOR Binds to RICTOR, prevents mTOR association Akt Akt pAkt_S473 p-Akt (S473) Downstream_Effects Cell Survival, Proliferation, Metabolism pAkt_S473->Downstream_Effects mTORC2_label mTORC2 Kinase Activity mTORC2_label->Akt Phosphorylates

Caption: Mechanism of action of this compound on the mTORC2 signaling pathway.

Biological Activity and Efficacy

This compound has demonstrated significant biological activity in various preclinical models, particularly in oncology.

Table 2: In Vitro Biological Activity of this compound

ParameterValueCell Line/SystemReference
IC50 (mTORC2 Inhibition) 0.36 µMIn vitro kinase assay[1][4][5]
Ki (RICTOR-mTOR Association) 0.19 µMBiochemical assay[1][4][5]
Cell Viability Reduction Dose-dependentMelanoma (MelJu, MelJuso, MelIm, B16)[4][9]
Cell Proliferation Inhibition Up to 14% at 250 µMMelanoma (MelIm)[9]
Inhibition of Cell Migration & Invasion Significant reductionMelanoma[4]
Induction of Cell Death Non-apoptoticMelanoma[4]
Inhibition of YAP Reporter Activity SignificantGlioblastoma (GBM)[10]

Table 3: In Vivo Efficacy of this compound

Animal ModelDosing RegimenObserved EffectsReference
Glioblastoma Xenograft (LN229 cells in C.B.-17-scid mice) 4 mg/kg/day or 20 mg/kg/dayMarked inhibition of tumor growth rate (74-80%) and extended survival.[6]
Melanoma Metastasis (B16 cells in C57BL/6N mice) 20 mg/kg/day (i.p.)Reduced size and number of liver metastases.[4]
Macrophage Polarization (C57BL/6N mice) 4 mg/kg/day (p.o.)Blocked Dioscin-induced promotion of M2 macrophage polarization.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

4.1. Western Blot Analysis

This technique is used to detect and quantify the phosphorylation status of proteins in the mTORC2 pathway.

Western_Blot_Workflow start Cell Lysis and Protein Extraction sds_page SDS-PAGE (Protein Separation by Size) start->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking with 5% BSA or Milk transfer->blocking primary_ab Incubation with Primary Antibody (e.g., p-Akt, Akt, RICTOR) blocking->primary_ab secondary_ab Incubation with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection (ECL) secondary_ab->detection analysis Image Acquisition and Densitometry detection->analysis

Caption: A generalized workflow for Western blot analysis.

  • Cell Treatment and Lysis: Cells are treated with this compound at various concentrations and for specified durations. Following treatment, cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard assay, such as the BCA assay, to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt (Ser473), total Akt, RICTOR). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4.2. Co-Immunoprecipitation (Co-IP)

Co-IP is employed to investigate the protein-protein interaction between RICTOR and mTOR.

  • Cell Lysis: Cells are lysed in a non-denaturing lysis buffer to maintain protein-protein interactions.

  • Immunoprecipitation: The cell lysate is incubated with an antibody targeting one of the proteins of interest (e.g., anti-mTOR). The antibody-protein complexes are then captured using protein A/G-agarose beads.

  • Washing and Elution: The beads are washed multiple times to remove non-specifically bound proteins. The bound proteins are then eluted from the beads.

  • Western Blot Analysis: The eluted proteins are analyzed by Western blotting using an antibody against the putative interacting protein (e.g., anti-RICTOR) to determine if it was co-precipitated.

4.3. In Vivo Xenograft Studies

Animal models are utilized to assess the anti-tumor efficacy of this compound.

  • Cell Implantation: A specific number of cancer cells (e.g., LN229 glioblastoma cells) are subcutaneously or orthotopically injected into immunocompromised mice (e.g., SCID mice).[6]

  • Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and vehicle control groups. This compound is administered at specified doses and schedules (e.g., intraperitoneal or oral).[4][6]

  • Efficacy Evaluation: Tumor volume is measured regularly. At the end of the study, tumors may be excised and analyzed by Western blot or immunohistochemistry to assess target engagement.[6] Animal survival is also a key endpoint.

Xenograft_Study_Workflow cell_culture Cancer Cell Culture (e.g., LN229) implantation Cell Implantation into Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment & Vehicle Groups tumor_growth->randomization treatment Daily Administration of This compound or Vehicle randomization->treatment monitoring Tumor Volume Measurement & Survival Monitoring treatment->monitoring analysis Endpoint Analysis: Tumor Weight, Western Blot, Immunohistochemistry monitoring->analysis

Caption: Workflow for an in vivo xenograft efficacy study.

Conclusion

This compound is a valuable research tool for investigating the roles of the mTORC2 signaling pathway. Its ability to selectively inhibit this complex by disrupting the RICTOR-mTOR interaction has been demonstrated to have potent anti-cancer effects in preclinical models of glioblastoma and melanoma. However, emerging evidence of potential mTORC2-independent effects warrants further investigation to fully elucidate its mechanism of action across different cellular contexts. This guide provides a foundational understanding of this compound for scientists engaged in cancer biology and drug discovery.

References

Technical Guide: The Role and Application of JR-AB2-011 in Melanoma Metastasis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metastatic melanoma remains a significant clinical challenge, with liver metastasis being a primary contributor to poor prognosis.[1][2] The mTOR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is frequently implicated in cancer progression. This document provides a comprehensive technical overview of JR-AB2-011, a selective inhibitor of the mTORC2 complex, and its application in the study of melanoma metastasis. This compound functions by specifically blocking the association between Rictor and mTOR, key components of the mTORC2 complex, thereby inhibiting its kinase activity.[3][4][5][6] This targeted inhibition has been shown to reduce melanoma cell migration, invasion, and proliferation, ultimately leading to a significant decrease in liver metastasis in preclinical models.[1][2] This guide will detail the mechanism of action of this compound, present key quantitative data from in vitro and in vivo studies, provide detailed experimental protocols, and visualize the relevant signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound is a potent and selective small molecule inhibitor of the mTORC2 complex, with an IC50 of 0.36 μM.[3][5][6][7][8] Unlike rapalogs which primarily target mTORC1, this compound's unique mechanism involves binding to the Rictor subunit and preventing its association with mTOR.[3][4][7][9] This specific disruption of the mTORC2 complex assembly inhibits the phosphorylation of downstream substrates, most notably Akt at serine 473 (Ser473).[3] The inhibition of the mTORC2/Akt signaling cascade leads to a reduction in the activity of Matrix Metalloproteinase 2 (MMP2), a key enzyme involved in the degradation of the extracellular matrix, which is essential for tumor cell invasion and metastasis.[1][2][3] Consequently, treatment with this compound impairs the migratory and invasive capabilities of melanoma cells.[1][2][3] Additionally, this compound has been observed to induce non-apoptotic cell death and reduce the proliferation rate of melanoma cell lines.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on melanoma.

Table 1: In Vitro Efficacy of this compound

ParameterCell LinesConcentration(s)DurationResultReference
IC50 Not Specified0.36 µMNot SpecifiedPotent mTORC2 inhibition[3][5][6][7][8]
Ki (Rictor-mTOR association) Not Specified0.19 µMNot SpecifiedHigh-affinity binding[3][5][6][8]
Cell Viability/Proliferation MelJu, MelJuso, MelIm, B1610 µM - 250 µM48hSignificant reduction in survival and proliferation. Up to 14% reduction in proliferation at 250 µM in MelIm cells.[1][3]
Akt Phosphorylation (Ser473) MelIm50 µM, 250 µM48hDecreased phosphorylation, indicating mTORC2 inhibition.[3]
Migration & Invasion Not Specified50 µM, 250 µM48-78hSignificant reduction in migratory and invasive ability.[3]
MMP2 Protein & Activity MelJuso50 µM, 250 µM72hSignificant reduction in MMP2 protein and activity.[3]

Table 2: In Vivo Efficacy of this compound

Animal ModelTumor Cell LineTreatment RegimenOutcomeReference
Syngeneic Murine Metastasis Model (C57BL/6N mice)B1620 mg/kg, i.p., dailySignificant decrease in hepatic tumor burden and metastasis load. Fewer and smaller liver metastases. Reduced MMP2 expression in tumor tissue. No severe side effects or weight loss.[1][3]
Glioblastoma Xenograft ModelNot SpecifiedNot SpecifiedSignificant anti-tumor properties and inhibition of tumor growth rate.[4][8]

Experimental Protocols

In Vitro Cell Viability and Proliferation Assay
  • Cell Seeding: Melanoma cell lines (e.g., MelJu, MelJuso, MelIm, B16) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with this compound at various concentrations (e.g., 10 µM to 250 µM) or vehicle control (DMSO).

  • Incubation: Plates are incubated for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Analysis: Cell viability is assessed using a standard MTT or resazurin-based assay. Absorbance is measured using a microplate reader, and results are expressed as a percentage of the vehicle-treated control.

Transwell Migration and Invasion Assay
  • Chamber Preparation: For invasion assays, 8.0 µm pore size Transwell inserts are coated with a thin layer of Matrigel. For migration assays, inserts are left uncoated.

  • Cell Seeding: Melanoma cells are serum-starved for 24 hours, then seeded into the upper chamber of the Transwell inserts in a serum-free medium containing this compound or vehicle.

  • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum.

  • Incubation: The plates are incubated for 24 to 48 hours to allow for cell migration or invasion.

  • Analysis: Non-migrated/invaded cells on the upper surface of the insert are removed with a cotton swab. Cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Western Blot Analysis for Protein Phosphorylation and Expression
  • Cell Lysis: Melanoma cells are treated with this compound or vehicle for the desired time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total Akt, phospho-Akt (Ser473), MMP2, and a loading control (e.g., β-actin or GAPDH).

  • Detection: After incubation with appropriate HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Murine Metastasis Model
  • Animal Model: C57BL/6N mice are used for the syngeneic B16 melanoma metastasis model.

  • Tumor Cell Injection: B16 melanoma cells are injected into the spleen or tail vein of the mice to induce liver or lung metastasis, respectively.

  • Treatment: Mice are treated with this compound (e.g., 20 mg/kg, intraperitoneal injection, daily) or vehicle control, starting on a predetermined day post-injection.

  • Monitoring: Tumor burden and metastasis are monitored using in vivo imaging techniques such as bioluminescence imaging (BLI) or magnetic resonance imaging (MRI). Animal weight and general health are monitored regularly.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and organs (e.g., liver, lungs) are harvested. The number and size of metastatic nodules are quantified. Tissues can be fixed for histological analysis (e.g., H&E staining) and immunohistochemistry for markers like MMP2.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of this compound Action

JR_AB2_011_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K mTORC2 mTORC2 (mTOR, Rictor, mSIN1) PI3K->mTORC2 Akt Akt mTORC2->Akt phosphorylates pAkt p-Akt (Ser473) mTORC2->pAkt JR_AB2_011 This compound JR_AB2_011->mTORC2 MMP2 MMP2 Activity pAkt->MMP2 Metastasis Cell Migration, Invasion, Metastasis MMP2->Metastasis

Caption: this compound inhibits mTORC2, blocking Akt phosphorylation and reducing metastasis.

Experimental Workflow for In Vitro Analysis

In_Vitro_Workflow start Melanoma Cell Culture treatment Treat with This compound start->treatment viability Cell Viability Assay (MTT / Resazurin) treatment->viability migration Transwell Migration/ Invasion Assay treatment->migration western Western Blot (p-Akt, MMP2) treatment->western end Data Analysis viability->end migration->end western->end

Caption: Workflow for assessing this compound's in vitro effects on melanoma cells.

Experimental Workflow for In Vivo Metastasis Study

In_Vivo_Workflow injection Inject B16 Melanoma Cells into C57BL/6N Mice treatment Daily Treatment: This compound (i.p.) or Vehicle injection->treatment monitoring Monitor Tumor Burden (BLI / MRI) treatment->monitoring endpoint Endpoint Analysis: - Harvest Liver - Quantify Metastases - Histology (H&E, IHC) monitoring->endpoint analysis Statistical Analysis of Metastatic Load endpoint->analysis

Caption: Workflow for evaluating this compound's efficacy in a murine metastasis model.

References

Methodological & Application

Determining the Optimal Concentration of JR-AB2-011 for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

These application notes provide a comprehensive guide for determining the optimal concentration of JR-AB2-011, a selective mTORC2 inhibitor, for in vitro cell culture experiments. This document outlines detailed protocols for dose-response studies using common cell viability and proliferation assays, presents data in a structured format, and includes diagrams of the relevant signaling pathway and experimental workflow to ensure clarity and reproducibility.

Introduction

This compound is a potent and selective inhibitor of the mTORC2 (mechanistic Target of Rapamycin Complex 2) signaling complex.[1][2] It exerts its inhibitory effect by specifically blocking the interaction between the Rictor subunit and mTOR, which is crucial for mTORC2 activity.[1][2][3] The mTORC2 pathway is a key regulator of various cellular processes, including cell survival, metabolism, and cytoskeletal organization. Dysregulation of this pathway is implicated in numerous diseases, including cancer. Inhibition of mTORC2 by this compound leads to a decrease in the phosphorylation of downstream targets such as Akt at Serine 473, reduced MMP2 activity, and can induce non-apoptotic cell death, thereby affecting tumor cell migration, invasion, and survival.[1]

The optimal concentration of this compound required to elicit a desired biological effect can vary significantly depending on the cell type and the specific experimental context. Therefore, it is imperative to perform a careful dose-response analysis to determine the ideal concentration for each cell line and experimental setup. These notes provide detailed protocols for determining the optimal this compound concentration using cell viability (MTT assay) and cell proliferation (BrdU assay) as readouts.

Mechanism of Action of this compound

This compound is a selective inhibitor of mTORC2 with a reported IC50 value of 0.36 μM.[1][2] It functions by disrupting the protein-protein interaction between Rictor and mTOR, the catalytic subunit of the mTOR complexes.[1][3] This specific mode of action prevents the activation of mTORC2 and its subsequent phosphorylation of downstream effector proteins, most notably Akt at the Ser473 residue. Unlike rapamycin and its analogs, which primarily inhibit mTORC1, this compound shows selectivity for mTORC2, making it a valuable tool for dissecting the specific roles of this signaling branch.

Signaling Pathway

The mTORC2 signaling pathway is activated by growth factors and is essential for the full activation of Akt. Once activated, mTORC2 phosphorylates Akt at Ser473, which, in conjunction with phosphorylation at Thr308 by PDK1, leads to full Akt activation. Activated Akt then regulates a multitude of downstream targets involved in cell survival, proliferation, and metabolism.

mTORC2_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K mTORC2 mTORC2 (mTOR, Rictor, mSIN1, mLST8) PI3K->mTORC2 activates PDK1 PDK1 PI3K->PDK1 activates Akt Akt mTORC2->Akt phosphorylates (S473) JR_AB2_011 This compound JR_AB2_011->mTORC2 inhibits Rictor-mTOR association PDK1->Akt phosphorylates (T308) p_Akt_S473 p-Akt (S473) p_Akt_T308 p-Akt (T308) Full_Akt_Activation Full Akt Activation p_Akt_S473->Full_Akt_Activation p_Akt_T308->Full_Akt_Activation Downstream_Effects Cell Survival, Proliferation, Metabolism Full_Akt_Activation->Downstream_Effects

Caption: The mTORC2 signaling pathway inhibited by this compound.

Data Presentation

The following tables summarize the effective concentrations of this compound in various cancer cell lines as reported in the literature. This data can serve as a starting point for designing dose-response experiments in novel cell lines.

Table 1: Reported IC50 and Effective Concentrations of this compound

Cell Line TypeSpecific Cell Line(s)Effective Concentration RangeIC50Notes
MelanomaMelJu, MelJuso, MelIm, B1610 µM - 250 µMNot explicitly stated for all linesSignificant reduction in survival and proliferation at these concentrations after 48h.[1]
GlioblastomaGBM cell linesSubmicromolar to low micromolar0.36 µMInhibited cell growth, motility, and invasiveness.[2][3]
Leukemia/LymphomaJurkat, Karpas-2995 µM - 10 µMNot determinedEffects on cell metabolism observed; little impact on viability and proliferation up to 50 µM for 48h.[4]

Experimental Protocols

Preparation of this compound Stock and Working Solutions
  • Reconstitution of Lyophilized Powder: this compound is typically supplied as a lyophilized powder. To prepare a high-concentration stock solution, dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 398.28 g/mol ), dissolve 3.98 mg in 1 mL of DMSO.

  • Storage of Stock Solution: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare a series of working solutions by serially diluting the stock solution in complete cell culture medium to the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all experimental conditions, including the vehicle control (typically ≤ 0.5%).

Experimental Workflow for Determining Optimal Concentration

Experimental_Workflow Start Start: Cell Culture Seed_Cells Seed cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24h (allow attachment) Seed_Cells->Incubate_24h Treat_Cells Treat cells with this compound dilutions (including vehicle control) Incubate_24h->Treat_Cells Prepare_Dilutions Prepare serial dilutions of this compound Prepare_Dilutions->Treat_Cells Incubate_Treatment Incubate for desired time (e.g., 24h, 48h, 72h) Treat_Cells->Incubate_Treatment Assay Perform Cell Viability/Proliferation Assay (e.g., MTT, BrdU) Incubate_Treatment->Assay Measure Measure Absorbance/Fluorescence Assay->Measure Analyze Analyze Data: - Plot dose-response curve - Determine IC50 Measure->Analyze End End: Optimal Concentration Determined Analyze->End

Caption: Workflow for determining the optimal this compound concentration.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the effect of this compound on cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions (vehicle control with the same final DMSO concentration and a no-treatment control).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Cell Proliferation Assessment using BrdU Assay

This protocol is for determining the effect of this compound on cell proliferation.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well plates

  • BrdU labeling solution (10 µM in complete medium)

  • Fixation/Denaturation solution

  • Anti-BrdU antibody

  • Secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore

  • Substrate solution (for enzymatic detection)

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • BrdU Labeling:

    • At the end of the treatment period, add BrdU labeling solution to each well.

    • Incubate for 2-24 hours, depending on the cell cycle length of your cell line.

  • Fixation and Denaturation:

    • Remove the labeling solution and wash the cells with PBS.

    • Fix the cells and denature the DNA according to the manufacturer's protocol for your BrdU assay kit.

  • Immunodetection:

    • Incubate the cells with a primary antibody against BrdU.

    • Wash the cells and incubate with a suitable secondary antibody.

  • Signal Detection:

    • Add the appropriate substrate and measure the absorbance or fluorescence using a microplate reader.

Data Analysis and Interpretation

  • Calculate Percentage Viability/Proliferation:

    • For each concentration of this compound, calculate the percentage of cell viability or proliferation relative to the vehicle-treated control cells.

    • Percentage Viability/Proliferation = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot Dose-Response Curve:

    • Plot the percentage of viability/proliferation on the y-axis against the log of the this compound concentration on the x-axis.

  • Determine IC50 Value:

    • From the dose-response curve, determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability or proliferation. This can be calculated using non-linear regression analysis in a suitable software package.

The optimal concentration of this compound will depend on the desired outcome of the experiment. For studies investigating the mechanism of action, a concentration around the IC50 value is often used. For long-term experiments, a lower, non-toxic concentration that still elicits a measurable effect on the signaling pathway may be more appropriate.

Troubleshooting

  • High background in MTT assay: Ensure complete removal of the MTT solution before adding the solubilizer. Phenol red in the medium can also contribute to background; consider using phenol red-free medium.

  • Low signal in BrdU assay: Optimize the BrdU labeling time based on the cell doubling time. Ensure proper DNA denaturation.

  • Inconsistent results: Maintain consistent cell seeding densities and incubation times. Ensure thorough mixing of all solutions.

By following these detailed protocols and guidelines, researchers can confidently determine the optimal concentration of this compound for their specific cell culture experiments, leading to more reliable and reproducible results.

References

JR-AB2-011 solubility and preparation for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Topic: JR-AB2-011 Solubility and Preparation for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a selective inhibitor of the mechanistic target of rapamycin complex 2 (mTORC2).[1][2][3][4][5] It functions by specifically blocking the association between Rictor and mTOR, key components of the mTORC2 complex. This inhibition disrupts downstream signaling pathways, notably preventing the phosphorylation of Akt at serine 473, which can impact cell survival, proliferation, migration, and invasion in cancer cells. These application notes provide detailed information on the solubility of this compound and protocols for its preparation for in vivo research.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentration (mg/mL)Molar Equivalent (mM)Notes
DMSO62.5156.92Ultrasonic treatment may be needed. Hygroscopic DMSO can affect solubility; use freshly opened solvent.
DMSO61.5154.41Sonication is recommended.
DMSO2050.21Moisture-absorbing DMSO can reduce solubility; use fresh DMSO.
Ethanol3-
Water--Insoluble.

Table 2: Formulations for In Vivo Administration

Vehicle CompositionAchievable Concentration (mg/mL)Molar Equivalent (mM)Recommended Administration RouteNotes
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline25.02Intraperitoneal (i.p.)Sonication is recommended.
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2.08≥ 5.22Not specifiedPrepare a clear stock in DMSO first, then add other components.
5% DMSO + 95% Corn oilNot specifiedNot specifiedNot specifiedAdd DMSO stock solution to corn oil and mix. Use immediately.
Carboxymethyl cellulose sodium (CMC-Na)≥ 5-Oral (p.o.)Forms a homogeneous suspension.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection

This protocol is based on a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), fresh and anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline solution (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Sonicator

Procedure:

  • Prepare a Stock Solution: Weigh the required amount of this compound powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Ensure complete dissolution, using sonication if necessary, to obtain a clear solution.

  • Add PEG300: In a separate sterile tube, add the required volume of PEG300. To this, add the DMSO stock solution. For a 1 mL final volume, this would be 100 µL of a 20.8 mg/mL DMSO stock added to 400 µL of PEG300. Mix thoroughly.

  • Add Tween 80: To the DMSO/PEG300 mixture, add the required volume of Tween 80 (50 µL for a 1 mL final volume) and mix until homogeneous.

  • Add Saline: Add the final volume of sterile saline (450 µL for a 1 mL final volume) to the mixture and vortex or mix thoroughly to ensure a uniform suspension.

  • Administration: It is recommended to prepare this formulation fresh on the day of use.

Protocol 2: Preparation of this compound for Oral (p.o.) Administration

This protocol describes the preparation of a suspension using corn oil.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), fresh and anhydrous

  • Corn oil

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in fresh DMSO to create a clear, concentrated stock solution (e.g., 20 mg/mL).

  • Formulate the Suspension: For a 1 mL final working solution, add 50 µL of the 20 mg/mL clear DMSO stock solution to 950 µL of corn oil.

  • Mix Thoroughly: Mix the solution evenly.

  • Immediate Use: The mixed solution should be used immediately for optimal results.

Mandatory Visualization

JR_AB2_011_Signaling_Pathway JR_AB2_011 This compound mTORC2 mTORC2 (Rictor-mTOR) JR_AB2_011->mTORC2 inhibits association pAkt p-Akt (Ser473) mTORC2->pAkt phosphorylates Akt Akt Downstream Downstream Effects (Cell Survival, Proliferation, Migration) pAkt->Downstream

Caption: Signaling pathway inhibited by this compound.

In_Vivo_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_formulation Vehicle Formulation (i.p.) weigh 1. Weigh this compound Powder dissolve 2. Dissolve in DMSO weigh->dissolve sonicate 3. Sonicate for complete dissolution dissolve->sonicate add_peg 4. Add stock to PEG300 sonicate->add_peg add_tween 5. Add Tween 80 add_peg->add_tween add_saline 6. Add Saline add_tween->add_saline administer 7. Administer to animal add_saline->administer

Caption: Workflow for in vivo preparation of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JR-AB2-011 is a selective and potent small-molecule inhibitor of the mTORC2 complex.[1][2][3] It functions by specifically blocking the protein-protein interaction between Rictor and mTOR, which is critical for mTORC2's kinase activity.[4][5] This targeted inhibition prevents the phosphorylation of downstream mTORC2 substrates, including AKT at Ser-473, NDRG1 at Thr-346, and PKCα at Ser-657, without significantly affecting mTORC1 signaling.[4][5] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various cancer models, including glioblastoma and melanoma, by inhibiting cell growth, motility, and invasion.[4][5][6] In mouse xenograft models, this compound has been shown to significantly reduce tumor growth and metastasis.[1][4][5][7]

Mechanism of Action: mTORC2 Signaling Pathway

This compound exerts its therapeutic effects by disrupting the mTORC2 signaling cascade. The diagram below illustrates the canonical pathway and the specific point of inhibition by this compound.

mTORC2_Pathway cluster_inhibition Inhibition Site GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 Complex (mTOR, Rictor, mSIN1) PIP3->mTORC2 AKT AKT PDK1->AKT pAKT_S473 p-AKT (Ser473) Rictor_mTOR Rictor-mTOR Association mTORC2->pAKT_S473 phosphorylates JR_AB2_011 This compound JR_AB2_011->mTORC2 inhibits JR_AB2_011->Rictor_mTOR blocks Downstream Downstream Effects: - Cell Survival - Proliferation - Motility pAKT_S473->Downstream

Caption: Mechanism of this compound action on the mTORC2 signaling pathway.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from preclinical studies.

ParameterValueCell Line/ModelReference
IC50 0.36 µMIn vitro mTORC2 kinase assay[1][3]
Ki 0.19 µMRictor-mTOR association[1][3]
In Vivo Dosage (i.p.) 4 mg/kg/dayGlioblastoma (LN229) xenograft in SCID mice[4][8]
In Vivo Efficacy (4 mg/kg) 74% reduction in tumor growth rateGlioblastoma (LN229) xenograft in SCID mice[8]
In Vivo Dosage (i.p.) 20 mg/kg/dayGlioblastoma (LN229) xenograft in SCID mice[1][4][8]
In Vivo Efficacy (20 mg/kg) 80% reduction in tumor growth rateGlioblastoma (LN229) xenograft in SCID mice[8]
In Vivo Dosage (p.o.) 4 mg/kg/dayMacrophage polarization model[1]

Recommended Vehicle for In Vivo Mouse Models

Based on available data, the solubility of this compound is poor in water.[2] Therefore, a multi-component vehicle is required for in vivo administration. The following formulations have been successfully used in mouse studies.

Recommended Vehicle Formulation for Intraperitoneal (i.p.) and Oral (p.o.) Administration:

A commonly used and effective vehicle for this compound is a mixture of DMSO, PEG300, Tween 80, and saline.

  • Composition:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween 80

    • 45% Saline

Alternative Vehicle Formulation for Oral (p.o.) Administration:

For oral administration, a suspension in Carboxymethylcellulose sodium (CMC-Na) is also a viable option.

  • Composition:

    • This compound suspended in an appropriate concentration of CMC-Na solution (e.g., 0.5% in water).

Experimental Protocols

Below are detailed protocols for the preparation of the recommended vehicle and the administration of this compound to mouse models.

Protocol 1: Preparation of this compound Formulation (DMSO/PEG300/Tween 80/Saline)

This protocol describes the preparation of a 2 mg/mL solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile, light-protected microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (recommended)

Procedure:

  • Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 20 mg/mL).[9] Use sonication if necessary to ensure complete dissolution.[8]

  • Prepare Vehicle Mixture: In a sterile tube, prepare the vehicle mixture by combining the components in the following order and ratios:

    • Add 400 µL of PEG300.

    • Add 50 µL of Tween 80 and mix thoroughly.

  • Combine Stock and Vehicle: To the PEG300 and Tween 80 mixture, add 100 µL of the 20 mg/mL this compound DMSO stock solution. Vortex thoroughly.

  • Final Dilution: Add 450 µL of sterile saline to the mixture to achieve the final volume of 1 mL and the desired concentration of 2 mg/mL.[9] Vortex until a clear and homogenous solution is obtained.

  • Storage and Use: It is recommended to prepare this formulation fresh on the day of use.[1] If temporary storage is necessary, protect from light and store at 4°C. Before administration, warm the solution to room temperature and vortex to ensure homogeneity.

Protocol 2: In Vivo Administration of this compound

The following workflow outlines the key steps for administering this compound to a mouse model of cancer.

Experimental_Workflow Start Start: Tumor Cell Implantation Tumor_Growth Allow Tumors to Establish and Grow Start->Tumor_Growth Randomization Randomize Mice into Treatment Groups (Vehicle vs. This compound) Tumor_Growth->Randomization Formulation_Prep Prepare this compound Formulation (Fresh Daily) Randomization->Formulation_Prep Administration Daily Administration (i.p. or p.o.) of Vehicle or this compound Randomization->Administration Formulation_Prep->Administration Monitoring Monitor Tumor Growth (e.g., Caliper Measurement) and Body Weight Administration->Monitoring for a defined period (e.g., 10-14 days) Monitoring->Administration Endpoint Endpoint Analysis: - Tumor Volume/Weight - Immunohistochemistry - Western Blot Monitoring->Endpoint

Caption: Experimental workflow for in vivo efficacy studies of this compound.

Procedure Details:

  • Animal Model: Utilize appropriate mouse models for your research, such as C57BL/6N mice for syngeneic models (e.g., B16 melanoma) or immunodeficient mice (e.g., SCID or nude mice) for xenograft models (e.g., LN229 glioblastoma).[1][4]

  • Tumor Cell Implantation: Implant tumor cells subcutaneously or orthotopically according to your experimental design.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control (vehicle) and treatment (this compound) groups.

  • Dosage and Administration:

    • Intraperitoneal (i.p.) Injection: Administer the prepared this compound formulation at the desired dose (e.g., 4 mg/kg or 20 mg/kg) daily.[1][8] The injection volume should be calculated based on the individual mouse's body weight (typically 100-200 µL).

    • Oral Gavage (p.o.): Administer the prepared this compound formulation or suspension at the desired dose (e.g., 4 mg/kg) daily using an appropriate oral gavage needle.[1]

  • Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Record the body weight of the mice to assess toxicity. No significant weight loss or severe side effects have been reported at the tested doses.[1][3]

  • Endpoint Analysis: At the end of the study, euthanize the mice and harvest the tumors for downstream analysis, such as measuring tumor weight and volume, and performing immunohistochemistry for proliferation markers (e.g., Ki-67) or apoptosis markers (e.g., TUNEL).[7] Western blot analysis can be used to confirm the inhibition of mTORC2 signaling (e.g., reduced p-AKT Ser473).[4]

Safety and Handling

This compound is for research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the powder in a well-ventilated area or a chemical fume hood. For in vivo studies, all animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Detecting p-Akt (Ser473) Inhibition by JR-AB2-011: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the detection and semi-quantitative analysis of phosphorylated Akt at serine 473 (p-Akt Ser473) in cell lysates following treatment with JR-AB2-011, a selective mTORC2 inhibitor. This compound has been shown to inhibit mTORC2 activity by blocking the association between Rictor and mTOR, which is expected to lead to a decrease in the phosphorylation of Akt at Ser473, a key node in cell survival and proliferation pathways.[1][2][3][4] However, some studies suggest that the effect of this compound on p-Akt (Ser473) may be cell-type dependent.[5][6] This protocol outlines the necessary steps for cell culture and treatment, lysate preparation, and Western blot analysis to assess the efficacy of this compound in a given cellular context.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[7][8] Akt, a serine/threonine kinase, is a central component of this pathway. Its full activation requires phosphorylation at two key sites: Threonine 308 (Thr308) by PDK1, and Serine 473 (Ser473) by mTOR Complex 2 (mTORC2).[9][10] Dysregulation of the PI3K/Akt/mTOR pathway is a common feature in many cancers, making its components attractive targets for therapeutic intervention.[7]

This compound is a small molecule inhibitor that selectively targets mTORC2 by disrupting the crucial interaction between mTOR and its regulatory subunit, Rictor.[1][3][4] This disruption is intended to prevent the mTORC2-mediated phosphorylation of Akt at Ser473, thereby inhibiting downstream signaling.[1][11] Western blotting is a widely used and effective technique to measure the phosphorylation status of Akt and thus evaluate the on-target effect of inhibitors like this compound. This document provides a robust protocol for this purpose.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the Western blot protocol.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt pAkt_T308 p-Akt (Thr308) PDK1->pAkt_T308 P pAkt_S473 p-Akt (Ser473) (Fully Active) Downstream Downstream Targets (Cell Survival, Proliferation) pAkt_S473->Downstream mTORC2 mTORC2 (mTOR, Rictor, mSIN1) mTORC2->pAkt_S473 P JR_AB2_011 This compound JR_AB2_011->mTORC2 inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound on mTORC2.

Western_Blot_Workflow start 1. Cell Culture & Treatment - Seed cells - Treat with this compound and controls lysis 2. Cell Lysis - Wash with cold PBS - Add lysis buffer with inhibitors start->lysis quant 3. Protein Quantification - e.g., BCA assay lysis->quant sds 4. SDS-PAGE - Prepare samples - Run gel electrophoresis quant->sds transfer 5. Protein Transfer - Transfer to PVDF or nitrocellulose membrane sds->transfer block 6. Blocking - Incubate with 5% BSA in TBST transfer->block primary 7. Primary Antibody Incubation - p-Akt (Ser473) antibody - Overnight at 4°C block->primary wash1 8. Washing - 3x with TBST primary->wash1 secondary 9. Secondary Antibody Incubation - HRP-conjugated secondary antibody wash1->secondary wash2 10. Washing - 3x with TBST secondary->wash2 detect 11. Detection - ECL substrate - Imaging wash2->detect reprobe 12. Stripping & Re-probing (Optional) - Total Akt or housekeeping protein detect->reprobe end 13. Data Analysis detect->end reprobe->end

Caption: Experimental workflow for Western blot analysis of p-Akt (Ser473).

Experimental Protocols

I. Cell Culture and Treatment
  • Cell Seeding: Plate the cells of interest in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.[2]

    • On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh culture medium. It is recommended to perform a dose-response experiment (e.g., 10 µM - 250 µM) and a time-course experiment to determine optimal conditions.[1]

    • Include appropriate controls:

      • Vehicle control (DMSO-treated cells).

      • Untreated control.

      • Positive control (e.g., cells stimulated with a growth factor like insulin or PDGF to induce Akt phosphorylation).[10][12]

    • Remove the old medium from the cells and add the medium containing this compound or controls.

    • Incubate the cells for the desired treatment duration (e.g., 24-48 hours).[1]

II. Preparation of Cell Lysates
  • Cell Lysis:

    • After treatment, place the culture plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Aspirate the PBS completely.

    • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[13][14][15] Keeping the lysate on ice is crucial to prevent dephosphorylation.[14]

    • Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

III. Western Blotting
  • Sample Preparation:

    • Based on the protein concentration, dilute the lysates to the same concentration with lysis buffer.

    • Mix an appropriate amount of protein (e.g., 20-30 µg) with 4X Laemmli sample buffer.

    • Heat the samples at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load the denatured protein samples and a molecular weight marker onto an SDS-polyacrylamide gel (e.g., 10%).

    • Perform electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[9][16] For phospho-protein detection, BSA is generally preferred over non-fat dry milk to reduce background.[13][17][18]

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody against p-Akt (Ser473) diluted in 5% BSA/TBST. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common.[9][12][19]

    • Incubate overnight at 4°C with gentle shaking.[9][20][21][22]

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.[16]

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.[16]

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing (Optional but Recommended):

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt or a housekeeping protein (e.g., GAPDH or β-actin). This is crucial for accurate interpretation of changes in phosphorylation levels.

Data Presentation

The following tables summarize the recommended reagents and conditions for the Western blot protocol.

Table 1: Reagents and Buffers

Reagent/BufferCompositionNotes
Lysis Buffer RIPA Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)Supplement with protease and phosphatase inhibitors immediately before use.[13][15]
Sample Buffer 4X Laemmli Sample Buffer---
Blocking Buffer 5% (w/v) BSA in TBSTBSA is recommended for phospho-antibodies to minimize background.[17][18]
Wash Buffer TBST (Tris-Buffered Saline with 0.1% Tween 20)---
Primary Antibody Diluent 5% (w/v) BSA in TBST---
Secondary Antibody Diluent 5% (w/v) BSA in TBST---

Table 2: Antibody Dilutions and Incubation Conditions

AntibodyHost SpeciesRecommended Starting DilutionIncubation Conditions
Anti-p-Akt (Ser473) Rabbit1:1000Overnight at 4°C with gentle agitation.[9][12][19]
Anti-Total Akt Rabbit or Mouse1:10001-2 hours at room temperature or overnight at 4°C.
Anti-GAPDH/β-actin Mouse or Rabbit1:1000 - 1:10,0001 hour at room temperature.
HRP-conjugated Secondary Anti-Rabbit or Anti-Mouse1:2000 - 1:10,0001 hour at room temperature.[9]

Troubleshooting

  • High Background:

    • Ensure blocking is sufficient (at least 1 hour).

    • Increase the number and duration of wash steps.

    • Optimize the primary and secondary antibody concentrations.

    • Confirm that BSA was used for blocking instead of milk.[13][14]

  • No or Weak Signal:

    • Confirm that the cells were stimulated appropriately to induce p-Akt expression in positive controls.

    • Ensure that phosphatase inhibitors were added to the lysis buffer.[14][23]

    • Check the transfer efficiency.

    • Increase the amount of protein loaded.

    • Increase the primary antibody concentration or incubation time.

  • Non-specific Bands:

    • Optimize antibody concentrations.

    • Ensure the lysis buffer is appropriate for the target protein.

    • Increase the stringency of the wash steps.

Conclusion

This protocol provides a comprehensive framework for assessing the inhibitory effect of this compound on Akt phosphorylation at Ser473. Adherence to these guidelines, particularly with respect to the use of appropriate inhibitors during cell lysis and the choice of blocking buffer, will facilitate the generation of reliable and reproducible data. Given the potential for cell-type specific responses to this compound, it is essential to validate its mechanism of action in the specific biological system under investigation.

References

Application Notes and Protocols for JR-AB2-011: A Selective mTORC2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

JR-AB2-011 is a selective inhibitor of the mTORC2 complex, a critical signaling node in various cellular processes, including survival, proliferation, and migration.[1][2][3] It exerts its inhibitory effect by disrupting the crucial interaction between Rictor and mTOR, key components of the mTORC2 complex.[1][4] These application notes provide an overview of the long-term in vitro effects of this compound and detailed protocols for its use in cell-based assays. Recent studies also suggest that this compound can induce rapid metabolic changes in some cancer cells, potentially through mechanisms independent of mTORC2 inhibition.[5][6][7]

Mechanism of Action

This compound selectively targets the mTORC2 complex, which is composed of mTOR, Rictor, mSIN1, and mLST8. The primary mechanism of this compound is the blockade of the Rictor-mTOR association, which is essential for mTORC2's kinase activity.[1][4] This inhibition leads to a downstream reduction in the phosphorylation of key mTORC2 substrates, most notably Akt at serine 473.[1][8] The inhibition of this signaling pathway ultimately impacts cell survival, proliferation, and motility.[1][8] However, in some leukemia and lymphoma cell lines, this compound has been observed to affect cell metabolism independently of its effect on the Rictor-mTOR interaction, suggesting a broader mechanism of action in certain contexts.[5][7]

JR_AB2_011_Mechanism cluster_mTORC2 mTORC2 Complex mTOR mTOR Rictor Rictor mSIN1 mSIN1 mLST8 mLST8 JR_AB2_011 This compound JR_AB2_011->Rictor Inhibits Association Akt Akt pAkt_S473 p-Akt (S473) Cell_Effects Decreased Survival, Proliferation, Migration, and Invasion pAkt_S473->Cell_Effects mTORC2_label mTORC2_label->Akt Phosphorylates

Figure 1: Mechanism of action of this compound.

Long-Term In Vitro Effects

Prolonged exposure of cancer cell lines to this compound has demonstrated significant anti-tumor effects. The tables below summarize the key quantitative findings from various studies.

Table 1: Effects of this compound on Cell Viability and Proliferation
Cell LineConcentration (µM)Treatment Duration (h)Effect on Cell Viability (% of control)Effect on Proliferation (% of control)Citation
MelJu1004870%Not Reported[8]
MelJu2504829%Not Reported[8]
MelJuso1004888%83%[8]
MelJuso2504855%Not Reported[8]
MelIm1004852%83%[8]
MelIm2504842%86%[8]
B16 (murine melanoma)104863%Not Reported[8]
B16 (murine melanoma)2504817%Not Reported[8]
Various Melanoma Lines10 - 25048Significant reductionSignificant reduction[1]
Table 2: Effects of this compound on Downstream Signaling and Invasion
Cell LineConcentration (µM)Treatment Duration (h)EffectCitation
MelIm50, 25048Decreased phosphorylation of Akt[1]
MelJuSo50, 25048-78Significant reduction in migration and invasion[1]
MelJuSo50 - 250Not SpecifiedReduction of MMP2 expression and activation[8]
Glioblastoma CellsNot Specified24Suppression of Akt Ser473 phosphorylation[5]
LN229, GBM6, GBM4318Inhibition of YAP S436 phosphorylation[9]
LN229, U87, A17218Inhibition of YAP-dependent CTGF and Cyr61 mRNA expression[9]

Experimental Protocols

The following are detailed protocols for key experiments to assess the long-term in vitro effects of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent cancer cells.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest (e.g., MelJu, MelJuso, MelIm)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentrations should range from 10 µM to 250 µM.[1] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.[1][8]

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_drug Prepare this compound dilutions incubate_24h->prepare_drug treat_cells Treat cells with this compound prepare_drug->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Analyze data and calculate viability read_absorbance->analyze_data end End analyze_data->end

Figure 2: Workflow for the cell viability assay.

Protocol 2: Western Blot Analysis for Akt Phosphorylation

This protocol details the detection of phosphorylated Akt (Ser473) as a marker of mTORC2 activity inhibition by this compound.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest (e.g., MelIm)

  • Complete growth medium

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound (e.g., 50 µM and 250 µM) or vehicle control for 48 hours.[1]

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the phospho-Akt signal to total Akt and the loading control (β-actin).

Western_Blot_Workflow start Start cell_culture Cell culture and treatment with this compound start->cell_culture cell_lysis Cell lysis and protein extraction cell_culture->cell_lysis protein_quant Protein quantification (BCA) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary antibody incubation (p-Akt, Total Akt, β-actin) blocking->primary_ab secondary_ab Secondary antibody incubation primary_ab->secondary_ab detection Chemiluminescent detection secondary_ab->detection analysis Image acquisition and analysis detection->analysis end End analysis->end

Figure 3: Workflow for Western blot analysis.

Protocol 3: Co-Immunoprecipitation (Co-IP) to Assess Rictor-mTOR Interaction

This protocol is to determine if this compound disrupts the interaction between Rictor and mTOR.

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest

  • Co-IP lysis buffer

  • Anti-mTOR or anti-Rictor antibody for immunoprecipitation

  • Protein A/G agarose beads

  • Primary antibodies for Western blotting: anti-mTOR, anti-Rictor

  • Secondary antibodies for Western blotting

Procedure:

  • Treat cells with this compound or vehicle control for the desired time (e.g., 1 to 24 hours).[5]

  • Lyse cells with a non-denaturing Co-IP lysis buffer.

  • Pre-clear the lysate with protein A/G agarose beads.

  • Incubate the pre-cleared lysate with an anti-mTOR or anti-Rictor antibody overnight at 4°C.

  • Add protein A/G agarose beads to pull down the antibody-protein complexes.

  • Wash the beads extensively with Co-IP lysis buffer.

  • Elute the bound proteins from the beads by boiling in Laemmli buffer.

  • Analyze the eluted proteins by Western blotting using anti-mTOR and anti-Rictor antibodies. A decrease in the co-immunoprecipitated protein in the this compound-treated sample indicates a disruption of the interaction.

Troubleshooting

  • Low efficacy: Ensure the this compound stock solution is properly prepared and stored. Check the confluency of cells at the time of treatment.

  • Inconsistent results: Maintain consistent cell passage numbers and experimental conditions. Ensure accurate pipetting and dilutions.

  • No change in Akt phosphorylation: The effect of this compound on Akt phosphorylation can be cell-type specific.[5] Confirm the activity of the compound in a sensitive cell line as a positive control. Ensure the use of phosphatase inhibitors during protein extraction.

Conclusion

This compound is a valuable research tool for investigating the roles of the mTORC2 signaling pathway in cancer biology. The provided protocols offer a framework for studying its long-term in vitro effects on cell viability, signaling, and protein-protein interactions. Researchers should carefully consider the cell-type-specific responses to this compound in their experimental design.

References

How to store and handle JR-AB2-011 powder and solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JR-AB2-011 is a potent and selective inhibitor of the mTORC2 complex.[1][2][3] It functions by blocking the association between Rictor and mTOR, key components of the mTORC2 complex, thereby inhibiting downstream signaling pathways.[1][4][5] This inhibition has been shown to decrease the phosphorylation of Akt at Ser-473, reduce MMP2 activity, and consequently impair tumor cell migration and invasion.[1][4] this compound has demonstrated cytotoxic effects in glioblastoma and has shown anti-tumor properties in xenograft studies.[4][5] These application notes provide detailed procedures for the proper storage and handling of this compound powder and solutions to ensure its stability and efficacy in research settings.

Data Presentation

Table 1: Storage Conditions for this compound Powder
ConditionTemperatureDurationNotes
Long-term Storage-20°C3 years[2]Protect from light.[1]
Short-term/ShippingRoom temperatureVariesShipped with blue ice for samples in solution.[3][6]
Alternate Long-term4°CNot specifiedProtect from light.[1][6]
Table 2: Storage and Stability of this compound Solutions
SolventStorage TemperatureDurationNotes
DMSO-80°C6 months[1] - 1 year[2]Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1][2]
DMSO-20°C1 month[1][2]Protect from light.[1][2]
DMSO-40°CNot specifiedAliquots of inhibitors were kept at -40°C.[7][8]
Table 3: Solubility of this compound
SolventConcentrationMolarityNotes
DMSO62.5 mg/mL[1][6]156.92 mM[1][6]Ultrasonic assistance may be needed.[1] Use newly opened, non-hygroscopic DMSO.[1][9]
DMSO20 mg/mL[2]50.21 mM[2]Use fresh DMSO as moisture can reduce solubility.[2]
Water< 0.1 mg/mLInsoluble[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder (Molecular Weight: 398.28 g/mol )

  • Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Aseptic Technique: Perform all steps under a laminar flow hood to maintain sterility, especially for cell-based assays.

  • Pre-warming: Allow the this compound vial and DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Calculation: To prepare a 10 mM stock solution, use the following calculation:

    • Mass (mg) = 10 mmol/L * 0.001 L * 398.28 g/mol * 1000 mg/g = 3.98 mg

    • Therefore, dissolve 3.98 mg of this compound in 1 mL of DMSO. Adjust volumes as needed.

  • Dissolution:

    • Add the calculated volume of DMSO to the vial containing the this compound powder.

    • Vortex the solution thoroughly until the powder is completely dissolved.

    • If solubility issues arise, brief sonication in an ultrasonic bath can be used to aid dissolution.[1][6] To further increase solubility, the tube can be warmed to 37°C before sonication.[6]

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[2][6]

    • Store the aliquots at -80°C for up to 1 year or -20°C for up to 1 month.[1][2] Ensure the vials are tightly sealed and protected from light.[1]

Protocol 2: Preparation of Working Solutions for In Vitro Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium (e.g., DMEM/F12)[6]

  • Sterile tubes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure the control group is treated with the same final concentration of DMSO.

    • For example, to prepare a 100 µM working solution, you can add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.

  • Application: Add the prepared working solutions to your cell cultures. Typical concentrations used in published studies range from 10 µM to 250 µM.[1][6]

  • Incubation: Incubate the cells for the desired period (e.g., 24-78 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).[1][6]

Handling and Safety Precautions

This compound is intended for research use only.[10] The toxicological properties have not been fully investigated.[11] Therefore, standard laboratory safety precautions should be followed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.

  • Ventilation: Handle the powder and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[11]

  • Contact: Avoid contact with skin and eyes.[11] In case of contact, rinse immediately with plenty of water.

  • Disposal: Dispose of waste according to local institutional and environmental regulations. Avoid release into the environment.[11]

Visualizations

G cluster_prep Preparation Workflow cluster_exp In Vitro Experiment receive Receive this compound Powder store_powder Store Powder (-20°C, dark) receive->store_powder prepare_stock Prepare Stock Solution (10 mM in DMSO) store_powder->prepare_stock aliquot Aliquot Stock Solution prepare_stock->aliquot store_stock Store Aliquots (-80°C, dark) aliquot->store_stock thaw_aliquot Thaw Aliquot store_stock->thaw_aliquot prepare_working Prepare Working Solution (Dilute in media) thaw_aliquot->prepare_working treat_cells Treat Cells prepare_working->treat_cells analyze Analyze Results treat_cells->analyze

Caption: Workflow for handling and preparing this compound.

cluster_mTORC2 mTORC2 Activity JRAB2011 This compound Rictor Rictor JRAB2011->Rictor binds mTOR mTOR JRAB2011->mTOR blocks association mTORC2 mTORC2 Complex (Rictor-mTOR) JRAB2011->mTORC2 inhibits Rictor->mTOR associates with Akt Akt mTORC2->Akt phosphorylates pAkt p-Akt (S473) Downstream Downstream Effects (Cell migration, invasion, etc.) pAkt->Downstream regulates

Caption: Signaling pathway of this compound as an mTORC2 inhibitor.

References

Application Note: Evaluating the Anti-Tumor Efficacy of JR-AB2-011 in a Glioblastoma Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

JR-AB2-011 is a potent and selective small molecule inhibitor of the mTORC2 complex, which plays a crucial role in cell survival, proliferation, and migration.[1][2][3] It functions by specifically blocking the interaction between Rictor and mTOR, thereby inhibiting mTORC2 signaling without significantly affecting mTORC1 activity.[3][4] Preclinical studies have demonstrated the anti-tumor properties of this compound in various cancer models, including glioblastoma multiforme (GBM).[3][4][5] In GBM xenograft studies, this compound has been shown to significantly reduce tumor growth.[4][5] This application note provides a detailed protocol for evaluating the in vivo efficacy of this compound using a subcutaneous glioblastoma xenograft mouse model.

Mechanism of Action

This compound selectively binds to Rictor, a key component of the mTORC2 complex, and disrupts its association with mTOR.[4] This inhibition of mTORC2 activity leads to a decrease in the phosphorylation of downstream targets, most notably Akt at serine 473 (Ser473).[1][4] The inhibition of the Akt signaling pathway, in turn, can reduce tumor cell migration, invasion, and survival.[1] While the primary mechanism is through mTORC2 inhibition, some studies suggest that this compound may also have mTORC2-independent effects on cellular metabolism in certain cancer types.[6][7]

Signaling Pathway Diagram

JR_AB2_011_Pathway cluster_mTORC2 mTORC2 Complex mTOR mTOR Rictor Rictor mSIN1 mSIN1 mLST8 mLST8 JR_AB2_011 This compound JR_AB2_011->Rictor Binds to Rictor Akt Akt pAkt_S473 p-Akt (S473) Downstream Downstream Effectors (Proliferation, Survival, Migration) pAkt_S473->Downstream Activates mTORC2_label mTORC2 Activity mTORC2_label->Akt Phosphorylates

Caption: this compound inhibits mTORC2 by binding to Rictor.

Experimental Protocol: Glioblastoma Xenograft Model

This protocol outlines the procedure for establishing a subcutaneous glioblastoma xenograft model and assessing the anti-tumor activity of this compound.

1. Materials and Reagents

  • Cell Line: U87 MG (human glioblastoma cell line)

  • Animals: 6-8 week old female athymic nude mice (nu/nu)

  • Reagents:

    • This compound

    • Vehicle (e.g., DMSO, corn oil)[2]

    • DMEM with 10% FBS and 1% penicillin-streptomycin

    • Trypsin-EDTA

    • Phosphate-buffered saline (PBS)

    • Matrigel®

  • Equipment:

    • Laminar flow hood

    • Hemocytometer or automated cell counter

    • 1 cc syringes with 27-gauge needles

    • Digital calipers

    • Animal balance

    • IACUC-approved animal housing facility

2. Experimental Workflow Diagram

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis A Cell Culture (U87 MG) B Cell Harvesting & Counting A->B C Cell Suspension (PBS/Matrigel) B->C D Subcutaneous Injection C->D E Tumor Growth (~100 mm³) D->E F Randomization (Vehicle & this compound) E->F G Daily Dosing & Monitoring F->G H Endpoint (Tumor Volume Limit) G->H I Tumor Excision & Analysis H->I

Caption: Workflow for the glioblastoma xenograft study.

3. Cell Preparation and Implantation

  • Culture U87 MG cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • When cells reach 70-80% confluency, harvest them using trypsin-EDTA.[8]

  • Wash the cells twice with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.[8]

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10^7 cells/mL.

  • Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.[8]

4. Animal Monitoring and Treatment

  • Allow the tumors to grow until they reach an average volume of approximately 100 mm³. Tumor volume can be calculated using the formula: Volume = (width)² x length / 2.[8]

  • Randomize the mice into two groups (n=8-10 per group):

    • Group 1 (Vehicle Control): Administer the vehicle solution intraperitoneally (i.p.) daily.

    • Group 2 (this compound): Administer this compound (e.g., 20 mg/kg) i.p. daily.[1]

  • Monitor tumor growth by measuring with digital calipers 2-3 times per week.[9]

  • Record the body weight of each mouse 2-3 times per week as an indicator of toxicity.

  • Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach the maximum allowed size as per IACUC guidelines.

5. Endpoint and Data Analysis

  • At the end of the study, euthanize the mice according to approved institutional protocols.

  • Excise the tumors and record their final weight.

  • A portion of the tumor tissue can be snap-frozen for western blot analysis (e.g., to measure p-Akt levels) or fixed in formalin for immunohistochemistry.

  • Analyze the data for statistical significance using appropriate tests (e.g., t-test or ANOVA).

Data Presentation

Table 1: Antitumor Efficacy of this compound in U87 MG Xenografts

Treatment GroupMean Tumor Volume at Day 21 (mm³) ± SEM% Tumor Growth InhibitionMean Final Tumor Weight (g) ± SEM
Vehicle Control1250 ± 150-1.3 ± 0.2
This compound (20 mg/kg)500 ± 8060%0.5 ± 0.1

Table 2: Effect of this compound on Body Weight

Treatment GroupMean Body Weight at Day 0 (g) ± SEMMean Body Weight at Day 21 (g) ± SEM% Change in Body Weight
Vehicle Control20.5 ± 0.522.0 ± 0.6+7.3%
This compound (20 mg/kg)20.3 ± 0.421.5 ± 0.5+5.9%

Table 3: Pharmacodynamic Biomarker Analysis

Treatment GroupRelative p-Akt (S473) Expression in Tumor Tissue (normalized to control)
Vehicle Control1.0
This compound (20 mg/kg)0.3

Conclusion

This protocol provides a comprehensive framework for evaluating the anti-tumor efficacy of the mTORC2 inhibitor, this compound, in a subcutaneous glioblastoma xenograft model. The expected results, based on existing literature, would demonstrate a significant reduction in tumor growth and a decrease in the phosphorylation of Akt in the this compound treated group, with minimal associated toxicity. These findings would further support the therapeutic potential of this compound for the treatment of glioblastoma.

References

Troubleshooting & Optimization

JR-AB2-011 not inhibiting Akt phosphorylation in leukemia cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using JR-AB2-011, particularly in the context of leukemia cell experiments where inhibition of Akt phosphorylation may not be observed.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is designed as a selective inhibitor of the mTORC2 complex.[1][2] It functions by binding to the RICTOR component of mTORC2, which prevents its association with mTOR and subsequently blocks mTORC2 kinase activity.[3][4] The intended downstream effect of mTORC2 inhibition is a decrease in the phosphorylation of its substrates, most notably Akt at serine 473 (S473).[3][5]

Q2: Is it expected that this compound will always inhibit Akt phosphorylation in leukemia cells?

A2: Not necessarily. While initial studies in cell types like glioblastoma and melanoma showed that this compound effectively reduces Akt S473 phosphorylation, recent research in leukemia and lymphoma cell lines has yielded different results.[3][5] A 2024 study reported that this compound did not affect Akt S473 phosphorylation in these cells and that the observed metabolic effects were independent of mTORC2.[6][7]

Q3: If Akt phosphorylation is not inhibited, does that mean this compound is inactive in my leukemia cells?

A3: No. The compound may be active but exerting its effects through a different mechanism in leukemia cells. The aforementioned 2024 study found that this compound induced rapid changes in cell respiration and glycolysis in leukemia/lymphoma cells, even without inhibiting Akt phosphorylation or disrupting the mTOR-RICTOR association.[6][7] The effects on cell respiration were even observed in RICTOR-null cells, further supporting an mTORC2-independent mechanism in this context.[6][7]

Q4: What are the recommended working concentrations for this compound?

A4: The effective concentration of this compound can be cell-type dependent. In melanoma cells, concentrations of 50 µM and 250 µM were used to demonstrate inhibition of Akt phosphorylation.[1][5] However, for glioblastoma cells, significant inhibition of YAP reporter activity (a downstream target) was seen at 1 µM.[8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific leukemia cell line and experimental endpoint.

Troubleshooting Guide: No Inhibition of Akt Phosphorylation Observed

If you are not observing the expected decrease in Akt (S473) phosphorylation in your leukemia cell line upon treatment with this compound, please consult the following troubleshooting guide.

Issue 1: Experimental Results are Consistent with Recent Findings

Your results may be valid and align with recent evidence suggesting an mTORC2-independent mechanism of this compound in leukemia cells.

Recommended Action:

  • Investigate Alternative Mechanisms: Instead of focusing solely on Akt phosphorylation, consider exploring other potential effects of this compound. Based on recent findings, you could investigate changes in cellular metabolism using platforms like Seahorse XF Analyzers to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).[6][7]

  • Assess Other Endpoints: Evaluate other potential outcomes such as effects on cell viability, apoptosis, or other signaling pathways that might be relevant in your leukemia model.

Issue 2: Suboptimal Experimental Conditions or Reagents

Before concluding an mTORC2-independent effect, it is essential to rule out potential experimental artifacts.

Quantitative Data Summary

ParameterValueCell Type/SystemReference
IC50 0.36 µMIn vitro mTORC2 kinase assay[1][4]
Ki 0.19 µMRictor-mTOR association[1][4]
Effective Concentration 50 µM - 250 µMInhibition of p-Akt in MelIm melanoma cells[1][5]
Effective Concentration 1 µMInhibition of YAP reporter activity in GBM cells[8]

Troubleshooting Steps

Possible CauseRecommended Troubleshooting StepExpected Outcome
Compound Inactivity 1. Verify the purity and integrity of your this compound stock. 2. Prepare fresh dilutions in an appropriate solvent (e.g., DMSO) for each experiment.[2] 3. Include a positive control cell line where the inhibitor has been shown to work (e.g., a glioblastoma cell line).[3]Fresh, pure compound should elicit a response in a sensitive cell line, confirming its activity.
Inappropriate Cell Culture Conditions 1. Ensure leukemia cells are healthy and in the logarithmic growth phase.[9] 2. Serum starvation prior to stimulation (if applicable) can lower basal p-Akt levels, making inhibition more apparent. 3. Consider the impact of 2D vs. 3D culture, as the tumor microenvironment can influence signaling.[10]Healthy, properly handled cells will provide a more reliable and reproducible signaling background.
Incorrect Dosing or Treatment Time 1. Perform a dose-response curve (e.g., 0.1 µM to 250 µM) to identify the optimal concentration. 2. Conduct a time-course experiment (e.g., 2, 8, 24, 48 hours) to determine the optimal treatment duration.[1]Establishes the specific concentration and time required to see an effect in your cell line, if any.
Western Blotting Issues 1. Use a lysis buffer containing fresh phosphatase and protease inhibitors to preserve phosphorylation.[11] 2. Block the membrane with 5% BSA in TBST, as milk contains phosphoproteins that can cause high background with p-Akt antibodies.[12] 3. Ensure your primary antibody for phospho-Akt (S473) is validated and used at the recommended dilution. 4. Always include a total Akt loading control to confirm that changes are specific to phosphorylation.[13] 5. Run a positive control lysate (e.g., from cells stimulated with insulin or growth factors) to confirm the antibody and detection system are working.[11]A robust Western blot protocol will ensure that any existing changes in protein phosphorylation are accurately detected.

Detailed Experimental Protocols

Protocol 1: Western Blot for Phospho-Akt (S473) and Total Akt
  • Cell Lysis:

    • Culture leukemia cells to the desired density and treat with this compound or vehicle control for the predetermined time.

    • Pellet cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cell pellet in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Incubate on ice for 30 minutes, vortexing intermittently.

    • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing:

    • To probe for total Akt, strip the membrane using a mild stripping buffer.

    • Repeat the blocking and immunoblotting steps using a primary antibody for total Akt.

Visualizations

JR_AB2_011_Signaling_Pathway cluster_mTORC2 mTORC2 Complex cluster_downstream Downstream Signaling mTOR mTOR RICTOR RICTOR Akt_inactive Akt mTOR->Akt_inactive Phosphorylates mSIN1 mSIN1 JR_AB2_011 This compound JR_AB2_011->RICTOR Binds to RICTOR, prevents association with mTOR pAkt_active p-Akt (S473) Cell_Survival Cell Survival & Proliferation pAkt_active->Cell_Survival Promotes

Caption: Expected signaling pathway of this compound as an mTORC2 inhibitor.

Troubleshooting_Workflow Start Start: No inhibition of p-Akt observed in leukemia cells CheckControls Step 1: Verify Controls - Positive control cell line? - Positive control lysate? - Compound freshly prepared? Start->CheckControls CheckProtocol Step 2: Review Protocol - Phosphatase inhibitors used? - BSA blocking used? - Correct antibody dilution? CheckControls->CheckProtocol Controls OK TroubleshootExp Re-run experiment with optimized parameters CheckControls->TroubleshootExp Controls Failed DoseTime Step 3: Optimize Conditions - Performed dose-response? - Performed time-course? CheckProtocol->DoseTime Protocol OK CheckProtocol->TroubleshootExp Protocol Issue ConsiderMechanism Step 4: Consider Alternative Mechanism - Results consistent with recent literature? DoseTime->ConsiderMechanism Optimization Done DoseTime->TroubleshootExp Not Optimized InvestigateMetabolism Investigate mTORC2-independent effects (e.g., metabolism, cell viability) ConsiderMechanism->InvestigateMetabolism Yes ConsiderMechanism->TroubleshootExp No

Caption: Troubleshooting workflow for this compound experiments.

Experimental_Workflow A 1. Culture Leukemia Cells B 2. Treat with this compound (Dose & Time Course) A->B C 3. Harvest Cells & Prepare Lysate B->C D 4. Western Blot for p-Akt & Total Akt C->D E 5. Analyze Results D->E

Caption: Key experimental workflow for assessing p-Akt inhibition.

References

Investigating potential mTORC2-independent effects of JR-AB2-011

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the potential mTORC2-independent effects of JR-AB2-011.

Frequently Asked Questions (FAQs)

Q1: What is the reported mechanism of action for this compound?

A1: this compound was initially described as a selective mTORC2 inhibitor.[1][2][3][4] The proposed mechanism was the disruption of the Rictor-mTOR protein-protein interaction, which is essential for mTORC2 complex integrity and kinase activity.[1][2][3] This was reported to lead to decreased phosphorylation of downstream mTORC2 substrates such as Akt at Serine 473.[1][5]

Q2: Is there evidence for mTORC2-independent effects of this compound?

A2: Yes, a recent 2024 study has provided evidence that this compound can exert effects on cellular metabolism independently of mTORC2.[6][7][8] This study in leukemia and lymphoma cell lines showed that this compound induced rapid metabolic changes, including a decrease in mitochondrial respiration and an increase in glycolysis, even in RICTOR-null cells that lack a functional mTORC2 complex.[6][7][8]

Q3: What are the key findings that suggest mTORC2-independent effects?

A3: The primary evidence for mTORC2-independent effects comes from a study where this compound:

  • Did not inhibit the phosphorylation of Akt at Serine 473, a canonical downstream target of mTORC2, in the cell lines tested.[6][7][8]

  • Did not disrupt the interaction between mTOR and Rictor as assessed by co-immunoprecipitation under the experimental conditions used.[6][7]

  • Induced metabolic changes in RICTOR-knockout cells, which are genetically deficient in mTORC2.[6][7]

Q4: Why are there conflicting reports on the mTORC2-inhibitory activity of this compound?

A4: The discrepancies in the reported activity of this compound could be due to several factors, including:

  • Cell type-specific differences: The effects of this compound may vary between different cell lines and cancer types. For example, it was reported to inhibit mTORC2 in glioblastoma and melanoma cells, while recent findings in leukemia/lymphoma cells suggest mTORC2-independent effects.[2][5][6]

  • Experimental conditions: Differences in drug concentration, treatment duration, and specific assay conditions could lead to varying results. For instance, mTORC2 inhibition was observed in some studies with longer incubation times.[6]

  • Potential for off-target effects: this compound may have other cellular targets that are responsible for the observed phenotypes in certain contexts. The metabolic effects, in particular, appear to be mediated by an unknown off-target mechanism.

Q5: What are the observed mTORC2-independent metabolic effects of this compound?

A5: In leukemia and lymphoma cell lines, this compound was shown to cause a rapid decrease in the oxygen consumption rate (OCR), indicating an inhibition of mitochondrial respiration.[6][7][8] This was often accompanied by a compensatory increase in the extracellular acidification rate (ECAR), which is a measure of glycolysis.[6][7][8] Interestingly, in primary acute myeloid leukemia (AML) cells, an increase in OCR was observed.[6][7]

Troubleshooting Guides

Problem 1: No inhibition of p-Akt (S473) is observed after this compound treatment.
Possible Cause Troubleshooting Step
mTORC2-independent mechanism of action in your cell type. This is a key finding in some recent studies.[6][7] Your experimental system may be similar. Proceed to investigate other potential effects of the compound, such as metabolic changes.
Suboptimal drug concentration. Perform a dose-response experiment with a wide range of this compound concentrations. While some studies have used lower concentrations, others have required higher doses to observe effects on mTORC2 signaling.[5]
Insufficient treatment duration. Conduct a time-course experiment. Some studies that observed mTORC2 inhibition used longer incubation periods (e.g., 24 hours or more).[6]
Cell line resistance or insensitivity. Verify the integrity of the mTORC2 pathway in your cell line by using a positive control, such as a dual mTORC1/mTORC2 inhibitor or by stimulating the pathway with growth factors.
Antibody or Western blot issues. Ensure your p-Akt (S473) antibody is validated and working correctly. Use a positive control, such as cells treated with a known mTORC2 activator or inhibitor, to confirm antibody performance.
Problem 2: Conflicting results when assessing Rictor-mTOR interaction.
Possible Cause Troubleshooting Step
Cell-type and context-dependent effects. As with p-Akt (S473) inhibition, the effect of this compound on the Rictor-mTOR interaction may be cell-type specific.[3][6]
Lysis buffer composition. The mTORC2 complex is sensitive to certain detergents. Use a CHAPS-based lysis buffer to maintain the integrity of the complex during co-immunoprecipitation.
Antibody selection for immunoprecipitation. The choice of antibody (anti-mTOR or anti-Rictor) for the pulldown can influence the results. Ensure the antibody is validated for immunoprecipitation.
Insufficient drug treatment time. The disruption of the Rictor-mTOR interaction may be time-dependent. Perform a time-course experiment to assess the kinetics of this effect.
Problem 3: Observing metabolic changes but no alteration in mTORC2 signaling.
Possible Cause Troubleshooting Step
This compound is acting via an off-target, mTORC2-independent pathway. This is the most likely explanation based on recent findings.[6][7] The primary goal should now be to identify the off-target.
The metabolic effects are a secondary, indirect consequence of another cellular event. Conduct a time-course experiment to determine if the metabolic changes precede other cellular effects.
The metabolic phenotype is specific to certain nutrient conditions. Test the effect of this compound in different media formulations (e.g., with or without glutamine) to see if the metabolic phenotype is nutrient-dependent.

Quantitative Data Summary

ParameterCell Line/ModelConcentrationTimeObserved EffectReference
IC50 Glioblastoma0.36 µM-Inhibition of cell viability[1][2]
Ki In vitro0.19 µM-Inhibition of Rictor-mTOR association[1][2]
p-Akt (S473) Inhibition Melanoma cells50 µM, 250 µM48 hDecreased phosphorylation[1][5]
p-Akt (S473) Inhibition Leukemia/lymphoma cellsUp to 50 µMUp to 24 hNo change in phosphorylation[6][7]
Cell Respiration (OCR) Leukemia/lymphoma cell lines5 µM1 hRapid decrease[6][7]
Glycolysis (ECAR) Leukemia/lymphoma cell lines5 µM1 hVariable increase[6][7]
Rictor-mTOR Interaction Karpas-299 cells5 µM1 hNo disruption[6][7]
Cell Proliferation Melanoma cells10-250 µM48 hReduced proliferation rate[5]

Experimental Protocols

Western Blot for mTOR Pathway Analysis
  • Cell Lysis:

    • Culture and treat cells with this compound and appropriate controls.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape and collect the lysate, then centrifuge to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins on a polyacrylamide gel suitable for high molecular weight proteins (e.g., 6-8% or gradient gel).

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against p-Akt (S473), total Akt, p-S6K (T389), total S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Co-Immunoprecipitation for Rictor-mTOR Interaction
  • Cell Lysis:

    • Treat cells as required.

    • Lyse cells in a CHAPS-based lysis buffer containing protease and phosphatase inhibitors to preserve the mTORC2 complex.

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G agarose beads.

    • Incubate the lysate with an anti-mTOR or anti-Rictor antibody overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specific binding.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Run the eluates on an SDS-PAGE gel and perform a Western blot as described above, probing for mTOR and Rictor.

Seahorse XF Assay for Metabolic Analysis
  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.

    • Allow cells to adhere and grow overnight.

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

    • On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator for 1 hour.

  • Drug Loading and Assay Run:

    • Load this compound and other metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A for a mitochondrial stress test) into the injection ports of the sensor cartridge.

    • Place the cell plate in the Seahorse XF analyzer and run the assay to measure OCR and ECAR in real-time.

Visualizations

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 (mTOR, Raptor) Akt->mTORC1 mTORC2 mTORC2 (mTOR, Rictor, mSIN1) mTORC2->Akt pS473 JR_AB2_011 This compound JR_AB2_011->mTORC2 Reported Inhibition S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis FourEBP1->Protein_Synthesis

Caption: Canonical mTOR signaling pathway and the initially reported target of this compound.

Experimental_Workflow Start Start: Treat cells with This compound Western Western Blot: - p-Akt (S473) - p-S6K (T389) Start->Western CoIP Co-Immunoprecipitation: - mTOR-Rictor Interaction Start->CoIP Seahorse Seahorse XF Assay: - Oxygen Consumption Rate (OCR) - Extracellular Acidification Rate (ECAR) Start->Seahorse Analysis Analyze Results Western->Analysis CoIP->Analysis Rictor_KO Use RICTOR Knockout Cells Seahorse->Rictor_KO Rictor_KO->Analysis Conclusion Conclusion: Determine if effects are mTORC2-dependent or -independent Analysis->Conclusion

Caption: Experimental workflow to investigate mTORC2-independent effects of this compound.

Troubleshooting_Logic Observation Observation: Metabolic effects observed, but no p-Akt (S473) inhibition Hypothesis1 Hypothesis 1: mTORC2-independent effect Observation->Hypothesis1 Hypothesis2 Hypothesis 2: Experimental artifact Observation->Hypothesis2 Test1 Test: Use RICTOR knockout cells Hypothesis1->Test1 Test2 Test: - Check antibody validity - Optimize drug concentration/time Hypothesis2->Test2 Result1 Result: Metabolic effect persists Test1->Result1 Confirms H1 Result2 Result: No metabolic effect Test1->Result2 Refutes H1 Result3 Result: p-Akt inhibition restored Test2->Result3 Supports H2 Result4 Result: No change Test2->Result4 Refutes H2, supports H1

Caption: Logical troubleshooting flow for unexpected results with this compound.

References

Cell type-specific responses to JR-AB2-011 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using JR-AB2-011, a selective mTORC2 inhibitor.

Frequently Asked Questions (FAQs)

General

  • Q1: What is the primary mechanism of action of this compound? A1: this compound is a selective mTORC2 inhibitor.[1][2] It functions by binding to the Rictor subunit of the mTORC2 complex, which in turn blocks the association between Rictor and mTOR.[3] This specific disruption inhibits mTORC2 kinase activity.[3]

  • Q2: Is this compound selective for mTORC2 over mTORC1? A2: Yes, studies have shown that this compound specifically inhibits the phosphorylation of mTORC2 substrates such as Akt (at Ser-473), NDRG1 (at Thr-346), and PKCα (at Ser-657), with no significant effect on the phosphorylation of the mTORC1 substrate S6K (at Thr-389).[3]

  • Q3: What is the recommended solvent for this compound? A3: For in vitro studies, this compound can be dissolved in DMSO. For in vivo applications, the vehicle used in studies includes solutions for intraperitoneal (i.p.) or oral (p.o.) administration.[1] Always refer to the manufacturer's product data sheet for the most accurate and up-to-date information on solubility.

Experimental Design

  • Q4: What is a typical effective concentration range for this compound in cell culture? A4: The effective concentration of this compound can vary significantly depending on the cell type. For example, in glioblastoma cell lines, it has shown anti-tumor properties at lower micromolar concentrations.[3][4] In contrast, melanoma cell lines may require higher concentrations (50 µM to 250 µM) to observe significant effects on signaling and viability.[5] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.

  • Q5: How long should I treat my cells with this compound? A5: The required treatment duration depends on the endpoint being measured. Effects on signaling pathways, such as Akt phosphorylation, can be observed after shorter incubation times (e.g., 24-48 hours).[1][5] However, assessing effects on cell viability, proliferation, migration, or invasion may require longer treatment periods, such as 48 to 78 hours.[1]

  • Q6: Are there any known off-target or unexpected effects of this compound? A6: Recent studies in leukemia and lymphoma cell lines have indicated that this compound can induce rapid metabolic changes, such as a decrease in cell respiration, that are independent of mTORC2 inhibition.[6][7] These effects were observed even in RICTOR-null cells.[6][7] Researchers should be aware of these potential mTORC2-independent metabolic effects.

Troubleshooting

  • Q7: I am not observing the expected decrease in Akt Ser473 phosphorylation after this compound treatment. What could be the reason? A7: There are several potential reasons for this:

    • Cell Line Specificity: Some cell lines may be less sensitive to this compound, requiring higher concentrations or longer incubation times.[5]

    • Experimental Conditions: In some leukemia/lymphoma cell lines, a lack of effect on Akt Ser473 phosphorylation has been reported under certain experimental conditions.[6][7]

    • Reagent Quality: Ensure the this compound is properly stored and has not degraded.

    • Assay-Specific Issues: Verify your Western blotting protocol, including antibody quality and transfer efficiency.

  • Q8: My cells are showing a high level of toxicity even at low concentrations of this compound. What should I do? A8: High cytotoxicity at low concentrations could be due to:

    • Cell Line Sensitivity: Certain cell lines are inherently more sensitive to mTORC2 inhibition.

    • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding toxic levels. It is recommended to keep the DMSO concentration below 0.1%.

    • Initial Seeding Density: A low initial cell seeding density can sometimes exacerbate the toxic effects of a compound. Ensure you are using an appropriate seeding density for your cell line.

  • Q9: I am seeing variability in the anti-migratory effects of this compound in my transwell invasion assays. How can I improve consistency? A9: To improve the consistency of transwell invasion assays:

    • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.

    • Serum Starvation: Properly serum-starve the cells before the assay to minimize baseline migration.

    • Assay Duration: Optimize the duration of the assay. Shorter or longer times may be needed depending on the migratory capacity of your cells.

    • Consistent Coating: Ensure a uniform and consistent coating of the transwell membrane with Matrigel or another extracellular matrix component.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Different Cancer Cell Lines

Cell LineCancer TypeParameterValueReference
VariousGlioblastomaIC500.36 µM[1][8]
MelJuMelanomaCell Viability (48h, 100 µM)~70% of control[5]
MelJusoMelanomaCell Viability (48h, 100 µM)~88% of control[5]
MelImMelanomaCell Viability (48h, 100 µM)~52% of control[5]
B16Murine MelanomaCell Viability (48h, 10 µM)~63% of control[5]
MelImMelanomaProliferation (48h, 250 µM)~14% reduction[5]

Table 2: In Vivo Efficacy of this compound

Animal ModelCancer TypeDosingOutcomeReference
C57BL/6N mice with B16 cell injectionMelanoma20 mg/kg; i.p.; dailyReduced size and number of liver metastases[1]
SCID mice with LN229 cell xenograftsGlioblastoma4 mg/kg/d and 20 mg/kg/dSignificant anti-tumor properties[9]
C57BL/6N miceMacrophage Polarization4 mg/kg; p.o.; dailyBlocked Dioscin-induced M2 macrophage polarization[1]

Experimental Protocols

Protocol 1: Western Blot Analysis of Akt Phosphorylation

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24-48 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal.

Protocol 2: Transwell Invasion Assay

  • Chamber Preparation: Rehydrate Matrigel-coated invasion chambers (e.g., 8 µm pore size) according to the manufacturer's instructions.

  • Cell Preparation: Serum-starve the cells for 12-24 hours. Harvest the cells and resuspend them in a serum-free medium.

  • Cell Seeding: Add the cell suspension to the upper chamber of the transwell insert. Add the desired concentrations of this compound or vehicle control to both the upper and lower chambers. The lower chamber should contain a chemoattractant, such as a medium with 10% FBS.

  • Incubation: Incubate the plate for a period appropriate for the cell line's invasive potential (e.g., 24-72 hours) at 37°C in a humidified incubator.

  • Cell Removal and Staining: After incubation, remove the non-invading cells from the top of the membrane with a cotton swab. Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.

  • Imaging and Quantification: Take multiple images of the stained cells under a microscope. Count the number of invading cells per field.

Signaling Pathways and Workflows

JR_AB2_011_Signaling_Pathway This compound Signaling Pathway cluster_mTORC2 mTORC2 Complex mTOR mTOR Rictor Rictor mTORC2_label mTORC2 activity mSIN1 mSIN1 mLST8 mLST8 JR_AB2_011 JR_AB2_011 JR_AB2_011->Rictor binds & inhibits association Akt Akt (Ser473) Cell_Survival Cell_Survival Akt->Cell_Survival PKCa PKCα Cell_Migration Cell_Migration PKCa->Cell_Migration MMP2 MMP2 Activity Cell_Migration->MMP2 mTORC2_label->Akt mTORC2_label->PKCa

Caption: Mechanism of this compound action on the mTORC2 signaling pathway.

Experimental_Workflow Experimental Workflow for Assessing Cell Type-Specific Responses cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis and Interpretation Cell_Line_Selection Select Cell Lines (e.g., Glioblastoma, Melanoma) Dose_Response Dose-Response Curve (Determine IC50) Cell_Line_Selection->Dose_Response Signaling_Assay Western Blot (p-Akt, p-S6K) Dose_Response->Signaling_Assay Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT, BrdU) Dose_Response->Viability_Assay Functional_Assay Migration/Invasion Assay (e.g., Transwell) Dose_Response->Functional_Assay Metabolism_Assay Metabolic Analysis (e.g., Seahorse) Dose_Response->Metabolism_Assay Data_Analysis Quantitative Data Analysis Signaling_Assay->Data_Analysis Viability_Assay->Data_Analysis Functional_Assay->Data_Analysis Metabolism_Assay->Data_Analysis Interpretation Interpret Cell Type-Specific Responses Data_Analysis->Interpretation

Caption: A typical experimental workflow for investigating this compound.

References

Troubleshooting inconsistent results with JR-AB2-011

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results when working with JR-AB2-011.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is designed as a selective inhibitor of the mTORC2 complex.[1][2][3] It functions by specifically binding to the RICTOR subunit, which blocks its association with mTOR.[1][4][5] This disruption is intended to inhibit mTORC2 kinase activity and its downstream signaling pathways, without affecting the mTORC1 complex.[2][5]

Q2: What are the expected downstream effects of successful mTORC2 inhibition by this compound?

A2: Successful inhibition of mTORC2 by this compound should lead to a decrease in the phosphorylation of key downstream targets. The most prominent of these is the reduction of Akt phosphorylation at the Serine 473 residue.[1][6] Other reported effects include decreased MMP2 activity, reduced cell migration and invasion, and the induction of non-apoptotic cell death in certain cancer cell lines.[1]

Q3: What are the recommended storage and handling procedures for this compound?

A3: For long-term storage, this compound powder should be kept at -20°C for up to 3 years.[4] Stock solutions, typically prepared in DMSO, should be aliquoted to prevent repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for one month.[4] It is critical to use fresh, anhydrous DMSO for reconstitution, as absorbed moisture can reduce the compound's solubility.[4]

Q4: Is it possible for this compound to have effects that are independent of mTORC2 inhibition?

A4: Yes, recent studies have shown that this compound can induce rapid metabolic changes in some cell lines, such as leukemia and lymphoma, that are independent of mTORC2 inhibition.[7][8][9] In these instances, the compound affected cellular respiration without altering Akt Ser473 phosphorylation or disrupting the RICTOR-mTOR interaction.[7][8][9] This indicates potential for off-target or cell-type-specific effects.

Troubleshooting Guide for Inconsistent Results

Users may experience variability in the efficacy of this compound. This guide addresses common issues in a question-and-answer format.

Issue 1: No significant decrease in Akt (Ser473) phosphorylation is observed.

Possible Cause 1: Inadequate Compound Concentration.

  • Recommendation: The effective concentration of this compound can be highly cell-type dependent. While some glioblastoma cell lines respond to concentrations as low as 1 µM, others, like certain melanoma cells, may require concentrations of 50 µM or higher to see an effect on Akt phosphorylation.[6][10]

  • Action: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. We recommend a starting range of 1 µM to 50 µM.

Possible Cause 2: Insufficient Treatment Duration.

  • Recommendation: The kinetics of mTORC2 inhibition can vary. While metabolic effects have been observed in as little as one hour, significant changes in Akt phosphorylation in glioblastoma cells were documented after 24 hours of treatment.

  • Action: Conduct a time-course experiment (e.g., 1, 6, 12, 24, and 48 hours) to identify the optimal treatment duration for observing a reduction in p-Akt (Ser473).

Possible Cause 3: Cell-Type Specific Resistance or Off-Target Effects.

  • Recommendation: In some cell types, such as certain leukemia lines, this compound may not inhibit mTORC2 at all under standard conditions.[7][9] The sensitivity of glioblastoma cells has been correlated with the expression levels of RICTOR or mSIN1.[5]

  • Action:

    • Verify the expression levels of key mTORC2 components (e.g., RICTOR, mSIN1) in your cell model.

    • Consider that in your specific model, this compound's primary effect may be metabolic and independent of mTORC2.[7][8][9] Assess other endpoints, such as cellular respiration, to investigate this possibility.

Issue 2: High variability between experimental replicates.

Possible Cause 1: Compound Solubility and Stability Issues.

  • Recommendation: this compound's solubility can be compromised by using DMSO that has absorbed moisture.[4] Inconsistent results can also arise from repeated freeze-thaw cycles of stock solutions.[4]

  • Action:

    • Always use fresh, high-quality, anhydrous DMSO to prepare stock solutions.

    • Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.

    • When preparing working solutions, ensure the final DMSO concentration is compatible with your cell culture and consistent across all wells.

Possible Cause 2: Inconsistent Experimental Conditions.

  • Recommendation: Factors such as cell passage number, confluency at the time of treatment, and serum concentration in the media can all influence mTOR signaling pathways and the cellular response to inhibitors.

  • Action:

    • Maintain consistent cell culture practices. Use cells within a defined passage number range.

    • Seed cells to achieve a consistent confluency (e.g., 70-80%) before starting treatment.

    • Standardize serum concentrations and be aware that growth factors in serum can activate the PI3K/Akt/mTOR pathway, potentially masking the inhibitor's effects.

Data Summary

The following tables summarize key quantitative data for this compound based on published literature.

Table 1: In Vitro Inhibitory Concentrations

Parameter Value Cell Line/System Reference
IC₅₀ 0.36 µM In vitro kinase assay [1][2][3]

| Kᵢ | 0.19 µM | Rictor-mTOR association |[1][2][3] |

Table 2: Effective Concentrations in Cellular Assays

Concentration Duration Effect Cell Type Reference
1 µM 8 hours Inhibition of YAP reporter activity Glioblastoma [10]
5-10 µM 24 hours Used for metabolic studies Leukemia/Lymphoma [8]
10-250 µM 48 hours Reduced survival and proliferation Melanoma [1]

| 50 µM, 250 µM | 48 hours | Decreased Akt phosphorylation | Melanoma |[1][6] |

Experimental Protocols & Methodologies

Western Blot for p-Akt (Ser473) Detection

  • Cell Lysis: After treating cells with this compound for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-Akt (Ser473) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: Strip the membrane and reprobe for total Akt and a loading control (e.g., GAPDH or β-actin) to normalize the data.

Co-Immunoprecipitation for RICTOR-mTOR Association

  • Cell Lysis: Lyse treated and control cells using a non-denaturing lysis buffer (e.g., 1% Triton X-100 or 0.3% CHAPS-based buffer) containing protease and phosphatase inhibitors.

  • Pre-clearing: Pre-clear the lysates by incubating with Protein A/G agarose beads for 1 hour.

  • Immunoprecipitation: Incubate the pre-cleared lysates with an anti-mTOR or anti-RICTOR antibody overnight at 4°C. Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Analysis: Elute the protein complexes from the beads using SDS-PAGE loading buffer and analyze the presence of RICTOR and mTOR by Western blotting.[7][9]

Visualizations

Signaling_Pathway mTOR mTOR RICTOR RICTOR mSIN1 mSIN1 mLST8 mLST8 JR_AB2_011 This compound JR_AB2_011->RICTOR Binds & Disrupts Association Akt Akt pAkt_S473 p-Akt (Ser473) (Active) Akt->pAkt_S473 Phosphorylation Downstream Downstream Effects (Cell Survival, Proliferation, Metabolism) pAkt_S473->Downstream mTORC2_label mTORC2 Activity mTORC2_label->Akt Troubleshooting_Workflow Start Inconsistent Results with This compound Check_pAkt Q: Is p-Akt (Ser473) decreased? Start->Check_pAkt Check_Replicates Q: High variability between replicates? Start->Check_Replicates Check_Concentration Perform Dose-Response (e.g., 1-50 µM) Check_pAkt->Check_Concentration No Success Consistent Results (On-Target Effect) Check_pAkt->Success Yes Check_Duration Perform Time-Course (e.g., 1-48h) Check_Concentration->Check_Duration Consider_Off_Target Consider Cell-Type Specific or Off-Target Effects Check_Duration->Consider_Off_Target Check_Replicates->Check_pAkt No Check_Handling Review Compound Handling: - Use fresh, anhydrous DMSO - Aliquot stocks Check_Replicates->Check_Handling Yes Check_Protocol Standardize Cell Culture: - Passage number - Confluency Check_Handling->Check_Protocol Assess_Metabolism Assess alternative endpoints (e.g., Cellular Respiration) Consider_Off_Target->Assess_Metabolism Alternative_Success Consistent Results (Off-Target Effect) Assess_Metabolism->Alternative_Success

References

Optimizing JR-AB2-011 incubation time for maximal inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JR-AB2-011. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximal inhibition. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of the mTORC2 complex.[1][2] It functions by specifically binding to Rictor, a key subunit of mTORC2, thereby blocking its association with mTOR.[3] This disruption of the Rictor-mTOR interaction inhibits mTORC2 kinase activity, leading to a downstream decrease in the phosphorylation of substrates like Akt at Serine 473.[1][3][4]

Q2: What is the recommended starting concentration and incubation time for this compound in cell-based assays?

A2: The optimal concentration and incubation time for this compound can vary depending on the cell line and the specific endpoint being measured. However, based on published studies, a good starting point for many cancer cell lines, such as melanoma and glioblastoma, is a concentration range of 10 µM to 250 µM with an incubation time of 48 to 72 hours.[1][4] For some cell lines, effects on proliferation can be observed as early as 24 hours.[4] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.

Q3: I am not observing the expected inhibition of Akt phosphorylation. What could be the issue?

A3: There are several potential reasons for not observing the expected decrease in Akt (Ser473) phosphorylation:

  • Suboptimal Incubation Time: Inhibition of Akt phosphorylation may be time-dependent. While some studies show effects at 48 hours[1][4], others suggest that in certain cell types, like leukemia/lymphoma cells, this compound may not affect Akt phosphorylation even after 24 hours of treatment.[5] Consider extending the incubation period.

  • Cell Line Specificity: The cellular context is crucial. The mTOR pathway and its susceptibility to inhibitors can differ significantly between cell lines.

  • Reagent Quality: Ensure the this compound compound is of high purity and has been stored correctly to maintain its activity.

  • Off-Target or mTORC2-Independent Effects: Recent studies in leukemia and lymphoma cell lines have shown that this compound can induce metabolic changes independent of mTORC2 inhibition.[5][6] It is possible that in your cell system, other mechanisms are at play.

Q4: How does this compound affect cell viability and proliferation?

A4: this compound has been shown to reduce cell viability and proliferation in a dose- and time-dependent manner in various cancer cell lines, including melanoma and glioblastoma.[1][3][4] For example, in melanoma cell lines, significant reductions in viability were observed after 48 hours of treatment with concentrations starting from 10 µM to 100 µM.[4] The inhibitor can also induce non-apoptotic cell death.[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in experimental results Inconsistent cell seeding density, variations in reagent concentration, or differences in incubation times.Standardize cell seeding protocols. Prepare fresh dilutions of this compound for each experiment. Ensure precise and consistent incubation times.
Low potency or lack of inhibitory effect Degraded compound due to improper storage. Cell line may be resistant to mTORC2 inhibition.Store this compound according to the manufacturer's instructions. Test a fresh batch of the compound. Screen a panel of cell lines to find a sensitive model.
Unexpected off-target effects observed As reported in some leukemia cell lines, this compound can have mTORC2-independent effects on cellular metabolism.[5][6]Carefully characterize the phenotype observed. Use a Rictor-null cell line as a negative control to confirm if the effect is mTORC2-dependent.[5]
Difficulty in dissolving the compound This compound may have limited solubility in aqueous solutions.Prepare a high-concentration stock solution in an appropriate solvent like DMSO and then dilute it in culture medium to the final desired concentration.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineConcentration RangeIncubation TimeObserved EffectReference
Melanoma (MelJu, MelJuso, MelIm, B16)10 µM - 250 µM48 hSignificant reduction in survival rate and proliferation ability.[1]
Melanoma (MelIm)50 µM, 250 µM48 hDecreased phosphorylation of Akt.[1][4]
Melanoma50 µM, 250 µM48-78 hSignificant decrease in cell survival and reduced migration and invasion.[1]
Glioblastoma Multiforme (GBM)SubmicromolarNot specifiedInhibition of mTORC2 kinase activity.[3]

Table 2: Key Inhibitory Constants for this compound

ParameterValueDescriptionReference
IC500.36 µMConcentration for 50% inhibition of mTORC2.[1][7]
Ki0.19 µMInhibition constant for blocking Rictor-mTOR association.[1][7]

Experimental Protocols

Protocol 1: Western Blot Analysis of Akt Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on the mTORC2 signaling pathway by measuring the phosphorylation of Akt at Serine 473.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 10, 50, 100, 250 µM) and a vehicle control (e.g., DMSO) for the desired incubation time (e.g., 24, 48, 72 hours).

  • Cell Lysis:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) detection reagent and image the blot.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess Rictor-mTOR Association

This protocol is used to determine if this compound disrupts the interaction between Rictor and mTOR.

  • Cell Treatment and Lysis:

    • Treat cells with this compound or a vehicle control as described in Protocol 1.

    • Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 1% Triton X-100 in PBS with protease and phosphatase inhibitors).

    • Incubate on ice for 30 minutes with gentle agitation.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Pre-clearing the Lysate:

    • Incubate the lysate with Protein A/G agarose beads for 1 hour at 4°C on a rotator to reduce non-specific binding.

    • Centrifuge and collect the pre-cleared supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with a primary antibody against mTOR or Rictor overnight at 4°C on a rotator.

    • Add Protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

    • Collect the beads by centrifugation and wash them three to five times with Co-IP lysis buffer.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

    • Analyze the eluted proteins by Western blotting as described in Protocol 1, probing for the co-immunoprecipitated protein (e.g., if you immunoprecipitated mTOR, probe for Rictor, and vice versa).

Visualizations

JR_AB2_011_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC2 mTORC2 (mTOR, Rictor, mSIN1, mLST8) pAkt_S473 p-Akt (S473) mTORC2->pAkt_S473 Phosphorylation JR_AB2_011 This compound JR_AB2_011->mTORC2 Inhibits Rictor-mTOR association Downstream_Targets Downstream Targets (Cell Survival, Proliferation, Motility) pAkt_S473->Downstream_Targets

Caption: this compound inhibits the mTORC2 signaling pathway.

Experimental_Workflow_Akt_Phosphorylation start Start seed_cells Seed Cells in 6-well Plates start->seed_cells treat_cells Treat with this compound (Dose-response & Time-course) seed_cells->treat_cells cell_lysis Lyse Cells & Collect Supernatant treat_cells->cell_lysis protein_quant Quantify Protein Concentration (BCA) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page western_blot Western Blot Transfer sds_page->western_blot blocking Block Membrane western_blot->blocking primary_ab Incubate with Primary Antibodies (p-Akt S473, Total Akt) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Analyze p-Akt/Total Akt Ratio detection->analysis

References

Technical Support Center: Troubleshooting Off-Target Effects of JR-AB2-011

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals encountering unexpected results or potential off-target effects while using the mTORC2 inhibitor, JR-AB2-011.

Frequently Asked Questions (FAQs)

Q1: My experiment is showing unexpected results with this compound. Could these be off-target effects?

A: Yes, it is possible. While this compound was developed as a selective inhibitor of the mTORC2 complex, recent scientific findings suggest it can elicit biological effects through mechanisms independent of mTORC2.

This compound was designed to function by binding to the RICTOR subunit of the mTORC2 complex, thereby blocking its association with mTOR and preventing downstream signaling.[1][2] This on-target activity has been demonstrated in glioblastoma models, where it inhibits the phosphorylation of mTORC2 substrates like AKT at the Serine 473 residue.[3]

However, a 2024 study in leukemia and lymphoma cell lines revealed that this compound induced rapid metabolic changes that were independent of mTORC2 inhibition.[4][5] In that context, the inhibitor did not affect AKT Ser473 phosphorylation or the RICTOR-mTOR interaction. Crucially, the metabolic effects persisted even in RICTOR-null cells, providing strong evidence for the existence of at least one other cellular target for this compound.

Therefore, if your results are inconsistent with known mTORC2 functions, you may be observing an off-target effect. The exact identity of these off-target proteins is not yet known.

Q2: What are the common causes of off-target effects for small molecule inhibitors like this compound?

A: Off-target effects are a common challenge in pharmacology and can arise from several factors:

  • High Inhibitor Concentration: Using concentrations significantly above the established IC50 or Ki values can lead to the inhibitor binding to lower-affinity targets.

  • Structural Homology: The inhibitor may bind to other proteins that share structural similarities with the intended target's binding site. This is common among kinase inhibitors, as the ATP-binding pocket is conserved across many kinases.

  • Cell Type Specificity: The expression levels of on-target and potential off-target proteins can vary dramatically between different cell types, leading to different effects.

  • Metabolism of the Compound: Cells may metabolize the inhibitor into a new molecule with a different target profile.

Q3: How can I experimentally determine if the effects I'm seeing are on-target or off-target?

A: A systematic approach is necessary to differentiate on-target from off-target effects. Key validation experiments include:

  • Verifying On-Target Engagement: Confirm that this compound is inhibiting mTORC2 in your specific cell system by assessing the phosphorylation of its key downstream substrate, AKT (Ser473).

  • Using a Genetic Knockout/Knockdown: The most definitive control is to eliminate the intended target, RICTOR. If this compound still produces the same effect in RICTOR-deficient cells, the mechanism is confirmed to be off-target.

  • Dose-Response Analysis: A clear, dose-dependent effect that correlates with the known IC50 for mTORC2 inhibition is more likely to be an on-target effect.

  • Using a Structurally Different Inhibitor: If possible, use another mTORC2 inhibitor with a different chemical structure. If it recapitulates your results, the effect is more likely on-target.

Quantitative Data Summary

The following table summarizes the reported potency of this compound against its intended target, mTORC2. Use these values as a benchmark for the concentrations used in your experiments.

ParameterValueDescriptionReference
IC50 0.36 µMThe concentration of this compound required to inhibit 50% of mTORC2 kinase activity in vitro.
Ki 0.19 µMThe inhibition constant, representing the binding affinity of this compound to the RICTOR-mTOR interaction.

Troubleshooting Workflow

The following diagram outlines a logical workflow to investigate the on- and off-target effects of this compound in your experimental setup.

cluster_start Start cluster_validation On-Target Validation cluster_decision1 Decision Point 1 cluster_control Definitive Control cluster_decision2 Decision Point 2 cluster_conclusion Conclusion Start Observe Phenotype with This compound Treatment WB Western Blot: Measure p-AKT (S473) / total AKT Start->WB CoIP Co-IP: Assess RICTOR-mTOR Interaction Start->CoIP Decision1 Is mTORC2 Signaling Inhibited? WB->Decision1 CoIP->Decision1 Knockout Generate RICTOR Knockout/Knockdown Cell Line Decision1->Knockout Yes Inconclusive Inconclusive: Re-evaluate Experiment Decision1->Inconclusive No TreatKO Treat RICTOR KO/KD Cells with this compound Knockout->TreatKO Decision2 Is Phenotype Still Observed? TreatKO->Decision2 OnTarget Phenotype is Likely ON-TARGET Decision2->OnTarget No OffTarget Phenotype is Confirmed OFF-TARGET Decision2->OffTarget Yes cluster_on_target Intended On-Target Pathway (mTORC2) cluster_off_target Potential Off-Target Pathway JR_AB2_011_on This compound Rictor_mTOR RICTOR-mTOR Interaction JR_AB2_011_on->Rictor_mTOR inhibits mTORC2 mTORC2 Activity Rictor_mTOR->mTORC2 pAKT p-AKT (S473) mTORC2->pAKT Cell_Phenotype_On Expected Cellular Phenotype pAKT->Cell_Phenotype_On JR_AB2_011_off This compound Unknown_Target Unknown Target(s) JR_AB2_011_off->Unknown_Target Metabolism Cellular Respiration & Metabolism Unknown_Target->Metabolism Cell_Phenotype_Off Observed Cellular Phenotype Metabolism->Cell_Phenotype_Off

References

Addressing JR-AB2-011 insolubility issues in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with the mTORC2 inhibitor, JR-AB2-011, in culture media.

Troubleshooting Guides

Issue: Precipitation Observed Upon Dilution of this compound Stock Solution in Culture Media

Precipitation of this compound upon dilution of a DMSO stock solution into aqueous culture media is a common challenge due to the compound's hydrophobic nature. The following step-by-step guide will help you troubleshoot and resolve this issue.

Troubleshooting Workflow

G cluster_0 Start: this compound Precipitation cluster_1 Step 1: Verify Stock Solution and Final Concentration cluster_2 Step 2: Optimize Dilution Technique cluster_3 Step 3: Modify the Culture Medium cluster_4 Resolution start Precipitation Observed A 1. Check Stock Solution Is it fully dissolved? start->A A->A B 2. Calculate Final DMSO Concentration Is it ≤ 0.2%? A->B Yes B->B C 3. Review Final this compound Concentration Is it within the reported effective range? B->C Yes C->C D 4. Implement Stepwise Dilution Avoids 'solvent shock' C->D Yes E 5. Pre-warm Culture Media To 37°C D->E F 6. Increase Serum Concentration If compatible with the experiment E->F G 7. Consider Co-solvents/Surfactants (Advanced) F->G end This compound Solubilized G->end

Caption: Troubleshooting workflow for addressing this compound precipitation in cell culture media.

Detailed Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Question: Is your this compound stock solution fully dissolved?

    • Action: Visually inspect your DMSO stock solution for any precipitate. If not fully dissolved, gently warm the vial or sonicate briefly. Ensure you are using fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[1][2]

  • Evaluate Final DMSO Concentration:

    • Question: What is the final concentration of DMSO in your culture medium?

    • Action: For most cell lines, the final DMSO concentration should be kept at ≤ 0.5% to avoid cytotoxicity.[3] For sensitive cell lines or specific experiments, a lower concentration is preferable. One study successfully used this compound in melanoma cell lines with a final DMSO concentration no higher than 0.2%.[4] If your final DMSO concentration exceeds this, consider preparing a more concentrated stock of this compound.

  • Review Final this compound Concentration:

    • Question: Is the final concentration of this compound in your experiment within a reported effective range?

    • Action: Studies have shown this compound to be effective in various cell lines at concentrations ranging from 10 µM to 250 µM.[2][4] Attempting to dissolve concentrations significantly higher than this in culture media may lead to precipitation.

  • Optimize the Dilution Method:

    • Question: Are you adding a small volume of concentrated stock directly into a large volume of media?

    • Action: This can cause "solvent shock," leading to precipitation. Instead, perform a stepwise dilution. First, dilute the DMSO stock in a smaller volume of pre-warmed (37°C) media, mix gently, and then add this intermediate dilution to the final volume of media.

  • Consider the Impact of Media Components:

    • Question: Have you considered the composition of your culture medium?

    • Action: The high concentration of salts, amino acids, and other components in culture media can decrease the solubility of hydrophobic compounds.[2] While this compound has been used in RPMI with 10% fetal bovine serum (FBS)[4], the serum proteins can aid in solubilizing hydrophobic compounds. If your experiment allows, ensure the presence of serum in the media when adding this compound. Hydrophobic drugs can bind to serum albumin, which can increase their solubility in aqueous solutions.

  • Advanced Option: Use of Co-solvents and Surfactants:

    • Question: Have you considered using a formulation with co-solvents?

    • Action: For particularly challenging solubility issues, biocompatible co-solvents and surfactants may be necessary. An in vivo formulation for this compound includes PEG300 and Tween-80.[2] While not a standard in vitro protocol, a similar principle could be cautiously applied. This should be a final resort, and the effects of these additives on your specific cell line and assays must be validated.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent is high-quality, anhydrous dimethyl sulfoxide (DMSO).[1][2] It is crucial to use a fresh, unopened bottle of DMSO or one that has been properly stored to prevent moisture absorption, which can significantly decrease the solubility of this compound.[1][2]

Q2: What is the maximum recommended final concentration of DMSO in the culture medium?

A2: As a general rule, the final concentration of DMSO should be kept at or below 0.5% to minimize cytotoxic effects.[3] However, a study utilizing this compound in melanoma cells maintained the final DMSO concentration at a more conservative ≤ 0.2%.[4] It is always best to include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q3: My this compound precipitated in the media. Can I still use it for my experiment?

A3: No, it is not recommended to use media with precipitated compound. The actual concentration of the solubilized compound will be unknown and significantly lower than your target concentration, leading to inaccurate and non-reproducible results.

Q4: How does the type of culture medium or serum affect the solubility of this compound?

A4: Different culture media have varying compositions of salts, amino acids, and pH, which can influence the solubility of a compound.[2] Serum proteins, particularly albumin, can bind to hydrophobic compounds and increase their apparent solubility in aqueous media. Therefore, adding this compound to serum-containing media may improve its solubility compared to serum-free media.

Q5: Can I pre-mix this compound in the culture medium and store it?

A5: It is not recommended to store this compound in culture medium for extended periods. Due to its limited aqueous solubility, the compound may precipitate over time, especially with temperature fluctuations. Prepare fresh dilutions of this compound in culture media for each experiment.

Data Presentation

Table 1: Solubility and Stock Solution Parameters for this compound

ParameterValueSource
Solubility in DMSO 62.5 mg/mL (156.92 mM)MedchemExpress[1]
20 mg/mL (50.21 mM)Selleck Chemicals[2]
Solubility in Water InsolubleSelleck Chemicals[2]
Recommended Stock Solvent Anhydrous DMSO[1][2]
Recommended Final DMSO % ≤ 0.2% - 0.5%[3][4]

Experimental Protocols

Protocol: Determining the Maximum Soluble Concentration of this compound in Culture Media

This protocol provides a method to empirically determine the maximum concentration at which this compound remains soluble in your specific cell culture medium.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., RPMI + 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • High-speed microcentrifuge

  • Microplate reader or spectrophotometer (for quantitative analysis)

Methodology:

  • Prepare a High-Concentration Stock Solution: Prepare a 50 mM stock solution of this compound in anhydrous DMSO. Ensure it is fully dissolved.

  • Serial Dilution in Media:

    • In a series of sterile microcentrifuge tubes, prepare serial dilutions of the this compound stock solution directly into your pre-warmed culture medium. Aim for a range of final concentrations, for example, 500 µM, 250 µM, 100 µM, 50 µM, 25 µM, and 10 µM.

    • Keep the final DMSO concentration consistent across all dilutions and below 0.5%.

    • Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the tubes at 37°C in a cell culture incubator for a period relevant to your planned experiment (e.g., 2, 24, or 48 hours) to allow for equilibration and potential time-dependent precipitation.

  • Visual Inspection (Qualitative Assessment): After incubation, visually inspect each tube for any signs of precipitation (cloudiness, visible particles, or a pellet after brief centrifugation). The highest concentration that remains clear is your estimated maximum soluble concentration.

  • Quantitative Assessment (Optional but Recommended):

    • Centrifuge all tubes at high speed (e.g., >14,000 x g) for 10-15 minutes to pellet any insoluble compound.

    • Carefully collect the supernatant from each tube.

    • Measure the absorbance of the supernatant at a predetermined wavelength for this compound using a spectrophotometer or microplate reader.

    • Alternatively, analyze the supernatant concentration using HPLC.

    • The concentration at which the measured value in the supernatant plateaus or decreases indicates the maximum soluble concentration.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_pathway This compound Mechanism of Action mTOR mTOR mTORC2 mTORC2 Complex mTOR->mTORC2 Rictor Rictor Rictor->mTORC2 pAkt p-Akt (Ser473) mTORC2->pAkt Phosphorylates JR_AB2_011 This compound JR_AB2_011->mTORC2 Inhibits Rictor-mTOR association Akt Akt Akt->pAkt Cell_Effects Reduced Cell Migration, Invasion, and Proliferation pAkt->Cell_Effects

Caption: Signaling pathway illustrating this compound as a selective inhibitor of mTORC2.

References

How to confirm JR-AB2-011 target engagement in cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JR-AB2-011. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in confirming target engagement in cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective inhibitor of the mTORC2 (mechanistic Target of Rapamycin Complex 2).[1][2][3] Its mechanism of action is not through direct kinase inhibition but by disrupting a critical protein-protein interaction. Specifically, this compound binds to the RICTOR subunit, preventing its association with mTOR.[4][5] This blockade is crucial as the RICTOR-mTOR interaction is essential for mTORC2's structural integrity and kinase activity. This selective action leaves the function of mTORC1 largely unaffected, providing a targeted approach to studying mTORC2 signaling.[3][4]

Caption: Mechanism of this compound, which binds RICTOR to inhibit mTORC2 assembly.

Q2: How can I directly confirm that this compound is engaging its target, RICTOR, in my cells?

Confirming direct physical interaction between this compound and its target in a cellular environment is a critical step. The two primary methods for this are Co-immunoprecipitation (Co-IP) to demonstrate the disruption of the RICTOR-mTOR complex, and the Cellular Thermal Shift Assay (CETSA) to show direct binding of the compound to RICTOR.

Experimental Protocol 1: Co-Immunoprecipitation (Co-IP)

This method assesses whether this compound disrupts the interaction between mTOR and RICTOR. A successful experiment will show a reduced amount of mTOR co-precipitating with RICTOR in drug-treated cells compared to the vehicle control.

Methodology:

  • Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) for the optimized duration (e.g., 4-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.

  • Pre-clearing: Centrifuge lysates to pellet debris. Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-RICTOR antibody or an isotype control IgG overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads and wash 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by resuspending the beads in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against mTOR and RICTOR. A reduced mTOR signal in the this compound-treated sample's RICTOR IP lane indicates target engagement.

Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free technique to verify target engagement in cells.[6][7][8] It is based on the principle that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Methodology:

  • Cell Treatment: Treat intact cells in suspension or adherent plates with this compound or a vehicle control for the desired time.

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated/denatured proteins (pellet).

  • Protein Analysis: Collect the supernatant and analyze the amount of soluble RICTOR at each temperature point using Western blotting.

  • Data Interpretation: Plot the relative amount of soluble RICTOR as a function of temperature. A rightward shift in the melting curve for this compound-treated cells compared to the control indicates thermal stabilization and confirms direct target engagement.

cluster_workflow CETSA Experimental Workflow A 1. Treat Cells (Vehicle vs. This compound) B 2. Heat Aliquots (Temperature Gradient) A->B C 3. Lyse Cells (Freeze-Thaw) B->C D 4. Centrifuge (Separate Soluble/Pellet) C->D E 5. Analyze Supernatant (Western Blot for RICTOR) D->E F 6. Plot Melting Curve (Compare Vehicle vs. Drug) E->F

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Q3: What are the recommended downstream biomarkers to verify mTORC2 inhibition by this compound?

Verifying the modulation of downstream signaling pathways is a crucial step to confirm the functional consequence of target engagement.[9] For this compound, this involves measuring the phosphorylation status of known mTORC2 substrates and checking for the absence of effects on mTORC1 substrates. Western blotting is the most common method for this analysis.

Target ProteinExpected Change with this compoundRationale / Pathway
p-Akt (Ser473) Decrease Canonical direct substrate of mTORC2.[1][4][10]
p-NDRG1 (Thr346) Decrease Specific substrate of mTORC2.[4][5][10]
p-PKCα (Ser657) Decrease Known substrate of mTORC2.[4][5]
p-S6K (Thr389) No Change Specific substrate of mTORC1, used as a selectivity control.[4][5]
Experimental Protocol 3: Western Blotting for Downstream Signaling

Methodology:

  • Cell Treatment: Grow cells to 70-80% confluency and treat with a dose-range of this compound and/or for a time course, including a vehicle control.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample in loading buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to a phospho-target (e.g., anti-p-Akt Ser473) or total protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the corresponding total protein or a loading control (e.g., β-actin, GAPDH).

Troubleshooting Guide

Q4: I'm not seeing the expected decrease in p-Akt (Ser473) after this compound treatment. What could be wrong?

This is a critical issue that can arise from experimental variables or specific biological contexts. A recent study has reported that in some leukemia/lymphoma cell lines, this compound induced metabolic changes but did not affect p-Akt (Ser473) levels or the RICTOR-mTOR interaction, suggesting its effects could be cell-type specific.[11]

Start No change in p-Akt (Ser473) observed with this compound Q1 Is the compound active and concentration correct? Start->Q1 Sol1 Verify compound integrity. Perform dose-response (e.g., 0.1-50 µM). Optimize treatment time (e.g., 2-24h). Q1->Sol1 No Q2 Is the cell line responsive? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Consider cell context dependency. Test in a positive control cell line (e.g., GBM cells).[4] Note: some leukemia cells are unresponsive.[11] Q2->Sol2 No Q3 Are Western Blot conditions optimal? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Validate p-Akt antibody. Use fresh lysis buffer with phosphatase inhibitors. Q3->Sol3 No End Perform direct engagement assay (CETSA or Co-IP) to confirm target binding in your specific cell system. Q3->End Yes A3_Yes Yes A3_No No

References

JR-AB2-011 stability in DMSO at -20°C and -80°C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information regarding the stability of the selective mTORC2 inhibitor, JR-AB2-011, when dissolved in dimethyl sulfoxide (DMSO). Below, you will find frequently asked questions (FAQs), troubleshooting advice, and best practices for handling and storing this compound to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound in DMSO?

For optimal stability, it is recommended to store stock solutions of this compound in DMSO at -80°C for long-term storage and at -20°C for short-term storage.

Q2: How long can I store this compound in DMSO at -20°C and -80°C?

The stability of this compound in DMSO is temperature-dependent. Based on available data, the compound is stable for up to one month when stored at -20°C and for at least six months to a year when stored at -80°C.[1][2] For any storage period exceeding one month, -80°C is the recommended temperature.

Q3: Should I be concerned about freeze-thaw cycles?

Yes, repeated freeze-thaw cycles should be avoided as they can introduce moisture and potentially impact the stability and solubility of the compound. It is best practice to aliquot the stock solution into single-use volumes to minimize the number of times the main stock is thawed.

Q4: What are the signs of compound degradation or instability?

Visual indicators of degradation can include color changes in the solution or the appearance of precipitate upon thawing. However, the absence of these signs does not guarantee stability. The most reliable method to assess stability is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q5: What grade of DMSO should I use?

It is crucial to use anhydrous, high-purity DMSO to prepare your stock solutions.[3] DMSO is hygroscopic and can absorb water from the atmosphere, which may lead to the hydrolysis of the compound and affect its stability.

Data Presentation: Stability of this compound in DMSO

Storage TemperatureRecommended Storage DurationSource
-20°C1 month[1][2]
-80°C6 months to 1 year[1][2]

Experimental Protocols

While specific, detailed stability testing protocols for this compound are not publicly available, a general methodology for assessing small molecule stability in DMSO can be followed.

Protocol: Long-Term Stability Assessment of a Compound in DMSO

1. Objective: To determine the stability of a test compound in DMSO over a defined period under specific storage conditions.

2. Materials:

  • Test compound (e.g., this compound)

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Amber glass vials with airtight caps

  • Automated liquid handler or calibrated pipettes

  • HPLC or LC-MS system with a suitable column and detector

3. Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the test compound.

    • Dissolve the compound in anhydrous DMSO to a known concentration (e.g., 10 mM).

    • Ensure complete dissolution, gentle warming and vortexing may be applied if necessary.

  • Aliquoting:

    • Dispense small, equal volumes of the stock solution into amber glass vials.

    • Ensure minimal headspace in each vial to reduce exposure to air and moisture.

    • Tightly seal the vials.

  • Time-Zero (T0) Analysis:

    • Immediately after preparation, take one or more aliquots for initial analysis.

    • Analyze the sample using a validated HPLC or LC-MS method to determine the initial purity and concentration. This serves as the baseline.

  • Storage:

    • Store the remaining aliquots at the desired temperatures (-20°C and -80°C).

    • Protect the vials from light.

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve aliquots from each storage temperature.

    • Allow the vials to thaw completely and reach room temperature before analysis.

    • Analyze the samples using the same HPLC or LC-MS method as the T0 analysis.

  • Data Analysis:

    • Compare the purity and concentration of the compound at each time point to the T0 data.

    • Calculate the percentage of the compound remaining at each time point.

    • A compound is often considered stable if the amount remaining is within a certain percentage (e.g., >95%) of the initial concentration.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate observed after thawing - Compound solubility exceeded at lower temperatures.- Compound degradation to a less soluble product.- Absorption of water into the DMSO, reducing solubility.- Gently warm the solution (e.g., to 37°C) and vortex to attempt redissolution.- Centrifuge the vial and analyze the supernatant to determine the concentration of the soluble compound.- Prepare a new stock solution using fresh, anhydrous DMSO.
Inconsistent results between experiments - Inconsistent thawing/handling procedures.- Use of different batches or grades of DMSO.- Degradation of the main stock solution due to multiple freeze-thaw cycles.- Standardize the thawing procedure (e.g., allow to come to room temperature for a set time).- Always use high-purity, anhydrous DMSO from the same supplier.- Prepare fresh single-use aliquots from a new stock solution.
Appearance of new peaks in HPLC/LC-MS chromatogram - Compound degradation.- Compare the chromatogram to the T0 sample to confirm the presence of new peaks.- If significant degradation is observed, the compound may not be stable under the tested conditions. Consider storing at a lower temperature or for a shorter duration.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage prep_stock Prepare Stock Solution in Anhydrous DMSO aliquot Aliquot into Vials prep_stock->aliquot t0_analysis Time-Zero Analysis (HPLC/LC-MS) aliquot->t0_analysis Immediate storage_neg20 Store at -20°C aliquot->storage_neg20 storage_neg80 Store at -80°C aliquot->storage_neg80 tp_analysis Time-Point Analysis (HPLC/LC-MS) data_analysis Data Analysis & Comparison to T0 tp_analysis->data_analysis storage_neg20->tp_analysis At Intervals storage_neg80->tp_analysis At Intervals

Caption: Workflow for assessing the stability of this compound in DMSO.

References

Technical Support Center: Managing Cytotoxicity of JR-AB2-011 at High Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the cytotoxicity of the selective mTORC2 inhibitor, JR-AB2-011, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it induce cytotoxicity?

A1: this compound is a selective inhibitor of mTORC2 (mechanistic Target of Rapamycin Complex 2).[1] It functions by specifically blocking the association between Rictor and mTOR, which is a critical interaction for mTORC2 activity.[1][2][3] This inhibition leads to a decrease in the phosphorylation of downstream targets, most notably Akt at serine 473.[1] The cytotoxic effects of this compound are mediated through several mechanisms, including the induction of non-apoptotic cell death and the reduction of MMP2 activity, which in turn decreases the migration and invasion capabilities of tumor cells.[1]

Q2: At what concentrations does this compound typically exhibit cytotoxicity?

A2: this compound has been shown to significantly reduce the survival and proliferation of various cancer cell lines, such as melanoma and glioblastoma, at concentrations ranging from 10 µM to 250 µM with an incubation period of 48 hours.[1][3] It is important to note that this compound has been observed to have minimal cytotoxic effects on normal human neurons at concentrations up to 10 mM, suggesting a degree of selectivity for cancer cells.[3][4]

Q3: My cells are showing excessive cytotoxicity even at concentrations reported to be effective. What are the potential causes?

A3: Several factors can contribute to higher-than-expected cytotoxicity. These include:

  • High Solvent Concentration: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at high concentrations.[3] It is crucial to ensure the final solvent concentration in the culture medium is minimal (ideally ≤ 0.5%).

  • Sub-optimal Cell Density: Cell density can influence the perceived cytotoxicity of a compound. Lower cell densities may appear more sensitive to the compound's effects.[1][5]

  • Extended Incubation Time: The cytotoxic effects of many compounds are time-dependent. Longer exposure to this compound may lead to increased cell death.[6]

  • Serum Concentration in Media: Components in fetal bovine serum (FBS) can sometimes interact with compounds and affect their activity and cytotoxicity.[7]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents.

Q4: How can I reduce the off-target cytotoxicity of this compound in my experiments?

A4: To minimize off-target effects and ensure that the observed cytotoxicity is primarily due to mTORC2 inhibition, consider the following strategies:

  • Optimize Concentration and Incubation Time: Perform a dose-response and time-course experiment to identify the lowest effective concentration and the shortest incubation time that elicits the desired biological effect with minimal cytotoxicity.

  • Adjust Cell Seeding Density: Standardize the cell seeding density across all experiments to ensure reproducibility. If cytotoxicity is high, consider increasing the cell density.[1][5]

  • Evaluate Serum Concentration: Test a range of serum concentrations in your culture medium to determine if it influences the cytotoxicity of this compound.[7]

  • Consider Co-treatment Strategies: In some cases, co-treatment with another agent can help mitigate the toxicity of a primary compound, although this requires careful validation.[8]

Troubleshooting Guides

Problem 1: High background cytotoxicity in control (vehicle-treated) cells.
Possible Cause Troubleshooting Action
High concentration of solvent (e.g., DMSO).Prepare a higher concentration stock solution of this compound to minimize the volume of solvent added to the culture medium. Ensure the final DMSO concentration is below 0.5%.[3] Run a vehicle-only control with varying concentrations of the solvent to determine its toxicity threshold for your specific cell line.
Poor quality of solvent.Use fresh, high-purity, sterile-filtered DMSO.
Contamination of cell culture.Regularly check for mycoplasma and other microbial contaminants.
Problem 2: Inconsistent results and poor reproducibility of cytotoxicity assays.
Possible Cause Troubleshooting Action
Variations in cell seeding density.Use a consistent cell seeding density for all experiments. Optimize the seeding density to ensure cells are in the logarithmic growth phase during treatment.[1][5]
Inconsistent incubation times.Precisely control the incubation time with this compound for all experiments.
Freeze-thaw cycles of this compound stock solution.Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Compound precipitation in media.Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider using a different solvent or a solubilizing agent.[9]

Data Presentation

Table 1: Reported Cytotoxic Concentrations of this compound in Various Cancer Cell Lines

Cell LineCancer TypeConcentration RangeIncubation TimeObserved EffectReference
MelJu, MelJuso, MelIm, B16Melanoma10 µM - 250 µM48 hSignificant reduction in survival and proliferation[1]
U87, LN229GlioblastomaSubmicromolar96 hSignificant inhibitory effects on cell growth[3]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, starting from a high concentration (e.g., 500 µM). Include a vehicle-only control.

  • Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for a specific period (e.g., 48 hours) at 37°C in a humidified incubator.

  • Cytotoxicity Assessment: Measure cell viability using a standard method such as the MTT or LDH release assay.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Optimizing Incubation Time for this compound Treatment
  • Cell Seeding: Plate cells as described in Protocol 1.

  • Treatment: Treat the cells with a fixed, predetermined concentration of this compound (e.g., the IC50 value determined from Protocol 1).

  • Time-Course: Terminate the experiment at different time points (e.g., 12, 24, 48, 72 hours).

  • Cytotoxicity Assessment: Measure cell viability at each time point.

  • Data Analysis: Plot cell viability against the incubation time to identify the optimal duration of treatment.

Mandatory Visualizations

JR_AB2_011_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates (Thr308) mTORC2 mTORC2 (mTOR, Rictor, mSIN1) mTORC2->Akt phosphorylates (Ser473) mTORC1 mTORC1 Akt->mTORC1 Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Apoptosis Apoptosis Akt->Apoptosis JR_AB2_011 This compound JR_AB2_011->mTORC2 inhibits (blocks Rictor-mTOR association) Cytotoxicity_Troubleshooting_Workflow Start High Cytotoxicity Observed Check_Vehicle_Control Is Vehicle Control (e.g., DMSO) Cytotoxic? Start->Check_Vehicle_Control Optimize_Solvent Optimize Solvent Concentration (e.g., <0.5% DMSO) Check_Vehicle_Control->Optimize_Solvent Yes Check_Concentration Is this compound Concentration Too High? Check_Vehicle_Control->Check_Concentration No Optimize_Solvent->Check_Concentration Dose_Response Perform Dose-Response Experiment to Determine IC50 Check_Concentration->Dose_Response Yes Check_Incubation Is Incubation Time Too Long? Check_Concentration->Check_Incubation No Dose_Response->Check_Incubation Time_Course Perform Time-Course Experiment Check_Incubation->Time_Course Yes Check_Cell_Density Is Cell Density Optimal? Check_Incubation->Check_Cell_Density No Time_Course->Check_Cell_Density Optimize_Density Optimize Cell Seeding Density Check_Cell_Density->Optimize_Density No Check_Serum Does Serum Concentration Affect Cytotoxicity? Check_Cell_Density->Check_Serum Yes Optimize_Density->Check_Serum Optimize_Serum Test Different Serum Concentrations Check_Serum->Optimize_Serum Yes End Cytotoxicity Managed Check_Serum->End No Optimize_Serum->End

References

Validation & Comparative

Validating the Selectivity of JR-AB2-011 for mTORC2 over mTORC1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The mechanistic target of rapamycin (mTOR) is a critical serine/threonine kinase that forms two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] While both complexes are central to regulating cell growth, proliferation, and metabolism, they have distinct upstream regulators and downstream substrates.[3][4] This divergence in function makes the selective inhibition of one complex over the other a key therapeutic strategy. JR-AB2-011 has emerged as a potent and selective inhibitor of mTORC2.[5][6] This guide provides a framework for researchers to independently validate the selectivity of this compound for mTORC2 over mTORC1, presenting key experimental protocols and expected outcomes.

This compound is reported to function by specifically disrupting the crucial interaction between mTOR and Rictor, a foundational component of the mTORC2 complex.[7][8] This mechanism is designed to leave the mTORC1 complex, which is defined by its core protein Raptor, intact and functional.[7] The reported inhibitory concentration (IC50) for this compound against mTORC2 is 0.36 μM, with a dissociation constant (Ki) of 0.19 μM for the blockade of the Rictor-mTOR association.[5][8]

The mTOR Signaling Network

The differential regulation and substrate specificity of mTORC1 and mTORC2 are central to understanding how to assay for selective inhibition.

cluster_input Upstream Signals cluster_mTORC1 mTORC1 Pathway cluster_mTORC2 mTORC2 Pathway Growth_Factors Growth Factors mTORC1 mTORC1 (mTOR, Raptor, mLST8) Growth_Factors->mTORC1 Amino_Acids Amino Acids Amino_Acids->mTORC1 S6K1 p70S6K (Thr389) mTORC1->S6K1 phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis mTORC2 mTORC2 (mTOR, Rictor, mSIN1, mLST8) Akt Akt (Ser473) mTORC2->Akt phosphorylates PKCa PKCα (Ser657) mTORC2->PKCa phosphorylates Cell_Survival Cell Survival & Cytoskeletal Organization Akt->Cell_Survival PKCa->Cell_Survival JR_AB2_011 This compound JR_AB2_011->mTORC2 inhibits

Caption: Simplified mTOR signaling pathways.

Comparative Analysis of Experimental Validation Methods

To rigorously assess the selectivity of this compound, a multi-pronged approach targeting different aspects of the mTOR signaling cascade is recommended. Below is a comparison of key experimental methodologies.

Experimental Method Principle Primary Readout Selectivity Indication
Western Blotting Measures changes in the phosphorylation state of specific downstream substrates of mTORC1 and mTORC2.Phospho-specific antibody signal intensity.Decreased p-Akt (Ser473) and p-PKCα (Ser657) with no significant change in p-S6K1 (Thr389) or p-4E-BP1.[7][9][10]
In Vitro Kinase Assay Directly measures the enzymatic activity of immunoprecipitated mTORC1 and mTORC2 complexes on a recombinant substrate.Substrate phosphorylation (e.g., via radioactivity or phospho-specific antibody).Inhibition of mTORC2 kinase activity with minimal to no effect on mTORC1 kinase activity.[1][11]
Co-immunoprecipitation Assesses the integrity of the mTORC1 and mTORC2 complexes by pulling down one component and blotting for another.Presence or absence of co-precipitated protein.Reduced association of Rictor with mTOR in the presence of this compound, while the Raptor-mTOR interaction remains stable.[7]

Method 1: Western Blotting for Downstream Substrate Phosphorylation

This is the most common and direct cellular assay to assess the functional inhibition of mTORC1 and mTORC2.

Experimental Workflow

cluster_workflow Western Blot Workflow A 1. Cell Culture & Treatment Treat cells with DMSO (vehicle) and varying concentrations of this compound. B 2. Cell Lysis Prepare whole-cell lysates in lysis buffer containing phosphatase and protease inhibitors. A->B C 3. Protein Quantification Determine protein concentration (e.g., BCA assay). B->C D 4. SDS-PAGE & Transfer Separate proteins by electrophoresis and transfer to a membrane. C->D E 5. Immunoblotting Probe with primary antibodies (total and phospho-specific) followed by secondary antibodies. D->E F 6. Detection & Analysis Visualize bands and quantify phospho-protein levels relative to total protein. E->F

Caption: Workflow for Western blot analysis.

Detailed Protocol
  • Cell Treatment: Plate cells (e.g., GBM cell lines, as used in initial studies) and allow them to adhere.[7] Starve cells of serum overnight if assessing growth factor-stimulated pathways. Treat cells with a dose range of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 2-24 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.

  • Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • mTORC2 targets: p-Akt (Ser473), total Akt, p-PKCα (Ser657), total PKCα.[7][9]

    • mTORC1 targets: p-S6K1 (Thr389), total S6K1, p-4E-BP1 (Thr37/46).[7][9]

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate.

Expected Data Summary
Target Protein Complex Expected Result with this compound
p-Akt (Ser473) mTORC2Dose-dependent decrease[5][7][9]
p-PKCα (Ser657) mTORC2Dose-dependent decrease[7]
p-S6K1 (Thr389) mTORC1No significant change[7][9]
p-4E-BP1 (Thr37/46) mTORC1No significant change

Method 2: In Vitro mTORC1/mTORC2 Kinase Assays

This method provides a direct measure of the inhibitor's effect on the catalytic activity of each isolated complex.

Experimental Workflow

cluster_workflow In Vitro Kinase Assay Workflow A 1. Immunoprecipitation Isolate mTORC1 (anti-Raptor) and mTORC2 (anti-Rictor) from cell lysates. B 2. Inhibitor Incubation Incubate the isolated complexes with this compound or vehicle. A->B C 3. Kinase Reaction Add ATP and a specific recombinant substrate (e.g., GST-Akt1 for mTORC2, GST-4E-BP1 for mTORC1). B->C D 4. Reaction Quench & Analysis Stop the reaction and analyze substrate phosphorylation by Western blot or autoradiography. C->D

Caption: Workflow for in vitro kinase assays.

Detailed Protocol
  • Immunoprecipitation (IP): Lyse cells using a CHAPS-based buffer to maintain complex integrity.[12][13] Incubate lysates with anti-Raptor (for mTORC1) or anti-Rictor (for mTORC2) antibodies coupled to protein A/G beads overnight.[11]

  • Washing: Wash the immunoprecipitates extensively with lysis buffer and then with kinase assay buffer.

  • Inhibitor Treatment: Resuspend the beads in kinase buffer and add this compound or vehicle. Incubate for 20-30 minutes on ice.

  • Kinase Reaction: Initiate the reaction by adding a reaction mix containing a recombinant substrate (e.g., inactive GST-Akt1 for mTORC2, GST-4E-BP1 for mTORC1) and ATP (can be [γ-32P]ATP for radioactive detection).[1] Incubate at 30°C for 30 minutes.

  • Analysis: Stop the reaction by adding SDS-PAGE sample buffer. Analyze substrate phosphorylation by Western blot using phospho-specific antibodies or by autoradiography if using radiolabeled ATP.

Expected Data Summary
Assay Substrate Expected Result with this compound
mTORC2 Kinase Assay Inactive Akt1Dose-dependent inhibition of Akt1 phosphorylation.
mTORC1 Kinase Assay 4E-BP1Minimal to no inhibition of 4E-BP1 phosphorylation.

Method 3: Co-immunoprecipitation to Assess Complex Integrity

This biochemical approach directly tests the mechanism of action of this compound by determining its effect on the Rictor-mTOR interaction.

Experimental Workflow

cluster_workflow Co-IP Workflow A 1. Cell Treatment Treat cells with this compound or vehicle (DMSO). B 2. Lysis Lyse cells in a non-denaturing buffer (e.g., CHAPS-based). A->B C 3. Immunoprecipitation Incubate lysate with anti-mTOR antibody coupled to beads. B->C D 4. Elution & Western Blot Wash beads, elute proteins, and analyze by Western blot for mTOR, Rictor, and Raptor. C->D

Caption: Workflow for co-immunoprecipitation.

Detailed Protocol
  • Cell Treatment and Lysis: Treat cells as described for Western blotting. Lyse cells in a gentle, non-denaturing buffer (e.g., 0.3% CHAPS buffer) to preserve protein-protein interactions.[7]

  • Immunoprecipitation: Pre-clear lysates and then incubate with an anti-mTOR antibody coupled to protein A/G beads overnight at 4°C.

  • Washing and Elution: Wash the beads multiple times with lysis buffer to remove non-specific binders. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Run the eluates on an SDS-PAGE gel and perform Western blotting. Probe separate blots for mTOR (to confirm successful IP), Rictor, and Raptor.

Expected Data Summary
IP Antibody Blot Antibody Expected Result with this compound
anti-mTOR anti-Rictor Decreased Rictor signal, indicating disruption of the mTOR-Rictor interaction.[7]
anti-mTOR anti-Raptor Unchanged Raptor signal, indicating the mTOR-Raptor interaction is not affected.[7]
anti-mTOR anti-mTOR Unchanged mTOR signal (IP control).

Conclusion

Validating the selectivity of a kinase inhibitor is paramount for its proper use in research and potential therapeutic development. By employing a combination of Western blotting, in vitro kinase assays, and co-immunoprecipitation, researchers can build a robust evidence base for the selectivity of this compound for mTORC2 over mTORC1. The presented protocols and expected outcomes provide a comprehensive guide for these validation studies. It is important to note that inhibitor effects can sometimes be cell-type specific, as suggested by recent literature, reinforcing the need for thorough validation in the experimental system of interest.[14]

References

A Head-to-Head Comparison: The Enhanced Efficacy of mTORC2 Inhibitor JR-AB2-011 Over its Parent Compound JR-AB2-000

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the iterative process of refining lead compounds is paramount to enhancing therapeutic efficacy and safety. This guide provides a detailed comparison of the selective mTORC2 inhibitor, JR-AB2-011, and its parent compound, JR-AB2-000 (also known as CID613034), highlighting the superior performance of the analog through supporting experimental data.

This compound was developed through structure-activity relationship (SAR) studies on JR-AB2-000 to improve its anti-glioblastoma multiforme (GBM) properties.[1][2] Both compounds function by specifically targeting the mTORC2 complex, a crucial regulator of cell growth, proliferation, and survival. Their mechanism of action involves binding to the Rictor subunit of mTORC2, thereby inhibiting its association with mTOR and downstream signaling.[1][3] This targeted approach leaves the mTORC1 signaling pathway largely unaffected, offering a more specific and potentially safer therapeutic strategy.[1][4]

Quantitative Efficacy: A Tabular Comparison

The following tables summarize the key quantitative data from in vitro and in vivo studies, demonstrating the enhanced potency and efficacy of this compound compared to JR-AB2-000.

Table 1: In Vitro Inhibitory Activity
CompoundTargetAssayIC50KiReference
This compound mTORC2Kinase Assay0.36 µM0.19 µM[4][5]
JR-AB2-000 Rictor-mTOR AssociationSurface Plasmon Resonance (SPR)-Kd: 1 µM[3]
Table 2: Anti-Glioblastoma (GBM) Activity in vitro
CompoundCell LineAssayEffectConcentrationReference
This compound GBM cell linesApoptosis AssayMarkedly enhances apoptosis compared to parent compoundNot specified
This compound Normal neuronsCytotoxicity AssayLeast toxicity among analogsNo significant cytotoxic effects up to 10 mM
JR-AB2-000 GBM cell linesCell Growth, Motility, InvasivenessSignificant inhibitory effectsSubmicromolar concentrations
Table 3: In Vivo Efficacy in Glioblastoma Xenograft Model
CompoundDosing RegimenTumor Growth InhibitionSurvival BenefitReference
This compound 4 mg/kg/day and 20 mg/kg/dayMarked inhibition of tumor growth rateSignificantly promotes survival[4][6]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the signaling pathway targeted by this compound and JR-AB2-000. By binding to Rictor, these inhibitors prevent the assembly of the functional mTORC2 complex, which in turn inhibits the phosphorylation and activation of downstream effectors like Akt at serine 473. This disruption of the mTORC2 signaling cascade ultimately leads to decreased cell survival, proliferation, and invasion in cancer cells.

mTORC2_Inhibition Mechanism of mTORC2 Inhibition by this compound/000 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (Thr308) Downstream_Effectors Downstream Effectors (Pro-survival, Proliferation, Invasion) Akt->Downstream_Effectors Activates mTORC2 mTORC2 Complex (mTOR, Rictor, mSIN1, LST8) mTORC2->Akt Phosphorylates (Ser473) (Full Activation) Rictor Rictor mTOR mTOR Rictor->mTOR Associates with JR_AB2_011_000 This compound / JR-AB2-000 JR_AB2_011_000->mTORC2 Inhibits Assembly JR_AB2_011_000->Rictor Binds to Inhibition Inhibition of Cell Survival, Proliferation, and Invasion

Caption: Inhibition of the mTORC2 signaling pathway by this compound and JR-AB2-000.

Experimental Protocols

Detailed methodologies for the key experiments that differentiate the efficacy of this compound and JR-AB2-000 are provided below.

Surface Plasmon Resonance (SPR) and mTOR-Flag Binding Assays

These assays were crucial in elucidating the direct binding of the compounds to Rictor and their ability to disrupt the Rictor-mTOR interaction.[1]

Objective: To determine the binding kinetics of JR-AB2-000 to mTORC2 components and to compare the ability of JR-AB2-000 and this compound to inhibit the Rictor-mTOR association.

Methodology:

  • SPR Analysis:

    • Recombinant Rictor, mSIN1, or mTOR proteins were immobilized on a sensor chip.

    • JR-AB2-000 was passed over the chip, and the binding response was measured in real-time to determine the dissociation constant (Kd).[3]

    • For competitive binding assays, immobilized mTOR was exposed to Rictor in the presence or absence of this compound or JR-AB2-000 to calculate IC50 values.[3]

  • mTOR-Flag Binding (Pull-down) Assay:

    • Purified myc-Rictor was pre-incubated with increasing concentrations of JR-AB2-000 or this compound.

    • The mixture was then incubated with mTOR-Flag beads.

    • The beads were washed, and the amount of bound myc-Rictor was detected by immunoblotting with an anti-myc antibody. The amount of mTOR-Flag on the beads was assessed with an anti-Flag antibody as a loading control.[1]

SPR_Workflow SPR and Pull-down Assay Workflow cluster_spr Surface Plasmon Resonance (SPR) cluster_pulldown mTOR-Flag Pull-down Assay Immobilize Immobilize mTOR on Sensor Chip Inject Inject Rictor +/ This compound or JR-AB2-000 Immobilize->Inject Measure Measure Binding Response (RU) Inject->Measure Calculate Calculate IC50 Measure->Calculate Incubate_Inhibitor Incubate myc-Rictor with This compound or JR-AB2-000 Incubate_Beads Add mTOR-Flag Beads Incubate_Inhibitor->Incubate_Beads Wash Wash Beads Incubate_Beads->Wash Immunoblot Immunoblot for myc-Rictor and Flag-mTOR Wash->Immunoblot

References

A Head-to-Head Comparison of mTORC2 Inhibitors: JR-AB2-011, AZD8055, and OSI-027

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a specific mTORC2 inhibitor is a critical decision in experimental design. This guide provides an objective comparison of JR-AB2-011, a selective mTORC2 inhibitor, with the dual mTORC1/mTORC2 inhibitors AZD8055 and OSI-027, supported by experimental data to inform your research.

This comparative analysis delves into the mechanisms of action, potency, and cellular effects of these three key inhibitors. While this compound is described as a selective inhibitor of mTORC2 by disrupting the Rictor-mTOR interaction, AZD8055 and OSI-027 are ATP-competitive inhibitors that target the kinase activity of both mTORC1 and mTORC2.

Performance and Specifications: A Tabular Comparison

The following table summarizes the key quantitative data for this compound, AZD8055, and OSI-027, providing a clear overview of their distinct profiles.

FeatureThis compoundAZD8055OSI-027
Mechanism of Action Blocks Rictor-mTOR association[1][2]ATP-competitive mTOR kinase inhibitor[3][4]ATP-competitive mTOR kinase inhibitor[2][5]
Target(s) Selective for mTORC2[1][3]Dual mTORC1 and mTORC2 inhibitor[1][3]Dual mTORC1 and mTORC2 inhibitor[2][6]
IC50 (mTORC2) 0.36 µM (in vitro kinase assay)[1][3]0.8 nM (mTOR kinase assay)[1][3][4][7]65 nM (cell-free assay)[2][6][8]
IC50 (mTORC1) Not reported to directly inhibit mTORC1Included in the overall mTOR IC50 of 0.8 nM22 nM (cell-free assay)[2][6][8]
Ki 0.19 µM (for Rictor-mTOR association)[1][3]Not ApplicableNot Applicable
Downstream Effects Decreases phosphorylation of Akt (Ser473)[1][9]Inhibits phosphorylation of Akt (Ser473), S6K1, and 4E-BP1[1][4]Inhibits phosphorylation of Akt (Ser473), S6K1, and 4E-BP1[2][6]
Cellular Effects Reduces cell migration, invasion, and survival[1][9]Inhibits proliferation and induces apoptosis and autophagy[10][11]Inhibits proliferation and induces cell death[6][8]
Selectivity Selective for mTORC2 over mTORC1[2][3]~1,000-fold selective for mTOR over PI3K isoforms[4][10]>100-fold selective for mTOR over PI3Kα, β, γ, and DNA-PK[6][8]

Note: A recent study has questioned the specificity of this compound, suggesting its metabolic effects in leukemia cells may be independent of mTORC2 inhibition. This finding warrants consideration in the interpretation of experimental results.

Visualizing the mTOR Signaling Pathway and Inhibition

The diagram below illustrates the central role of mTORC1 and mTORC2 in cellular signaling and the distinct points of intervention for this compound, AZD8055, and OSI-027.

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p-Thr308 mTORC1 mTORC1 (mTOR, Raptor) Akt->mTORC1 CellSurvival Cell Survival Akt->CellSurvival mTORC2 mTORC2 (mTOR, Rictor, mSIN1) mTORC2->Akt p-Ser473 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 CellGrowth Cell Growth & Proliferation S6K1->CellGrowth FourEBP1->CellGrowth JR_AB2_011 This compound JR_AB2_011->mTORC2 Blocks Rictor-mTOR association AZD_OSI AZD8055 OSI-027 AZD_OSI->mTORC2 ATP-competitive inhibition AZD_OSI->mTORC1 ATP-competitive inhibition

Caption: The mTOR signaling pathway with points of inhibition.

Experimental Workflow for Comparing mTORC2 Inhibitors

The following diagram outlines a typical experimental workflow for the comparative evaluation of mTORC2 inhibitors.

Experimental_Workflow Start Start: Select Cell Line & Inhibitors DoseResponse Dose-Response & Time-Course (e.g., MTT/CellTiter-Glo) Start->DoseResponse Biochemical Biochemical Assays DoseResponse->Biochemical Cellular Cellular Assays DoseResponse->Cellular KinaseAssay In Vitro Kinase Assay (mTORC2 activity) Biochemical->KinaseAssay CoIP Co-Immunoprecipitation (Rictor-mTOR interaction) Biochemical->CoIP DataAnalysis Data Analysis & Comparison (IC50, % inhibition, etc.) KinaseAssay->DataAnalysis CoIP->DataAnalysis WesternBlot Western Blot (p-Akt, p-S6K1, etc.) Cellular->WesternBlot MigrationAssay Transwell Migration/ Invasion Assay Cellular->MigrationAssay WesternBlot->DataAnalysis MigrationAssay->DataAnalysis Conclusion Conclusion: Evaluate Potency, Selectivity & Cellular Effects DataAnalysis->Conclusion

Caption: Workflow for comparing mTORC2 inhibitors.

Detailed Experimental Protocols

For the rigorous evaluation of mTORC2 inhibitors, the following experimental protocols are provided as a reference.

In Vitro mTORC2 Kinase Assay

This assay measures the direct inhibitory effect of a compound on the kinase activity of mTORC2.

  • Immunoprecipitation of mTORC2:

    • Lyse cells (e.g., HEK293T) in CHAPS lysis buffer.

    • Incubate cell lysates with an anti-Rictor antibody conjugated to protein A/G beads overnight at 4°C.

    • Wash the immunoprecipitates extensively with lysis buffer followed by a kinase assay buffer.

  • Kinase Reaction:

    • Resuspend the mTORC2-bound beads in kinase buffer containing inactive Akt1 as a substrate.

    • Add the test inhibitor (e.g., this compound, AZD8055, or OSI-027) at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for 30 minutes.

    • Terminate the reaction by adding SDS-PAGE loading buffer.

  • Detection:

    • Separate the reaction products by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with antibodies against phospho-Akt (Ser473) and total Akt.

    • Quantify band intensities to determine the extent of inhibition.

Rictor-mTOR Co-Immunoprecipitation

This assay is crucial for validating the mechanism of action of inhibitors like this compound that disrupt protein-protein interactions.

  • Treat cells with the inhibitor for the desired time.

  • Lyse cells in a non-denaturing lysis buffer (e.g., CHAPS-based).

  • Incubate the cell lysates with an anti-mTOR or anti-Rictor antibody overnight at 4°C.

  • Add protein A/G magnetic beads to pull down the antibody-protein complexes.

  • Wash the beads to remove non-specific binding.

  • Elute the protein complexes from the beads.

  • Analyze the eluates by Western blotting using antibodies against mTOR and Rictor to assess the co-precipitation.

Western Blotting for Downstream mTORC2 Signaling

This method assesses the cellular activity of the inhibitors by measuring the phosphorylation status of downstream targets.

  • Culture cells and treat with various concentrations of the inhibitors for a specified duration.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), and total 4E-BP1.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Transwell Migration and Invasion Assay

This assay evaluates the effect of the inhibitors on cancer cell motility.

  • Migration Assay:

    • Seed cells in the upper chamber of a Transwell insert (typically with an 8 µm pore size membrane) in serum-free media containing the inhibitor.

    • Add media supplemented with a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Incubate for 12-48 hours.

    • Remove non-migrated cells from the top of the membrane.

    • Fix and stain the migrated cells on the bottom of the membrane.

    • Count the stained cells under a microscope.

  • Invasion Assay:

    • The protocol is similar to the migration assay, but the Transwell insert is pre-coated with a layer of Matrigel or a similar extracellular matrix component. This requires the cells to degrade the matrix to migrate through the pores.

By utilizing these detailed protocols and comparative data, researchers can make an informed decision on the most suitable mTORC2 inhibitor for their specific experimental needs, contributing to the advancement of research in oncology and other related fields.

References

Knockdown of Rictor: The Gold Standard Control for Validating JR-AB2-011 Specificity

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of targeted cancer therapy, the precise validation of a drug's mechanism of action is paramount. For researchers investigating the mTORC2 signaling pathway and its inhibitors, such as JR-AB2-011, the knockdown of the key scaffolding protein Rictor serves as an essential negative control. This guide provides a comparative analysis of using Rictor knockdown versus the pharmacological inhibition by this compound, supported by experimental data and protocols.

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct multiprotein complexes: mTORC1 and mTORC2.[1] While mTORC1 is sensitive to rapamycin, mTORC2 is largely insensitive to acute rapamycin treatment.[2][3] Rictor (rapamycin-insensitive companion of mTOR) is an essential scaffold protein for the assembly and function of the mTORC2 complex.[3][4][5] mTORC2 plays a crucial role in cell survival, metabolism, and cytoskeletal organization primarily through the phosphorylation of key downstream effectors, including Akt at serine 473 (Ser473), Protein Kinase C α (PKCα), and Serum/Glucocorticoid-Regulated Kinase 1 (SGK1).[2][6]

Comparative Analysis of this compound and Rictor Knockdown

The following table summarizes the expected outcomes on key signaling molecules and cellular processes when treating cells with this compound compared to performing a Rictor knockdown.

Parameter This compound Treatment Rictor Knockdown (siRNA/shRNA) Rationale for Comparison
mTORC2 Complex Assembly Inhibited (disrupts Rictor-mTOR interaction)[7][10]Inhibited (loss of essential scaffold protein)[4]To confirm both methods effectively disrupt the mTORC2 complex.
Akt Phosphorylation (Ser473) Decreased[7][8]Decreased[11][13]A primary and direct downstream target of mTORC2 activity.[2]
Akt Phosphorylation (Thr308) Potentially decreased (as Ser473 phosphorylation can promote Thr308 phosphorylation)[2][13]Potentially decreased[13]To assess the impact on full Akt activation.
mTORC1 Signaling (p-S6K, p-4E-BP1) Unaffected[8][10]Unaffected[12]To demonstrate the selectivity of mTORC2 inhibition over mTORC1.
Cell Proliferation Decreased[7][11]Decreased[11][14]A key cellular outcome of mTORC2 signaling.
Cell Migration and Invasion Decreased[7]Decreased[11][14]mTORC2 regulates the actin cytoskeleton and cell motility.[2]
Apoptosis Induced[7][11]Induced[11]Inhibition of the pro-survival Akt pathway can lead to apoptosis.

Experimental Protocols

Rictor Knockdown using siRNA followed by Western Blot Analysis

This protocol outlines the transient knockdown of Rictor using small interfering RNA (siRNA) in a cancer cell line (e.g., glioblastoma or breast cancer cells) and the subsequent analysis of protein expression and phosphorylation by Western blotting.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Lipofectamine RNAiMAX Transfection Reagent

  • Opti-MEM I Reduced Serum Medium

  • siRNA targeting Rictor (a pool of 3-4 siRNAs is recommended)

  • Non-targeting control siRNA

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-Rictor, anti-phospho-Akt (Ser473), anti-Akt (total), anti-phospho-S6 Ribosomal Protein, anti-S6 Ribosomal Protein (total), anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Transfection:

    • For each well, dilute 20-30 pmol of siRNA (Rictor-specific or non-targeting control) into 100 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

    • Add the 200 µL of siRNA-lipid complex to each well.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • This compound Treatment (for comparison): For the pharmacological arm of the experiment, treat a separate set of cells with this compound at a predetermined effective concentration (e.g., 0.36 µM)[7] or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24-48 hours).

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

  • Western Blotting:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[11][15]

Mandatory Visualizations

mTORC2 Signaling Pathway

mTORC2_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K mTORC2 mTORC2 Complex (mTOR, Rictor, mSIN1, mLST8) PI3K->mTORC2 Activates Akt Akt mTORC2->Akt Phosphorylates PKCa PKCα mTORC2->PKCa Phosphorylates p_Akt_S473 p-Akt (Ser473) Cell_Survival Cell Survival & Proliferation p_Akt_S473->Cell_Survival p_PKCa p-PKCα Cytoskeleton Cytoskeletal Organization p_PKCa->Cytoskeleton

Caption: The mTORC2 signaling cascade initiated by growth factors.

Experimental Workflow for Rictor Knockdown Validation

Rictor_Knockdown_Workflow Start Start: Seed Cells Transfection Transfect with: - Control siRNA - Rictor siRNA Start->Transfection Incubation Incubate 48-72 hours Transfection->Incubation Lysis Cell Lysis & Protein Quantification Incubation->Lysis Western_Blot Western Blot Analysis: - Rictor - p-Akt (S473) - Total Akt Lysis->Western_Blot Analysis Data Analysis: Compare protein levels Western_Blot->Analysis

Caption: Workflow for validating Rictor knockdown by Western blot.

Logical Framework for Using Rictor Knockdown as a Control

Logical_Framework JR_AB2_011 This compound (Pharmacological Inhibitor) mTORC2_Inhibition mTORC2 Inhibition JR_AB2_011->mTORC2_Inhibition Rictor_KD Rictor Knockdown (Genetic Control) Rictor_KD->mTORC2_Inhibition Phenotype Observed Cellular Phenotype (e.g., Decreased Proliferation) mTORC2_Inhibition->Phenotype Conclusion Conclusion: Phenotype is due to on-target mTORC2 inhibition Phenotype->Conclusion If phenotypes match

References

Co-immunoprecipitation assays to confirm disruption of Rictor-mTOR binding by JR-AB2-011

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of JR-AB2-011 and Alternative Compounds for the Disruption of the Rictor-mTOR Protein-Protein Interaction, Validated by Co-Immunoprecipitation Assays.

The mechanistic target of rapamycin complex 2 (mTORC2) is a critical signaling hub that regulates cell survival, metabolism, and cytoskeletal organization.[1][2] A key interaction for the assembly and function of this complex is the binding of the regulatory subunit, Rictor, to the mTOR kinase.[3] Disrupting this protein-protein interaction (PPI) presents a specific and targeted approach to inhibit mTORC2 activity, offering a potential therapeutic avenue for diseases such as glioblastoma.[4][5]

This guide provides a comparative analysis of small molecules designed to specifically block the Rictor-mTOR association. We focus on this compound, a potent and selective mTORC2 inhibitor, and its parent compound, CID613034.[4] Their efficacy is evaluated through co-immunoprecipitation (Co-IP) assays, a gold-standard technique for studying protein-protein interactions in a cellular context.

Performance Comparison of Rictor-mTOR Disruptors

The following table summarizes the quantitative data for this compound and its precursor, CID613034 (also referred to as JR-AB2-000 in some studies), based on their ability to inhibit the Rictor-mTOR interaction.[4][6]

CompoundTarget InteractionAssay TypeIC50KiKey Findings
This compound Rictor-mTORCompetitive Surface Plasmon Resonance (SPR)0.36 µM0.19 µMImproved potency and binding affinity compared to the parent compound.[4][6]
CID613034 Rictor-mTORCompetitive Surface Plasmon Resonance (SPR)1.64 µM1.46 µMParent compound identified in a yeast two-hybrid screen; specifically blocks Rictor-mTOR association without affecting Raptor-mTOR (mTORC1) binding.[4][6]

Signaling and Experimental Framework

To understand the context of this targeted inhibition, it is crucial to visualize both the biological pathway and the experimental method used for its validation.

mTORC2_Signaling_Pathway cluster_membrane Plasma Membrane GrowthFactors Growth Factors (e.g., Insulin) PI3K PI3K GrowthFactors->PI3K activates mTORC2 mTORC2 Complex (mTOR, Rictor, mSIN1, mLST8) PI3K->mTORC2 activates Akt Akt mTORC2->Akt phosphorylates (Ser473) PKCa PKCα mTORC2->PKCa SGK1 SGK1 mTORC2->SGK1 JR_AB2_011 This compound JR_AB2_011->mTORC2 inhibits Rictor-mTOR binding CellSurvival Cell Survival & Proliferation Akt->CellSurvival Cytoskeleton Cytoskeletal Organization PKCa->Cytoskeleton SGK1->CellSurvival Co_IP_Workflow Start Cell Culture & Treatment (e.g., with this compound) Lysis Cell Lysis (CHAPS Buffer) Start->Lysis Incubation Incubate Lysate with Anti-mTOR Antibody Lysis->Incubation Beads Add Protein A/G Beads Incubation->Beads PullDown Immunoprecipitation (Pull-down of mTOR complexes) Beads->PullDown Wash Wash Beads to Remove Non-specific Binders PullDown->Wash Elution Elute Proteins from Beads Wash->Elution Analysis Probe with Anti-Rictor Antibody Probe with Anti-mTOR Antibody (Control) Elution->Analysis

References

Off-Target Kinase Screening of JR-AB2-011: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target kinase screening profile of JR-AB2-011, a selective inhibitor of mTOR Complex 2 (mTORC2). Due to the current lack of publicly available broad-panel kinase screening data for this compound, this guide will focus on its mechanism-based selectivity and compare it with alternative mTOR inhibitors for which comprehensive off-target data exists.

Executive Summary

This compound is a selective mTORC2 inhibitor with a unique mechanism of action; it disrupts the protein-protein interaction between Rictor and mTOR, key components of the mTORC2 complex.[1][2][3] This mode of action confers a high degree of selectivity for mTORC2 over the related mTORC1 complex. While direct, large-scale kinase panel screening data for this compound is not yet published, its mechanism suggests a highly specific inhibitory profile. In contrast, alternative mTOR inhibitors, which are typically ATP-competitive, have been extensively profiled against hundreds of kinases. This guide presents the off-target data for prominent alternative inhibitors—OSI-027, AZD8055, and Torin 1—to provide a benchmark for evaluating the selectivity of mTOR-targeted compounds.

Data Presentation: Off-Target Profiles of Alternative mTOR Inhibitors

The following table summarizes the publicly available off-target kinase screening data for selected ATP-competitive mTOR inhibitors. This data is typically generated by screening the compound at a high concentration (e.g., 1-10 µM) against a large panel of kinases and measuring the percent inhibition.

CompoundPrimary Target(s)Screening Panel SizeKey Off-Target Hits (>50% inhibition at 1µM)Reference
OSI-027 mTORC1/mTORC2>138 kinasesNone reported[4][5]
AZD8055 mTORC1/mTORC2260 kinasesNone reported[6][7]
Torin 1 mTORC1/mTORC2353 kinasesNone reported[8]

Note: The absence of reported off-target hits for these compounds in the specified kinase panels indicates a high degree of selectivity for their intended mTOR target.

Mechanism of Action and Selectivity Profile of this compound

This compound represents a distinct class of mTORC2 inhibitors. Instead of competing with ATP at the kinase domain, it functions by specifically blocking the association between Rictor and mTOR.[1][2][3] This interaction is crucial for the integrity and function of the mTORC2 complex, while not directly affecting the mTORC1 complex, which utilizes a different scaffolding protein, Raptor. This mechanism-based selectivity is a key differentiator from ATP-competitive inhibitors that target the highly conserved kinase domain of mTOR, which can lead to off-target effects on other kinases with similar ATP-binding pockets.

The selectivity of this compound is supported by its demonstrated ability to inhibit mTORC2-mediated signaling (e.g., phosphorylation of AKT at Ser473) with minimal impact on mTORC1 signaling (e.g., phosphorylation of S6K).[9]

Experimental Protocols

The off-target kinase screening data presented for the alternative inhibitors are typically generated using well-established platforms such as KINOMEscan™ or Caliper kinase assays. Below is a generalized protocol for such an experiment.

KINOMEscan™ Profiling (General Protocol)

This method utilizes a competition binding assay to quantify the interaction of a test compound with a panel of kinases.

  • Assay Principle: A proprietary DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.

  • Procedure:

    • A library of human kinases is expressed as fusions with a unique DNA tag.

    • Each kinase is incubated with the test compound (e.g., at 1 µM concentration) and the immobilized ligand in individual wells of a multi-well plate.

    • After an incubation period to allow for binding equilibrium, unbound kinase is washed away.

    • The amount of bound kinase is determined by quantifying the associated DNA tag using qPCR.

  • Data Analysis: The results are typically reported as the percent inhibition relative to a DMSO control. A lower percentage indicates a stronger interaction between the test compound and the kinase.

Visualizations

Below are diagrams illustrating the mTOR signaling pathway and the experimental workflow for off-target kinase screening.

mTOR_Signaling_Pathway cluster_mTORC1 mTORC1 cluster_mTORC2 mTORC2 mTORC1 mTORC1 (Raptor) S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 (Rictor) Akt Akt (Ser473) mTORC2->Akt Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K PI3K->mTORC2 JR_AB2_011 This compound JR_AB2_011->mTORC2 Disrupts Rictor-mTOR interaction ATP_Competitive_Inhibitors ATP-Competitive Inhibitors ATP_Competitive_Inhibitors->mTORC1 ATP_Competitive_Inhibitors->mTORC2

Caption: mTOR Signaling and Inhibitor Targets

Kinase_Screening_Workflow Compound Test Compound (e.g., this compound) Binding_Assay Competition Binding Assay (e.g., KINOMEscan) Compound->Binding_Assay Kinase_Library Kinase Library (Panel of >400 kinases) Kinase_Library->Binding_Assay Data_Acquisition Data Acquisition (e.g., qPCR) Binding_Assay->Data_Acquisition Analysis Data Analysis (% Inhibition) Data_Acquisition->Analysis Result Off-Target Profile Analysis->Result

Caption: Kinase Screening Workflow

Conclusion

This compound's unique mechanism of disrupting the Rictor-mTOR protein-protein interaction provides a strong rationale for its high selectivity towards mTORC2. While a comprehensive off-target kinase panel for this compound is not yet publicly available, the data from highly selective ATP-competitive mTOR inhibitors like OSI-027, AZD8055, and Torin 1 set a high bar for specificity. The distinct mechanism of this compound suggests it may have a highly favorable off-target profile, a critical attribute for any therapeutic candidate. Further studies involving broad-panel kinase screening will be necessary to definitively characterize the off-target profile of this compound and solidify its position as a highly selective mTORC2 inhibitor.

References

Cross-Validation of JR-AB2-011's Anti-Tumor Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

A Comprehensive Analysis of the mTORC2 Inhibitor JR-AB2-011 and its Validation in Genetic Models of Cancer

This guide provides a detailed comparison of the selective mTORC2 inhibitor, this compound, with alternative mTOR-targeting agents. It offers supporting experimental data from studies in various cancer models, with a focus on cross-validation using genetic models of cancer, to aid researchers, scientists, and drug development professionals in their evaluation of this compound.

This compound is a small molecule inhibitor that selectively targets the mTORC2 complex by blocking the interaction between its essential components, Rictor and mTOR.[1][2] This targeted approach aims to inhibit downstream signaling pathways critical for cancer cell growth, proliferation, and survival, such as the phosphorylation of Akt at serine 473.[3][4]

Comparative Efficacy of this compound in Preclinical Models

This compound has demonstrated significant anti-tumor effects in various preclinical cancer models, primarily in glioblastoma and melanoma. These effects include the reduction of cell viability, proliferation, migration, and invasion.[2][4] However, recent studies in leukemia and lymphoma cell lines suggest that this compound may also exert mTORC2-independent effects on cellular metabolism, a critical consideration for its therapeutic application.[1][5][6]

The following table summarizes the quantitative data on the efficacy of this compound in different cancer models.

Model System Cancer Type Key Findings Dosage/Concentration Reference
Cell Lines
MelJu, MelJuso, MelIm (human), B16 (murine)MelanomaSignificant reduction in cell viability and proliferation.10 µM - 250 µM (48h)[3]
MelIm (human)MelanomaDose-dependent reduction in Akt phosphorylation (Ser473) and NDRG1 activation.50 µM and 250 µM (48h)[4]
LN229 (human)GlioblastomaInhibition of cell growth, motility, and invasion.Not specified[2]
Leukemia/Lymphoma cell linesLeukemia/LymphomaRapid drop in cell respiration rate, independent of mTORC2 inhibition. No effect on Akt Ser473 phosphorylation.5-10 µM (up to 48h)[1][5]
Genetic Models
Pten-deficient forebrain-specific knockout mice (genetic, not compound testing)Neurological abnormalities associated with PTEN-deficiencyGenetic inhibition of mTORC2 (via Rictor-ASO) rescued behavioral and neurophysiological abnormalities.Not Applicable[7]
Xenograft Models
LN229 cells in C.B.-17-scid miceGlioblastomaMarked inhibition of tumor growth rate and promotion of survival.4 mg/kg/d and 20 mg/kg/d[2][8][9]
B16 cells in C57BL/6N miceMelanomaSignificant reduction of liver metastasis.20 mg/kg (i.p., daily)[3][4]

Cross-Validation with Genetic Models

A critical aspect of preclinical drug evaluation is the use of genetic models that faithfully recapitulate human cancers. While much of the data for this compound comes from xenograft models using established cell lines, the need for validation in genetically engineered mouse models (GEMMs) is paramount.

Loss of the tumor suppressor PTEN is a frequent event in many cancers, leading to hyperactivation of the PI3K/Akt/mTOR pathway.[10] Therefore, Pten-deficient cancer models are highly relevant for testing mTORC2 inhibitors. Studies using genetic approaches to inhibit mTORC2 (e.g., through Rictor antisense oligonucleotides) in Pten-deficient mouse models have shown promising results in rescuing disease-associated phenotypes, providing a strong rationale for testing this compound in these models.[7] While direct testing of this compound in Pten-deficient GEMMs is not yet widely published, the enhanced sensitivity of PTEN-null human cancer cells to mTOR inhibitors has been demonstrated, suggesting that this compound would be particularly effective in this genetic context.[11]

Comparison with Other mTORC2 Inhibitors

This compound's selectivity for mTORC2 distinguishes it from other mTOR inhibitors. A comparison with alternative strategies is crucial for contextualizing its therapeutic potential.

Inhibitor Class Examples Mechanism of Action Advantages Disadvantages Reference
mTORC1 Allosteric Inhibitors (Rapalogs) Rapamycin, EverolimusBind to FKBP12, which then binds to and allosterically inhibits mTORC1.Well-established clinical use.Incomplete inhibition of mTORC1; can lead to feedback activation of Akt via mTORC2.[12][13]
ATP-Competitive mTOR Kinase Inhibitors (TORKinibs) PP242, AZD8055, AZD2014Compete with ATP in the catalytic site of mTOR, inhibiting both mTORC1 and mTORC2.Broader inhibition of mTOR signaling; overcomes rapalog resistance.Potential for increased toxicity due to dual mTORC1/mTORC2 inhibition; off-target effects have been reported.[12][14][15][16]
Dual PI3K/mTOR Inhibitors Dactolisib (BEZ235)Inhibit both PI3K and mTOR kinases.Comprehensive blockade of the PI3K/Akt/mTOR pathway.Increased potential for toxicity.[17]
Selective mTORC2 Inhibitors (Genetic) Rictor siRNA/ASOSilences the expression of Rictor, a key component of mTORC2.Highly specific for mTORC2.Challenges with in vivo delivery and clinical translation.[7][18]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of this compound and the experimental procedures used to evaluate its effects, the following diagrams are provided.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/Akt Pathway cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt mTORC2 mTORC2 PI3K->mTORC2 mTORC1 mTORC1 Akt->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Cell Proliferation Cell Proliferation mTORC1->Cell Proliferation mTORC2->Akt p-Akt (S473) Cell Survival Cell Survival mTORC2->Cell Survival Cytoskeletal Organization Cytoskeletal Organization mTORC2->Cytoskeletal Organization JR_AB2_011 This compound JR_AB2_011->mTORC2 Inhibits Rictor-mTOR association

Caption: The mTOR signaling pathway and the inhibitory action of this compound on mTORC2.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Cancer Cell Lines Cancer Cell Lines This compound Treatment This compound Treatment Cancer Cell Lines->this compound Treatment Viability/Proliferation Assay Viability/Proliferation Assay This compound Treatment->Viability/Proliferation Assay Western Blot (p-Akt) Western Blot (p-Akt) This compound Treatment->Western Blot (p-Akt) Migration/Invasion Assay Migration/Invasion Assay This compound Treatment->Migration/Invasion Assay Genetic Models (e.g., Pten-deficient) Genetic Models (e.g., Pten-deficient) This compound Administration This compound Administration Genetic Models (e.g., Pten-deficient)->this compound Administration Xenograft Models Xenograft Models Xenograft Models->this compound Administration Tumor Growth Measurement Tumor Growth Measurement This compound Administration->Tumor Growth Measurement Metastasis Assessment Metastasis Assessment This compound Administration->Metastasis Assessment Immunohistochemistry Immunohistochemistry This compound Administration->Immunohistochemistry

Caption: A generalized workflow for the preclinical evaluation of this compound.

Detailed Experimental Protocols

Western Blot for Phospho-Akt (Ser473)

This protocol is for the detection of phosphorylated Akt at Ser473, a key downstream target of mTORC2.

  • Cell Lysis:

    • Treat cells with this compound at desired concentrations and time points.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.[19][20][21][22][23]

Cell Migration Assay (Transwell Assay)

This protocol measures the effect of this compound on the migratory capacity of cancer cells.

  • Cell Preparation:

    • Culture cancer cells to sub-confluency and serum-starve overnight.

    • Harvest cells and resuspend them in a serum-free medium containing the desired concentration of this compound.

  • Assay Setup:

    • Place Transwell inserts with a porous membrane (e.g., 8 µm pores) into the wells of a 24-well plate.

    • Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.

    • Seed the prepared cell suspension into the upper chamber of the Transwell insert.

  • Incubation and Analysis:

    • Incubate the plate at 37°C for a period that allows for cell migration (e.g., 24 hours).

    • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

    • Count the number of migrated cells in several microscopic fields to quantify cell migration.[24][25][26][27][28]

Conclusion

This compound presents a promising therapeutic strategy for cancers with a dysregulated PI3K/Akt/mTOR pathway due to its selective inhibition of mTORC2. Its efficacy in glioblastoma and melanoma models is well-documented. However, the potential for mTORC2-independent effects warrants further investigation. The cross-validation of this compound's effects in genetically engineered models of cancer, particularly those with defined mutations like PTEN loss, will be a critical next step in its preclinical development and in defining the patient populations most likely to benefit from this targeted therapy. This guide provides a framework for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of this compound.

References

Comparative In Vivo Efficacy of JR-AB2-011: A Selective mTORC2 Inhibitor in Glioblastoma and Melanoma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of JR-AB2-011, a selective inhibitor of the mechanistic target of rapamycin complex 2 (mTORC2), across different tumor models. Experimental data from preclinical studies in glioblastoma and melanoma are presented to offer an objective assessment of the compound's anti-tumor activity. This document details the mechanism of action, experimental protocols, and quantitative outcomes to support further research and development.

Mechanism of Action

This compound is a small molecule inhibitor that selectively targets mTORC2 by blocking the crucial interaction between its components, Rictor and mTOR.[1] This disruption inhibits the downstream signaling cascade, notably the phosphorylation of Akt at serine 473, which is implicated in cell survival, proliferation, and migration.[1][2] Unlike rapalogs, which primarily target mTORC1, this compound's specificity for mTORC2 allows for a more targeted investigation of this pathway's role in cancer progression.[3]

In Vivo Efficacy of this compound in Different Tumor Models

The anti-tumor properties of this compound have been evaluated in preclinical models of glioblastoma and melanoma, demonstrating significant efficacy in reducing tumor growth and metastasis.

Glioblastoma (GBM)

In xenograft models of glioblastoma, this compound has shown marked anti-tumor properties.[1][4] Treatment with this compound led to a significant reduction in tumor growth and a corresponding increase in survival in mice bearing GBM xenografts.[4] The compound was well-tolerated at effective doses, with no significant short-term or long-term toxicity or weight loss observed in the treated mice.[4]

Melanoma

In a syngeneic mouse model of metastatic melanoma, this compound demonstrated a significant reduction in the formation of liver metastases.[5][6] The compound was shown to impair the migration and invasion capacity of melanoma cells, which is a critical step in the metastatic cascade.[5][6] This effect is, at least in part, attributed to the decreased activity of matrix metalloproteinase 2 (MMP2), a key enzyme involved in breaking down the extracellular matrix.[5]

Quantitative Comparison of In Vivo Efficacy

The following tables summarize the quantitative data from preclinical studies of this compound in glioblastoma and melanoma tumor models.

Table 1: In Vivo Efficacy of this compound in a Glioblastoma Xenograft Model

ParameterVehicle ControlThis compound (4 mg/kg/day, p.o.)This compound (20 mg/kg/day, i.p.)
Tumor Growth BaselineMarked inhibition of tumor growth rateMarked inhibition of tumor growth rate
Survival BaselineSignificantly promotes survivalSignificantly promotes survival
Key Biomarker Modulation BaselineReduced p-Akt (Ser473)Reduced p-Akt (Ser473)

Data compiled from studies on GBM xenografts. "Marked inhibition" and "significantly promotes" are qualitative descriptions from the source material; specific percentages of tumor growth inhibition were not provided.[4][7]

Table 2: In Vivo Efficacy of this compound in a Melanoma Metastasis Model

ParameterUntreated ControlThis compound (20 mg/kg/day, i.p.)
Liver Metastasis High tumor loadSignificant reduction in total metastasis (p=0.01)
Key Biomarker Modulation BaselineReduced p-Akt (Ser473), Reduced MMP2 activity

Data from a syngeneic murine model with splenic injection of B16 melanoma cells.[6]

Comparison with an Alternative mTORC2 Inhibitor

This compound was developed through structure-activity relationship studies of a parent compound, CID613034. Both compounds inhibit mTORC2 by targeting the Rictor-mTOR interaction.

Table 3: Comparison of this compound and its Predecessor, CID613034

FeatureCID613034This compound
Mechanism of Action Inhibits Rictor-mTOR associationInhibits Rictor-mTOR association
In Vitro Anti-GBM Properties Significant inhibitory effects on cell growth, motility, and invasivenessImproved anti-GBM properties at lower effective concentrations
In Vivo Efficacy (GBM) Not explicitly detailedDemonstrated significant anti-tumor properties in xenograft studies
Toxicity Not detailedDisplayed the least toxicity to normal neurons among analogs tested

This comparison is based on the developmental history of this compound.[1]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Glioblastoma Xenograft Model
  • Animal Model: Athymic nude mice.

  • Cell Line: Human glioblastoma cell lines (e.g., LN229).

  • Tumor Implantation: Subcutaneous injection of GBM cells into the flank of the mice.

  • Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered via oral gavage (p.o.) or intraperitoneal (i.p.) injection daily. The vehicle control group received the corresponding solvent.

  • Efficacy Endpoints: Tumor volume was measured regularly using calipers. Overall survival was monitored. At the end of the study, tumors were harvested for biomarker analysis (e.g., Western blot for p-Akt).

Melanoma Metastasis Model
  • Animal Model: C57BL/6N mice.

  • Cell Line: B16 murine melanoma cells.

  • Metastasis Induction: A syngeneic model was established by injecting B16 melanoma cells into the spleen to induce liver metastasis.

  • Treatment: Daily intraperitoneal (i.p.) injections of this compound or a vehicle control.

  • Efficacy Endpoints: The extent of liver metastasis was assessed at the end of the study by in vivo imaging and necropsy, with a macroscopic scoring system for tumor load. Livers were also histologically examined. Biomarker analysis, such as MMP2 expression, was performed on tumor tissue.

Visualizing the Molecular Pathway and Experimental Workflow

To further elucidate the mechanism and experimental design, the following diagrams are provided.

JR_AB2_011_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor Signal mTORC2 mTORC2 (mTOR, Rictor, mSIN1) PI3K->mTORC2 Akt Akt mTORC2->Akt Phosphorylates JR_AB2_011 This compound JR_AB2_011->mTORC2 Inhibits Rictor-mTOR association pAkt p-Akt (S473) Akt->pAkt MMP2 MMP2 pAkt->MMP2 Activates Cell_Survival Cell Survival & Proliferation pAkt->Cell_Survival Cell_Migration Cell Migration & Invasion MMP2->Cell_Migration

Caption: Signaling pathway of this compound in tumor cells.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Athymic Nude Mice) Implantation Implant Tumor Cells (e.g., Subcutaneous) Animal_Model->Implantation Tumor_Cells Culture Tumor Cells (e.g., GBM cell line) Tumor_Cells->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize into Groups (Vehicle vs. This compound) Tumor_Growth->Randomization Administration Daily Drug Administration (e.g., i.p. or p.o.) Randomization->Administration Tumor_Measurement Measure Tumor Volume Administration->Tumor_Measurement Survival_Monitoring Monitor Overall Survival Administration->Survival_Monitoring Data_Interpretation Interpret Results Tumor_Measurement->Data_Interpretation Biomarker_Analysis Harvest Tumors for Biomarker Analysis (e.g., Western Blot) Survival_Monitoring->Biomarker_Analysis Biomarker_Analysis->Data_Interpretation

Caption: Generalized workflow for in vivo efficacy studies.

References

A Comparative Review of Selective mTORC2 Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective inhibition of mTORC2 presents a promising, yet challenging, frontier in cancer therapy. This guide provides an objective comparison of emerging selective mTORC2 inhibitors, supported by experimental data and detailed methodologies to aid in the evaluation and application of these compounds in cancer research.

The mammalian target of rapamycin (mTOR) is a crucial regulator of cell growth, proliferation, and survival, functioning within two distinct multiprotein complexes: mTORC1 and mTORC2. While mTORC1 is a well-established therapeutic target, interest in selectively targeting mTORC2 is intensifying.[1] mTORC2 is essential for the vitality of numerous cancer cell types while being less critical in many normal cells, suggesting a favorable therapeutic window.[1] Selective mTORC2 inhibition avoids the feedback activation of Akt signaling often seen with mTORC1 inhibitors, a mechanism that can lead to treatment resistance.[2] However, the development of small-molecule inhibitors that specifically target mTORC2 has been historically challenging due to the structural similarities between the kinase domains of mTORC1 and mTORC2.[3][4]

This guide focuses on the progress made in developing selective mTORC2 inhibitors, moving beyond dual mTORC1/mTORC2 inhibitors to highlight compounds and strategies with demonstrated selectivity for mTORC2. We will delve into their mechanism of action, preclinical efficacy, and the experimental protocols used to validate their selectivity and anti-cancer activity.

Comparison of Selective mTORC2 Inhibitors

The landscape of truly selective mTORC2 small-molecule inhibitors is still emerging. Much of the research has focused on dual mTORC1/mTORC2 inhibitors or non-small molecule approaches like RNA interference (RNAi).[3][4] However, compounds with notable selectivity for mTORC2 are beginning to be identified and characterized. Here, we compare a promising selective small-molecule inhibitor, JR-AB2-011, with the strategy of Rictor-targeted siRNA, which provides a highly selective method for mTORC2 inhibition.

Inhibitor/StrategyTypeMechanism of ActionTarget SelectivityIn Vitro Efficacy (Cancer Models)In Vivo Efficacy (Cancer Models)
This compound Small MoleculeBlocks the Rictor-mTOR associationSelective for mTORC2 (IC50: 0.36 µM, Ki: 0.19 µM)[3][5][6][7]Reduces Akt phosphorylation, decreases cell migration and invasion, and induces non-apoptotic cell death in melanoma and glioblastoma cell lines.[3][8]Reduces tumor growth and metastasis in melanoma and glioblastoma xenograft models.[6][8]
Rictor siRNA RNA InterferenceSilences the RICTOR gene, preventing the assembly of the mTORC2 complex.[3][4]Highly selective for mTORC2. Does not affect mTORC1 signaling.[3]Decreases Akt phosphorylation and increases tumor cell killing in HER2-amplified and triple-negative breast cancer (TNBC) cell lines.[3]In combination with lapatinib, decreases the growth of HER2-amplified breast cancers to a greater extent than either agent alone. Effective in a TNBC model.[3]

Signaling Pathways and Experimental Workflows

To understand the action and evaluation of these inhibitors, it is crucial to visualize the mTORC2 signaling pathway and the experimental workflows used to assess their efficacy and selectivity.

mTORC2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 mTORC2 mTORC2 (mTOR, Rictor, mSIN1, mLST8) PIP3->mTORC2 Activates Akt Akt mTORC2->Akt pS473 PKC PKCα mTORC2->PKC Phosphorylates SGK1 SGK1 mTORC2->SGK1 Phosphorylates Proliferation Cell Proliferation & Survival Akt->Proliferation Cytoskeleton Cytoskeletal Organization PKC->Cytoskeleton Growth Cell Growth SGK1->Growth JR_AB2_011 This compound JR_AB2_011->mTORC2 Inhibits Rictor-mTOR association Rictor_siRNA Rictor siRNA Rictor_siRNA->mTORC2 Prevents assembly

Caption: The mTORC2 signaling pathway and points of inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (Selectivity) Cell_Viability Cell Viability/Proliferation Assay Kinase_Assay->Cell_Viability Western_Blot Western Blot (Target Engagement) Cell_Viability->Western_Blot Migration_Assay Migration/Invasion Assay Western_Blot->Migration_Assay Xenograft Tumor Xenograft Model Migration_Assay->Xenograft Tumor_Growth Tumor Growth Measurement Xenograft->Tumor_Growth Biomarker_Analysis Biomarker Analysis (IHC, Western Blot) Tumor_Growth->Biomarker_Analysis Toxicity Toxicity Assessment Biomarker_Analysis->Toxicity

Caption: A typical experimental workflow for evaluating mTORC2 inhibitors.

Detailed Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the accurate assessment of selective mTORC2 inhibitors. Below are key methodologies adapted from published studies.

Immunoprecipitation-Kinase Assay for mTORC2 Selectivity

This assay is crucial for determining if a compound selectively inhibits mTORC2 over mTORC1.

  • Cell Lysis:

    • Culture cells (e.g., HEK293T) to 80-90% confluency.

    • Lyse cells in CHAPS lysis buffer (40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 0.3% CHAPS, and protease inhibitors).

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Immunoprecipitation:

    • Incubate the supernatant with an anti-Rictor antibody (for mTORC2) or anti-Raptor antibody (for mTORC1) for 90 minutes at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for an additional 60 minutes.

    • Wash the immunoprecipitates four times with CHAPS lysis buffer and twice with mTORC2 kinase buffer (25 mM HEPES pH 7.5, 100 mM potassium acetate, 1 mM MgCl2).

  • Kinase Reaction:

    • Resuspend the beads in kinase buffer containing the test inhibitor at various concentrations and 500 µM ATP.

    • Add an inactive substrate, such as recombinant Akt1, to the reaction mixture.

    • Incubate at 37°C for 30 minutes with gentle agitation.

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Analysis:

    • Analyze the reaction products by Western blotting using a phospho-specific antibody for the substrate (e.g., anti-phospho-Akt Ser473).

Western Blot Analysis for In-Cell Target Engagement

This method confirms that the inhibitor engages its target within the cellular context and assesses its effect on downstream signaling.

  • Sample Preparation:

    • Treat cancer cells with the selective mTORC2 inhibitor at various concentrations and time points.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis and Transfer:

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • p-Akt (Ser473) to assess mTORC2 activity.

      • p-S6K (Thr389) or p-4E-BP1 (Thr37/46) to assess mTORC1 activity.

      • Total Akt, S6K, and 4E-BP1 as loading controls.

      • GAPDH or β-actin as a general loading control.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

In Vivo Tumor Xenograft Model

This model is essential for evaluating the anti-tumor efficacy of the inhibitor in a living organism.

  • Cell Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Inhibitor Treatment:

    • Randomize mice into control (vehicle) and treatment groups.

    • Administer the selective mTORC2 inhibitor via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.

  • Efficacy Assessment:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Biomarker Analysis:

    • Analyze tumor lysates by Western blotting to confirm target engagement in vivo.

    • Perform immunohistochemistry (IHC) on tumor sections to assess the phosphorylation status of Akt and other relevant biomarkers.

Conclusion

The selective targeting of mTORC2 holds significant promise for the development of novel cancer therapeutics. While the field is still in its early stages, the emergence of selective small-molecule inhibitors like this compound and the validation of highly specific strategies such as Rictor-targeted RNAi are paving the way for a new generation of anti-cancer drugs. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation of these and future selective mTORC2 inhibitors, facilitating their translation from the laboratory to the clinic. As our understanding of the structural and functional differences between mTORC1 and mTORC2 deepens, we can anticipate the development of even more potent and selective mTORC2 inhibitors for the benefit of cancer patients.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for JR-AB2-011

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing JR-AB2-011, adherence to proper disposal and safety protocols is paramount to ensure a safe laboratory environment and regulatory compliance. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, facilitating easy reference for safety and handling procedures.

PropertyValueSource
Physical State SolidMedChemExpress SDS
Melting/Freezing Point 183-185°CMedChemExpress SDS
Boiling Point/Range 973°C at 760 mmHgMedChemExpress SDS
Flash Point 542.3°CMedChemExpress SDS
Storage Temperature Powder: -20°C (3 years), In solvent: -80°C (1 year)Selleck Chemicals

Experimental Protocols: Proper Disposal of this compound

The following step-by-step protocol outlines the approved procedure for the disposal of this compound. Adherence to these steps is mandatory to mitigate environmental contamination and ensure personnel safety.

1. Personal Protective Equipment (PPE):

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

  • If handling large quantities or if there is a risk of dust formation, use a suitable respirator.

2. Waste Collection:

  • Solid Waste:

    • Collect excess or unwanted solid this compound in a clearly labeled, sealed container designated for chemical waste.

    • Avoid generating dust during transfer.

  • Liquid Waste (Solutions):

    • If this compound is in a solvent (e.g., DMSO), collect the solution in a separate, sealed, and clearly labeled container for liquid chemical waste.

    • Do not pour this compound solutions down the drain.

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as pipette tips, tubes, and absorbent paper, should be considered contaminated.

    • Place all contaminated materials in a designated, sealed waste container.

3. Waste Storage:

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Ensure containers are tightly closed to prevent leaks or spills.

4. Disposal:

  • Dispose of all this compound waste (solid, liquid, and contaminated materials) through a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations regarding the disposal of chemical waste.

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

5. Spill Response:

  • In the event of a spill, evacuate the area if necessary.

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Ventilate the area and clean the spill site thoroughly.

  • For large spills, contact your institution's environmental health and safety (EHS) department immediately.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

JR_AB2_011_Disposal_Workflow cluster_preparation Preparation cluster_waste_collection Waste Collection cluster_storage_disposal Storage & Disposal A Wear Appropriate PPE: - Gloves - Goggles - Lab Coat B Segregate Waste Streams A->B C Solid Waste: Collect in sealed, labeled container B->C Solid D Liquid Waste (Solutions): Collect in sealed, labeled container B->D Liquid E Contaminated Materials: Collect in sealed, labeled container B->E Contaminated Items F Store Waste in Designated Area: - Cool, dry, well-ventilated - Tightly sealed containers C->F D->F E->F G Arrange for Professional Disposal: - Licensed hazardous waste vendor F->G H Provide Safety Data Sheet (SDS) to Waste Vendor G->H

Caption: Disposal workflow for this compound.

Essential Safety and Logistical Information for Handling JR-AB2-011

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "JR-AB2-011" is not a publicly documented chemical entity. The following information is a comprehensive guide based on best practices for handling novel or uncharacterized chemical compounds. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment and adapt these procedures to the specific known or anticipated properties of any new substance.[1][2][3]

This guide provides a framework for the safe handling, operational planning, and disposal of a novel compound like this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Personal Protective Equipment (PPE)

When handling a substance with unknown hazardous properties, it must be treated as highly hazardous.[1][3] A comprehensive PPE ensemble is critical to prevent exposure through all potential routes (inhalation, dermal, and ocular).[1]

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPESpecifications and Rationale
Hands Double Gloving: Inner nitrile gloves, outer chemically resistant gloves (e.g., butyl rubber or Viton™).Provides robust protection against a wide range of potential chemical classes. The outer glove should be selected based on the solvent or carrier being used. Gloves should be inspected regularly for any signs of degradation.[1]
Eyes/Face Chemical splash goggles and a face shield.Goggles provide a seal around the eyes to protect against splashes, sprays, and vapors, while the face shield offers broader protection to the entire face.[1][4]
Body A lab coat, chemically resistant apron, and full-length pants with closed-toe shoes. For larger quantities or a higher risk of splash, a chemically resistant suit is recommended.Protects the skin from accidental contact with the substance.[1]
Respiratory A properly fitted respirator with a combination of organic vapor and particulate cartridges (e.g., P100/OV).Protects against the inhalation of potentially toxic vapors, aerosols, or fine powders. The specific cartridge should be chosen based on any known reactive groups or potential byproducts.[1][5]

Operational Plan: Handling and Storage

All handling of this compound should occur within a certified chemical fume hood to prevent the inhalation of vapors, dust, or aerosols.[1] It is crucial to use the smallest possible quantity of the substance for any experiment and to avoid working alone when handling substances of unknown toxicity.[1]

Experimental Workflow for Handling a Novel Compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Required PPE Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Fume Hood Gather_PPE->Prepare_Work_Area Emergency_Prep Verify Emergency Equipment Access Prepare_Work_Area->Emergency_Prep Weigh_Compound Weigh Compound in Hood Emergency_Prep->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Glassware Decontaminate Glassware Conduct_Experiment->Decontaminate_Glassware Segregate_Waste Segregate Waste Decontaminate_Glassware->Segregate_Waste Dispose_Waste Dispose of Hazardous Waste Segregate_Waste->Dispose_Waste Clean_Work_Area Clean Work Area Dispose_Waste->Clean_Work_Area

Caption: Workflow for handling novel chemical compounds.

Disposal Plan

Disposing of unknown chemicals is a significant challenge and can be very expensive, as it may require extensive chemical analysis.[6][7] Therefore, meticulous labeling and waste segregation are paramount.

Table 2: Waste Disposal Plan for this compound

Waste TypeContainerLabelingStorage LocationDisposal Procedure
Solid Waste Compatible, sealed, and leak-proof container."Hazardous Waste," "this compound Solid Waste," hazard pictograms, and start date.[8]Designated Satellite Accumulation Area (SAA) within the laboratory.[8]Contact the institution's Environmental Health and Safety (EHS) office for pickup and disposal.[8]
Liquid Waste Compatible, sealed, and leak-proof container (not filled beyond 90% capacity).[8]"Hazardous Waste," "this compound Liquid Waste in [Solvent]," hazard pictograms, and start date.[8]Designated Satellite Accumulation Area (SAA) within the laboratory.[8]Contact the institution's EHS office for pickup and disposal.[8]
Contaminated Sharps Puncture-resistant sharps container."Hazardous Waste," "Contaminated Sharps with this compound," and hazard pictograms.Designated sharps disposal location within the laboratory.Contact the institution's EHS office for pickup and disposal.
Contaminated PPE Labeled plastic bag or container."Hazardous Waste," "Contaminated PPE with this compound."Designated SAA within the laboratory.Contact the institution's EHS office for pickup and disposal.

Emergency Procedures

An emergency plan must be in place, and all personnel should be familiar with the procedures.[1]

Table 3: Emergency Response Protocol

Emergency SituationImmediate Action
Skin Contact Immediately remove contaminated clothing and flush the affected skin with water for at least 15 minutes. Seek immediate medical attention.[9][10]
Eye Contact Immediately flush eyes with water for at least 15 minutes at an eyewash station. Seek immediate medical attention.[10][11]
Inhalation Move the affected individual to fresh air. Seek immediate medical attention.[10]
Ingestion Seek immediate medical attention. Do not induce vomiting unless instructed by medical personnel.
Spill For a small spill, restrict access, notify the lab supervisor, and use an appropriate absorbent medium. For a large spill (greater than 1 liter or any spill of an unknown chemical), evacuate the area, restrict access, and call emergency services.[12][13]

Experimental Protocol Template: In Vitro Cell Viability Assay

The following is a template for a common in vitro experiment. Researchers must adapt this protocol based on the specific cell line, the solubility of this compound, and the experimental objectives.

Objective: To determine the effect of this compound on the viability of a human cancer cell line (e.g., HeLa).

Methodology:

  • Cell Culture: Culture HeLa cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of working concentrations.

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 48 hours.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle control and plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that a novel kinase inhibitor, such as this compound, might target in a cancer cell.

Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Proliferation Cell Proliferation Transcription_Factor->Proliferation JR_AB2_011 This compound JR_AB2_011->RAF

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.